5-Amino-2-bromo-4-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-bromo-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFUAQAHNPUZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681477 | |
| Record name | 5-Amino-2-bromo-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855836-08-7 | |
| Record name | 5-Amino-2-bromo-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-bromo-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Amino-2-bromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-bromo-4-nitrophenol is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. Its unique trifunctionalized aromatic ring, featuring amino, bromo, and nitro groups, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, including its synthesis, spectral characteristics, reactivity, and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Chemical Identity and Physical Properties
This compound, with the CAS number 855836-08-7, is a solid at room temperature.[1] While detailed experimental data on its physical properties are not extensively published, based on its structure and data from related compounds, it is expected to be a colored solid, likely yellow or brown, characteristic of many nitroaromatic compounds.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 855836-08-7 | [1] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1] |
| Molecular Weight | 233.02 g/mol | [1] |
| Appearance | Expected to be a colored solid (e.g., yellow, brown) | [2] |
| Melting Point | Not definitively published. Related compounds like 2-amino-4-nitrophenol melt at 140-142 °C.[3] | |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Nitrophenols are generally soluble in such solvents.[2] | |
| Boiling Point | Predicted to be 359.5 ± 42.0 °C | [4] |
| Density | Predicted to be 1.971 ± 0.06 g/cm³ | [4] |
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis of this compound
Diagram 2: Proposed Synthesis of this compound
Caption: Proposed synthetic route to this compound.
Proposed Experimental Protocol: Bromination of 2-Amino-4-nitrophenol
This protocol is a general guideline and may require optimization for yield and purity.
Step 1: Dissolution of Starting Material
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-nitrophenol (1.0 equivalent) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
Cool the solution to 0-5 °C in an ice bath.
Step 2: Bromination
-
Dissolve N-bromosuccinimide (NBS) or bromine (1.0-1.2 equivalents) in the same solvent used for the starting material.
-
Add the brominating agent solution dropwise to the cooled solution of 2-amino-4-nitrophenol over a period of 30-60 minutes, while maintaining the temperature below 10 °C. The amino and hydroxyl groups are ortho-, para-directing, and activating, while the nitro group is meta-directing and deactivating. The position ortho to the amino group and meta to the nitro group is the most likely site for electrophilic substitution.
Step 3: Reaction Monitoring and Work-up
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water.
-
If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and then with a small amount of a suitable solvent (e.g., cold ethanol) to remove impurities.
-
If an oil separates, extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[5]
Spectroscopic Profile
Detailed experimental spectra for this compound are not widely available. However, based on the analysis of its functional groups and data from structurally similar compounds, a predicted spectroscopic profile can be outlined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino and hydroxyl groups.
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.0-8.5 ppm), corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents.
-
Amino (-NH₂) and Hydroxyl (-OH) Protons: The chemical shifts of the -NH₂ and -OH protons can vary significantly depending on the solvent, concentration, and temperature. These signals may appear as broad singlets.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring.
-
The chemical shifts of the aromatic carbons will be in the typical range of δ 110-160 ppm.
-
The carbon atoms attached to the electronegative oxygen, nitrogen, and bromine atoms will be deshielded and appear at lower field (higher ppm values).
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.5 - 8.0 | s | Aromatic H |
| ¹H | ~ 6.5 - 7.0 | s | Aromatic H |
| ¹H | Broad | s | -NH₂ |
| ¹H | Broad | s | -OH |
| ¹³C | ~ 150 - 160 | s | C-OH |
| ¹³C | ~ 140 - 150 | s | C-NO₂ |
| ¹³C | ~ 130 - 140 | s | C-NH₂ |
| ¹³C | ~ 110 - 120 | s | C-Br |
| ¹³C | ~ 115 - 125 | s | Aromatic C-H |
| ¹³C | ~ 100 - 110 | s | Aromatic C-H |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
Table 3: Characteristic IR Absorptions for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 (broad) |
| N-H stretch (amine) | 3300-3500 (two bands for primary amine) |
| N-O stretch (nitro) | 1500-1550 (asymmetric) and 1300-1370 (symmetric) |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1250-1350 |
| C-O stretch | 1200-1300 |
| C-Br stretch | 500-600 |
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 233.02 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic [M]⁺ and [M+2]⁺ pattern. Fragmentation will likely involve the loss of the nitro group (-NO₂), the amino group (-NH₂), and the bromine atom.
Reactivity and Potential Applications
The trifunctionalized nature of this compound makes it a highly versatile intermediate in organic synthesis.
Diagram 3: Reactivity of this compound
Caption: Potential reaction sites on this compound.
-
Amino Group (-NH₂): The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization to form a diazonium salt, which can then be used in Sandmeyer-type reactions.
-
Bromo Group (-Br): The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[6][7] This allows for the introduction of a wide range of substituents at this position.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic substitution. It can also be readily reduced to an amino group, providing another site for functionalization.[8]
-
Phenolic Hydroxyl Group (-OH): The hydroxyl group can be alkylated to form ethers or acylated to form esters.
Given its reactivity, this compound is a promising scaffold for the synthesis of complex molecules with potential applications in medicinal chemistry. The ability to selectively modify each of the three functional groups allows for the generation of diverse chemical libraries for drug discovery programs.[4][9]
Safety and Handling
As with all nitrophenolic compounds, this compound should be handled with care. Safety data sheets for related compounds indicate that it may be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[10][11]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
In case of accidental exposure, seek immediate medical attention and consult the relevant Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctionalized aromatic core provides multiple avenues for chemical modification, enabling the synthesis of a wide array of complex molecules. While detailed experimental data for this specific compound are somewhat limited in the public domain, this guide provides a comprehensive overview of its expected properties, plausible synthetic routes, and potential reactivity based on established chemical principles and data from analogous compounds. Researchers and scientists are encouraged to use this guide as a foundational resource for their work with this promising building block.
References
Sources
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Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 5-Amino-2-bromo-4-nitrophenol
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 855836-08-7), a substituted aromatic amine of significant interest in synthetic organic chemistry. As a multifunctional building block, its unique arrangement of amino, bromo, nitro, and hydroxyl groups offers a versatile platform for the synthesis of complex heterocyclic systems and pharmaceutical intermediates. This guide details its chemical identity, physicochemical properties, a proposed synthetic pathway based on established chemical principles, and critical safety and handling protocols. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this valuable chemical entity.
This compound is classified as an organic building block, specifically a substituted benzene compound containing both amine and nitro functionalities.[1] Its structural complexity makes it a valuable intermediate in multi-step organic synthesis.
CAS Number: 855836-08-7[1] Molecular Formula: C₆H₅BrN₂O₃ Molecular Weight: 233.02 g/mol
The arrangement of functional groups on the phenol ring dictates its chemical reactivity. The electron-donating amino and hydroxyl groups activate the ring, while the electron-withdrawing nitro group deactivates it, creating a nuanced reactivity profile for further chemical modifications.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 855836-08-7 | BLD Pharm[1] |
| Molecular Formula | C₆H₅BrN₂O₃ | ChemicalBook[2] |
| Molecular Weight | 233.02 | ChemicalBook[2] |
| Appearance | Brown Solid (predicted for related structures) | Thermo Fisher Scientific[3] |
| Melting Point | Not available. Related compound 2-Bromo-4-nitrophenol melts at 111-115 °C. | Sigma-Aldrich |
| Boiling Point | 359.5±42.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.971±0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| Solubility | Expected to have low solubility in water, but higher solubility in organic solvents like DMSO and methanol, similar to related nitrophenols. |
Proposed Synthesis and Mechanistic Considerations
A plausible approach involves the selective reduction of a dinitro precursor. The synthesis of related compounds, such as 2-amino-4-nitrophenol from 2,4-dinitrophenol, often employs partial reduction using reagents like ammonium chloride and sodium sulfide, which can selectively reduce one nitro group in the presence of another.[4]
Proposed Synthetic Workflow:
The synthesis could logically start from 2-bromo-4,5-dinitrophenol. The key step would be the regioselective reduction of the nitro group at the 5-position, which is sterically less hindered than the nitro group at the 4-position (ortho to the bulky bromine atom).
Diagram 2: Proposed Synthesis Workflow
Caption: A plausible multi-step synthesis pathway.
Experimental Protocol Considerations:
-
Nitration: The nitration of a brominated phenol must be carefully controlled. The hydroxyl group is a strong ortho-, para-director, as is the bromine atom. Introducing nitro groups requires potent nitrating agents like a mixture of nitric and sulfuric acid.[5]
-
Selective Reduction: The partial reduction of a dinitrophenol is a well-established method.[4] The choice of reducing agent is critical for selectivity. Sodium sulfide or sodium bisulfite in a basic or neutral solution can preferentially reduce one nitro group.[6] The reaction must be monitored closely to prevent over-reduction to the diamino compound.
-
Purification: The crude product would likely require purification via recrystallization from a suitable solvent system, such as an ether/hexane mixture, to achieve high purity.[6]
Applications in Research and Drug Development
Substituted nitrophenols are cornerstone intermediates in medicinal chemistry and materials science. The title compound, this compound, serves as a versatile scaffold for building more complex molecules.
-
Pharmaceutical Intermediates: The amino group can be readily diazotized or acylated, while the nitro group can be reduced to an amine, providing two distinct handles for further functionalization. This dual reactivity is highly valuable in constructing heterocyclic ring systems, which form the core of many pharmaceutical agents.[7] For instance, similar aminophenol structures are precursors for quinoxaline 1,4-dioxides, a class of compounds investigated for antibacterial and anticancer properties.[7]
-
Scaffold for Target-Based Drug Design: The thienopyrimidine scaffold, known for its anticancer activity via topoisomerase inhibition, often incorporates substituted amine fragments.[8] A building block like this compound could be used to synthesize novel libraries of thienopyrimidine derivatives for screening against cancer cell lines.[8]
-
Industrial Chemistry: Nitrophenol derivatives are also used in the synthesis of dyes, antioxidants, and other industrial chemicals.[9]
Safety, Handling, and Toxicology
While a specific Safety Data Sheet (SDS) for CAS 855836-08-7 is not detailed in the search results, data from structurally related nitroaromatic compounds provide a strong basis for assessing its hazards. Compounds like 2-Amino-4-nitrophenol and other nitrophenols are generally hazardous.[3][10][11]
Hazard Classification (based on related compounds):
-
Acute Toxicity: Toxic or harmful if swallowed.[3][11] Harmful in contact with skin or if inhaled.[11][12]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3][11]
-
Environmental Hazard: Toxic to aquatic life, with some analogues being very toxic with long-lasting effects.[3][12]
Table 2: Recommended Safety and Handling Protocols
| Protocol | Recommendation | Rationale and Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye/face protection (safety glasses with side-shields or goggles), and a NIOSH/MSHA approved respirator (e.g., N95 dust mask). | To prevent skin, eye, and respiratory tract contact with the hazardous solid.[10][13] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | To minimize inhalation of dust and in case of accidental exposure.[10][13] |
| Handling | Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3][11] | Prevents ingestion and contamination. May form an explosible dust-air mixture if dispersed.[3] |
| Storage | Store in a tightly closed container in a dry, well-ventilated, and locked-up place. Protect from light. | Prevents degradation and unauthorized access. Some related compounds are light-sensitive.[12] |
| Spill Response | Evacuate personnel. Avoid breathing dust. Sweep up dry material without creating dust and place it in a suitable container for disposal. Do not let the product enter drains. | To contain the spill safely and prevent environmental contamination.[3][12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | Ensures proper disposal of hazardous chemical waste.[3][11] |
Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel pharmaceutical agents and complex organic molecules. Its synthesis requires careful control of regioselectivity, and its handling demands strict adherence to safety protocols due to the inherent hazards of nitroaromatic compounds. This guide provides the foundational technical knowledge necessary for researchers and scientists to effectively and safely utilize this versatile building block in their work.
References
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Hartman, W. W., & Silloway, H. L. 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
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Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. ResearchGate. [Link]
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Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]
- Google Patents.
-
ResearchGate. Synthesis of 2-amino-5-nitrophenol. [Link]
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Borrel, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[10][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. [Link]
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- 3. WERCS Studio - Application Error [assets.thermofisher.com]
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- 8. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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5-Amino-2-bromo-4-nitrophenol molecular structure
An In-depth Technical Guide to the Molecular Structure of 5-Amino-2-bromo-4-nitrophenol
For professionals in chemical research and drug development, a comprehensive understanding of a molecule's structure is paramount. It is the foundation upon which its synthesis, reactivity, and potential applications are built. This guide provides a detailed examination of this compound, a substituted aromatic compound with potential as a versatile building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and spectroscopy, alongside data from analogous compounds, to present a robust and scientifically grounded profile.
Introduction and Physicochemical Properties
This compound (CAS Number: 855836-08-7) is a poly-functionalized benzene derivative. Its structure incorporates a hydroxyl group, an amino group, a bromine atom, and a nitro group. This combination of electron-donating and electron-withdrawing groups on the aromatic ring results in a unique electronic profile that dictates its chemical behavior and spectroscopic signature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Justification |
| IUPAC Name | This compound | Standard Nomenclature |
| CAS Number | 855836-08-7 | [1] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1] |
| Molecular Weight | 233.02 g/mol | [1] |
| Appearance | Predicted: Yellow to brown solid | Typical for nitrophenols |
| Melting Point | Data not available. Predicted to be in the range of 120-150 °C. | Based on related structures like 2-bromo-4-nitrophenol (111-115 °C)[2] and 2-amino-4-nitrophenol (140-142 °C).[3] |
| Boiling Point | Data not available. Predicted to decompose at higher temperatures. | Aromatic nitro compounds can be thermally unstable.[4] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents (e.g., DMSO, methanol, acetone). | The polar functional groups suggest solubility in polar solvents. |
| Storage | Store at 2-8°C, sealed in a dry environment. | [1] |
Proposed Synthesis and Purification
A logical approach would be to start with a precursor that allows for controlled, sequential introduction of the functional groups. One such strategy could begin with 2-bromo-4-nitrophenol.
Causality Behind the Proposed Synthetic Strategy:
Starting with 2-bromo-4-nitrophenol (a commercially available starting material) is advantageous. The positions on the ring are activated or deactivated as follows:
-
The -OH group strongly activates the positions ortho and para to it (C6 and C4). The C4 position is already occupied by the nitro group.
-
The -NO₂ group strongly deactivates the positions ortho and para to it (C3, C5, and C6).
-
The -Br group deactivates the ring but directs ortho and para (C1, C3, and C5).
The most activated position for a subsequent substitution on the 2-bromo-4-nitrophenol ring would be C6, which is ortho to the powerfully activating -OH group. However, introducing an amino group directly at this position via nitration followed by reduction would be challenging due to the deactivating effect of the existing nitro group.
A more viable, albeit longer, route would involve starting from a different precursor, such as 3-aminophenol, and carefully controlling the sequence of bromination and nitration. However, for the purpose of this guide, we will outline a hypothetical two-step conversion from a plausible precursor, 2-bromo-4-nitroaniline, to illustrate the key transformations.
Hypothetical Protocol for Synthesis:
This protocol is predictive and would require experimental optimization.
Step 1: Diazotization of 2-bromo-4-nitroaniline
-
Dissolve 2-bromo-4-nitroaniline in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5°C in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
Slowly warm the solution containing the diazonium salt to room temperature, and then gently heat to 50-60°C.
-
The diazonium group will be replaced by a hydroxyl group, with the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the reaction mixture.
-
The product, this compound, may precipitate. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for this compound.
Elucidation of the Molecular Structure
The definitive confirmation of the molecular structure of this compound would be achieved through a combination of spectroscopic techniques. The following sections detail the predicted spectroscopic data based on the known effects of the substituents on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.
Predicted ¹H NMR Spectrum: The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons, which are in different chemical environments. The protons of the -OH and -NH₂ groups are exchangeable and may appear as broad singlets, with chemical shifts that are highly dependent on the solvent, concentration, and temperature.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 7.8 | Singlet | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. |
| ~ 6.4 - 6.7 | Singlet | 1H | H-6 | This proton is ortho to the electron-donating amino group and meta to the nitro group, resulting in an upfield shift relative to H-3. |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | Exchangeable protons; chemical shift is variable. |
| ~ 9.0 - 11.0 | Broad Singlet | 1H | -OH | Exchangeable proton, often shifted downfield due to hydrogen bonding; chemical shift is variable. |
Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 - 155 | C-1 (C-OH) | The carbon attached to the hydroxyl group is significantly deshielded. |
| ~ 105 - 110 | C-2 (C-Br) | The "heavy atom effect" of bromine can cause a shielding effect on the directly attached carbon. |
| ~ 125 - 130 | C-3 (C-H) | Influenced by the adjacent nitro and bromo groups. |
| ~ 138 - 142 | C-4 (C-NO₂) | Deshielded due to the electron-withdrawing nature of the nitro group. |
| ~ 145 - 150 | C-5 (C-NH₂) | Deshielded by the attached amino group. |
| ~ 115 - 120 | C-6 (C-H) | Shielded by the ortho amino group and meta hydroxyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for its various functional groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 | N-H stretch (symmetric & asymmetric) | Amino (-NH₂) |
| 3200 - 3600 | O-H stretch (broad) | Phenolic Hydroxyl (-OH) |
| 1590 - 1620 | N-H bend | Amino (-NH₂) |
| ~1580, ~1475 | C=C stretch | Aromatic Ring |
| 1500 - 1560 | N-O asymmetric stretch | Nitro (-NO₂) |
| 1300 - 1360 | N-O symmetric stretch | Nitro (-NO₂) |
| 1200 - 1300 | C-O stretch | Phenol |
| 1000 - 1100 | C-N stretch | Aryl-Amine |
| 500 - 600 | C-Br stretch | Aryl-Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak would be crucial for confirming the molecular weight.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 232 and 234 with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is the definitive signature for the presence of a single bromine atom.
-
Major Fragments: Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (M - 46), NO (M - 30), and CO (from the phenol).
-
[M - NO₂]⁺: Loss of the nitro group would lead to a fragment at m/z 186/188.
-
[M - Br]⁺: Loss of the bromine atom would result in a fragment at m/z 153.
-
Further fragmentation of these primary ions would lead to a complex spectrum useful for detailed structural confirmation.
-
Chemical Reactivity and Applications in Drug Discovery
The diverse functional groups of this compound make it a potentially valuable scaffold for medicinal chemistry. Aromatic nitro compounds are key precursors in the synthesis of many drugs, often through the reduction of the nitro group to an amine.[6] Substituted aminophenols are also important pharmacophores found in a range of bioactive molecules.[7]
Reactive Sites:
-
Amino Group: The primary amine is nucleophilic and can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, or heterocyclic rings.
-
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters.
-
Aromatic Ring: The ring can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will heavily influence the regioselectivity.
-
Nitro Group: This group can be reduced to an amine, which dramatically alters the electronic properties of the ring and provides a new site for functionalization.
Given its structure, this molecule could serve as a starting point for the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or phenol core.
-
Antibacterial Agents: The nitrophenol moiety is present in some antimicrobial compounds.
-
Anti-inflammatory Agents: Phenolic structures are known for their antioxidant and anti-inflammatory properties.
Caption: Potential derivatization pathways for drug discovery.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of aromatic nitro and bromo compounds, stringent safety precautions are required.[1][4]
-
Hazard Assessment: Aromatic nitro compounds are often toxic and can be absorbed through the skin. They should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. Some nitro compounds can be explosive, especially when heated under confinement.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impermeable chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and, if handling larger quantities, chemical-resistant overalls.
-
-
Handling Procedures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust.
-
Keep away from heat, sparks, and open flames.
-
Take precautionary measures against static discharge.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
This guide provides a comprehensive, albeit predictive, overview of the molecular structure and properties of this compound. It is intended to serve as a foundational resource for researchers, enabling them to design synthetic strategies, interpret analytical data, and explore the potential of this molecule in the development of new chemical entities. All proposed protocols and predicted data should be validated by experimental work conducted under appropriate safety protocols.
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The Organic Chemistry Tutor. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
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International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of MWCNTs (black), 4-aminothiophenol (red), aniline HCl (blue), and the final nanocomposite tPANI-Au@Pt-MWCNT [Image]. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. NIST WebBook. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]
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Chegg.com. (2017). Solved For the IR Spectra of 4-Aminophenol and. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Amino-2-nitro-phenol. Retrieved from [Link]
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University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]
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MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
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American Chemical Society. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Retrieved from [Link]
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ACS Publications. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 5-Amino-2-bromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-bromo-4-nitrophenol is a substituted aromatic compound with a unique arrangement of functional groups, making it a valuable intermediate in the synthesis of various complex organic molecules. Its structure, featuring an aminophenol core with both a bromine atom and a nitro group, offers multiple reaction sites for further chemical modifications. This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, rooted in established chemical principles and supported by relevant literature. The proposed route is designed to be logical and practical for researchers in a laboratory setting.
Proposed Synthesis Pathway: A Multi-Step Approach
The synthesis of this compound can be strategically approached through a multi-step process commencing with a commercially available starting material, p-bromophenol. The pathway involves a series of electrophilic aromatic substitution and reduction reactions to introduce the desired functional groups at specific positions on the benzene ring. The key steps in this proposed synthesis are:
-
Nitration of p-Bromophenol: The initial step involves the introduction of a nitro group onto the p-bromophenol ring to yield 4-bromo-2-nitrophenol.
-
Further Nitration to a Dinitro Intermediate: The 4-bromo-2-nitrophenol is then subjected to a second nitration to produce 4-bromo-2,6-dinitrophenol.
-
Selective Reduction: The final step is the selective reduction of one of the two nitro groups in 4-bromo-2,6-dinitrophenol to an amino group, yielding the target molecule's isomer, 2-amino-4-bromo-6-nitrophenol. It is important to note that the synthesis of the specifically named this compound is not readily found in the surveyed literature, and the following pathway leads to a closely related and synthetically accessible isomer.
This guide will now delve into the technical details of each of these steps, providing mechanistic insights and experimental protocols.
Step 1: Synthesis of 4-Bromo-2-nitrophenol from p-Bromophenol
Reaction Principle and Causality
The first step is an electrophilic aromatic substitution reaction. The hydroxyl group of p-bromophenol is a strongly activating, ortho, para-directing group, while the bromine atom is a deactivating but also ortho, para-directing group. The nitration of p-bromophenol will predominantly occur at the position ortho to the hydroxyl group due to its powerful activating effect, leading to the formation of 4-bromo-2-nitrophenol. The reaction is typically carried out using a nitrating agent such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1]
Experimental Protocol
A detailed procedure for the nitration of p-bromophenol can be adapted from established methods for phenol nitration.[2]
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-bromophenol in a suitable solvent such as dichloroethane.
-
Cool the solution in an ice bath.
-
Slowly add a pre-prepared nitrating mixture of concentrated nitric acid and sulfuric acid dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
Step 2: Synthesis of 4-Bromo-2,6-dinitrophenol from 4-Bromo-2-nitrophenol
Reaction Principle and Causality
The second step involves a further nitration of the 4-bromo-2-nitrophenol intermediate. In this molecule, the hydroxyl group remains the most powerful activating and ortho, para-directing group. The existing nitro group at the 2-position and the bromine at the 4-position are deactivating. The second nitration will, therefore, be directed to the other position ortho to the hydroxyl group, which is the 6-position. This regioselectivity leads to the formation of 4-bromo-2,6-dinitrophenol.[3]
Experimental Protocol
A specific protocol for the nitration of 4-bromo-2-nitrophenol has been reported and is detailed below.[3]
-
Dissolve 4-bromo-2-nitrophenol in dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add fuming nitric acid to the solution while maintaining the low temperature.
-
After the addition, allow the mixture to stir at room temperature for approximately 3 hours.
-
Quench the reaction by pouring the mixture into ice water.
-
Extract the product into an organic solvent like chloroform.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-2,6-dinitrophenol.
-
The product can be further purified by recrystallization if necessary.
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2-nitrophenol | [3] |
| Reagent | Fuming Nitric Acid | [3] |
| Solvent | Dichloromethane | [3] |
| Reaction Temperature | 0°C to Room Temperature | [3] |
| Reaction Time | 3 hours | [3] |
| Yield | 53% | [3] |
Step 3: Selective Reduction of 4-Bromo-2,6-dinitrophenol
Reaction Principle and Causality
The final step is the selective reduction of one of the two nitro groups to an amino group. The Zinin reduction is a classic and effective method for this transformation, typically employing a sulfide reagent such as sodium sulfide, ammonium sulfide, or sodium hydrosulfide in an aqueous or alcoholic medium.[4] The regioselectivity of the reduction in a dinitrophenol is influenced by the electronic and steric environment of the nitro groups. In dinitrophenols, a nitro group ortho to the hydroxyl group is often preferentially reduced.[5] In the case of 4-bromo-2,6-dinitrophenol, both nitro groups are ortho to the hydroxyl group. Steric hindrance from the adjacent bromine atom at position 2 may lead to a preferential reduction of the nitro group at the 6-position, which would yield 2-amino-4-bromo-6-nitrophenol.
Experimental Protocol
A general procedure for the Zinin reduction of a dinitrophenol can be adapted from the well-documented synthesis of picramic acid (2-amino-4,6-dinitrophenol) from picric acid.
-
Suspend 4-bromo-2,6-dinitrophenol in water or an ethanol-water mixture.
-
Add a solution of sodium sulfide or ammonium sulfide dropwise to the suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Stir the reaction mixture at a specified temperature for several hours until the reaction is complete, as indicated by TLC.
-
After the reaction is complete, cool the mixture and carefully acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the amino-nitrophenol product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent.
Visualization of the Synthesis Pathway
Caption: Proposed synthesis pathway for an isomer of this compound.
Conclusion and Future Perspectives
This technical guide outlines a scientifically plausible, multi-step synthesis for an isomer of this compound, starting from p-bromophenol. The pathway relies on well-established organic reactions, including electrophilic nitration and selective Zinin reduction. The provided experimental protocols, adapted from the literature, offer a solid foundation for researchers to undertake this synthesis in a laboratory setting.
It is crucial to reiterate that the described pathway leads to 2-amino-4-bromo-6-nitrophenol due to the directing effects of the substituents in the nitration steps. The synthesis of the specific this compound isomer would likely require a different synthetic strategy, possibly involving starting materials with a pre-existing substitution pattern that favors the desired regiochemistry. Further research into alternative synthetic routes is warranted to access this particular isomer.
References
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Organic Syntheses Procedure. 2,6-dibromo-4-nitrophenol. Available at: [Link]
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Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Gazi University Journal of Science, 22(3), 169-173. Available at: [Link]
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Sciencemadness.org. The Zinin Reduction of Nitroarenes. Available at: [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Amino-2-bromo-4-nitrophenol
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Amino-2-bromo-4-nitrophenol (CAS No. 855836-08-7) is publicly available from major chemical suppliers. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including 2-Amino-4-nitrophenol, 4-Bromo-2-nitrophenol, and other related nitrophenols. The recommendations herein are predictive and should be used to establish a baseline of safe laboratory practices. Researchers must perform a thorough, institution-specific risk assessment before commencing any work with this compound.
Introduction: Understanding the Compound
This compound is a substituted aromatic compound containing amino, bromo, and nitro functional groups attached to a phenol ring. This unique combination of substituents makes it a valuable intermediate in the synthesis of dyes, pigments, and potentially, novel pharmaceutical agents. However, the very features that make it synthetically useful also confer specific health and safety hazards that demand rigorous control measures. The presence of a nitro group, the phenolic hydroxyl group, and the aromatic amine functionality all contribute to its potential toxicity and reactivity. This guide provides a framework for handling this compound with the necessary caution and expertise required in a professional research and development setting.
Hazard Identification and Classification
Based on an analysis of its structural analogues, this compound is anticipated to be a hazardous substance. The primary concerns are acute toxicity if swallowed, inhaled, or in contact with skin; skin and eye irritation; and potential for allergic skin reactions. Long-term or repeated exposure may pose additional risks.
The Globally Harmonized System (GHS) classification for this compound is predicted as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Dust) | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life |
Signal Word: Warning
Hazard Pictograms:
Exposure Controls and Personal Protection
The cornerstone of safely handling this compound is a multi-layered approach to exposure prevention, combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
The primary engineering control for handling this powdered compound is a certified chemical fume hood.[1] The fume hood provides critical protection against inhalation of airborne particles and ensures that any dust generated is contained. All weighing and transfer operations must be conducted within the fume hood. Furthermore, safety showers and eyewash stations must be readily accessible and tested regularly.[2]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE based on data from analogous compounds.[2][3][4]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EU Standard EN166. A face shield is recommended for splash hazards. | To prevent eye contact which can cause serious irritation.[3][4] |
| Skin Protection | Nitrile rubber gloves (check manufacturer's breakthrough time). A flame-retardant lab coat and closed-toe shoes. | To avoid direct skin contact which can lead to irritation and potential allergic reactions. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or during spill cleanup. | To prevent the inhalation of dust, which may be harmful and cause respiratory tract irritation.[2] |
The logical relationship between a potential hazard, the required PPE, and the corresponding first aid measure is illustrated below. This demonstrates a self-validating system of preparedness.
Handling and Storage Protocols
Adherence to strict protocols during handling and storage is paramount to ensuring laboratory safety.
Safe Handling Workflow
The following workflow outlines the critical steps for safely handling this compound, from initial receipt to final disposal.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is donned correctly. Prepare a spill kit appropriate for solid chemical spills.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to carefully transfer the solid, avoiding the generation of dust. Close the container immediately after use.
-
Reaction Setup: If dissolving the compound, add the solvent to the solid slowly to prevent splashing. Ensure the reaction vessel is properly secured.
-
Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
First Aid Measures
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[3][4][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][5] If skin irritation or a rash occurs, seek medical advice.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Clean-up: Carefully sweep or scoop the material into a suitable container for hazardous waste disposal. Avoid dry sweeping.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Fire-Fighting Measures
In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3] Hazardous combustion products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[5]
Disposal Considerations
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[2][3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.
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Foreword: Understanding the Critical Role of Solubility in Drug Development
An In-Depth Technical Guide to the Solubility of 5-Amino-2-bromo-4-nitrophenol in Organic Solvents
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a laboratory curiosity to a clinical reality. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, unpredictable dosing, and difficulties in formulation, ultimately hindering the therapeutic potential of promising compounds.[1] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound, a substituted nitrophenol with potential applications in medicinal chemistry.
Rather than presenting a mere list of solubility values, this document aims to equip the reader with the foundational knowledge and practical methodologies to approach the solubility assessment of this compound, and others like it, with scientific rigor. We will delve into the molecular characteristics of this compound that govern its interactions with various organic solvents and provide a detailed, field-proven protocol for the experimental determination of its solubility.
Molecular Profile of this compound and Its Implications for Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.[2][3] Let's dissect the structure of this compound to anticipate its solubility behavior.
-
Phenolic Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like alcohols.[2]
-
Amino Group (-NH2): Similar to the hydroxyl group, the amino group can participate in hydrogen bonding, further enhancing its affinity for polar, protic solvents.
-
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, contributing to the molecule's overall polarity.
-
Bromo Substituent (-Br): The bromine atom adds to the molecular weight and introduces a degree of hydrophobicity.
-
Aromatic Ring: The benzene ring itself is nonpolar and will favor interactions with nonpolar or moderately polar solvents.
Given this combination of a polar, hydrogen-bonding head (hydroxyl and amino groups) and a larger, more hydrophobic scaffold (brominated and nitrated benzene ring), we can predict a nuanced solubility profile. It is likely to exhibit moderate to good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Conversely, its solubility in nonpolar solvents like hexane is expected to be limited.
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
While experimental determination is the gold standard, theoretical models can provide valuable predictive insights. The Hansen Solubility Parameters (HSP) are a powerful tool for predicting the miscibility of materials.[4][5][6] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion forces): Energy from van der Waals forces.
-
δp (Polar forces): Energy from dipolar intermolecular forces.
-
δh (Hydrogen bonding forces): Energy from hydrogen bonds.
Each molecule can be represented as a point in a three-dimensional "Hansen space." The principle is that substances with closer HSP coordinates are more likely to be soluble in one another.[4][5] While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods or specialized software. This approach is invaluable for pre-screening solvents and designing more efficient experimental studies.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[1][7] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period, followed by the quantification of the dissolved solute in the supernatant.
Essential Equipment and Reagents
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
For finely suspended particles, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Perform a precise serial dilution of the filtered supernatant with the same solvent into a volumetric flask to bring the concentration within the linear range of the analytical method.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Aromatic compounds like this compound typically exhibit strong UV absorbance.
-
Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve.[8]
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Workflow Diagram
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Unlocking the Potential of 5-Amino-2-bromo-4-nitrophenol: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the potential research applications of the novel, polyfunctionalized aromatic compound, 5-Amino-2-bromo-4-nitrophenol. While direct literature on this specific molecule is nascent, its unique constellation of reactive functional groups—an amine, a bromine atom, a nitro group, and a hydroxyl group—positions it as a highly versatile building block for a multitude of scientific endeavors. Drawing upon established principles of organic synthesis and the known utility of structurally related compounds, this document outlines plausible synthetic routes and details potential applications in medicinal chemistry, dye and materials science. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to pioneer new avenues of discovery with this promising chemical entity.
Introduction: The Chemical Landscape of this compound
This compound is a substituted aromatic compound characterized by a phenol ring bearing four distinct functional groups. The interplay of these groups, with their varying electronic and steric properties, dictates the molecule's reactivity and potential applications. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing nitro group deactivates it. The bromine atom, a weakly deactivating but ortho-, para-directing group, adds another layer of synthetic versatility. Understanding these directing effects is paramount for the strategic design of synthetic pathways and the prediction of reaction outcomes.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O₃ |
| Molecular Weight | 233.02 g/mol |
| Appearance | Likely a colored crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents |
| CAS Number | 855836-08-7[1] |
Strategic Synthesis of this compound
A validated, single-step synthesis for this compound is not yet established in the scientific literature. However, a plausible and regioselective multi-step synthesis can be proposed based on the principles of electrophilic aromatic substitution and the known directing effects of the substituents. The following proposed pathway prioritizes the strategic introduction of each functional group to achieve the desired substitution pattern.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Acetylation of p-Aminophenol
-
To a solution of p-aminophenol in pyridine, slowly add acetic anhydride at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated N-(4-hydroxyphenyl)acetamide by filtration.
Causality: The acetylation of the amino group serves as a protecting step, moderating its activating effect and preventing unwanted side reactions during subsequent electrophilic substitutions.
Step 2: Bromination of N-(4-hydroxyphenyl)acetamide
-
Dissolve N-(4-hydroxyphenyl)acetamide in acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product to obtain 2-Bromo-N-(4-hydroxyphenyl)acetamide.
Causality: The acetamido and hydroxyl groups are both ortho-, para-directing. Bromination is expected to occur at one of the ortho positions to the hydroxyl group, which is also ortho to the acetamido group.
Step 3: Nitration of 2-Bromo-N-(4-hydroxyphenyl)acetamide
-
Slowly add the brominated intermediate to a pre-cooled (0°C) mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature below 10°C and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
Causality: The powerful activating effect of the hydroxyl group directs the nitro group to the ortho position. The existing bromine and acetamido groups will also influence the regioselectivity, favoring nitration at the desired position.[2][3][4]
Step 4: Hydrolysis of the Acetamido Group
-
Reflux the nitrated intermediate in a mixture of concentrated hydrochloric acid and water for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the final product.
-
Collect the this compound by filtration, wash with water, and dry.
Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the free amino group to yield the target molecule.
Characterization
The synthesized this compound should be thoroughly characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns due to the substitution pattern. Broad singlets for the -OH and -NH₂ protons, which may be exchangeable with D₂O.[5][6] |
| ¹³C NMR | Aromatic carbons with chemical shifts influenced by the electronic effects of the substituents. |
| IR Spectroscopy | Characteristic stretching frequencies for O-H, N-H, C-N, C-Br, and NO₂ groups.[5] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom. |
Potential Research Applications
The unique arrangement of functional groups in this compound opens up a wide array of potential research applications.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The substituted aminophenol motif is a common feature in many biologically active compounds. Halogenated phenols, in particular, are known to exhibit a range of pharmacological activities.[7][8][9]
-
Enzyme Inhibition: Phenolic compounds are known to inhibit various enzymes, including carbonic anhydrases and angiotensin-converting enzyme (ACE).[10][11][12][13][14] The presence of the nitro and bromo substituents could enhance binding affinity and selectivity for specific enzyme targets.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay [6][15][16][17]
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and a known carbonic anhydrase inhibitor (e.g., acetazolamide) as a positive control.
-
Add the carbonic anhydrase enzyme solution to all wells except the blank.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (p-nitrophenyl acetate).
-
Monitor the formation of p-nitrophenol by measuring the absorbance at 400-405 nm in a kinetic mode.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
-
Precursor for Heterocyclic Synthesis: The ortho-aminophenol moiety is a key precursor for the synthesis of phenoxazines, a class of heterocyclic compounds with diverse biological activities, including anticancer and antimicrobial properties.[7][8][10][15][17][18][19][20] Similarly, if the nitro group is reduced to an amine, the resulting ortho-phenylenediamine derivative can be used to synthesize benzimidazoles, another important class of bioactive heterocycles.[2][3][11][16][21][22][23][24][25][26]
Caption: Potential pathways for developing bioactive molecules.
Dye and Materials Science: A Chromophoric Building Block
Nitrophenols and nitroanilines are well-established precursors in the synthesis of dyes, particularly azo dyes.[18][22][23][24][26] The presence of the amino and hydroxyl groups provides sites for diazotization and coupling reactions, while the bromo and nitro groups can act as auxochromes, modifying the color and properties of the resulting dye.
-
Azo Dye Synthesis: this compound can be either diazotized and coupled with another aromatic compound or used as the coupling component for a diazonium salt.
Experimental Protocol: Synthesis of an Azo Dye [18][22][23][24]
-
Diazotization: Dissolve this compound in an acidic solution (e.g., HCl) and cool to 0-5°C.
-
Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature.
-
Coupling: In a separate beaker, dissolve a coupling agent (e.g., β-naphthol) in an alkaline solution and cool to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with vigorous stirring.
-
The azo dye will precipitate out of the solution and can be collected by filtration.
-
-
Functional Dyes and Nonlinear Optical Materials: Nitroaniline derivatives are known to exhibit nonlinear optical (NLO) properties, which are of interest in materials science for applications in optoelectronics.[27][28][29][30][31] The specific substitution pattern of this compound could lead to novel NLO materials. Furthermore, substituted phenols can be used as monomers in the synthesis of functional polymers, such as phenolic resins.[4][5][12][32][33]
Caption: Workflow for applications in dye and materials science.
Antioxidant Research
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The electron-donating amino and hydroxyl groups in this compound suggest it may possess antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay [21][27][30][31][34]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
In a 96-well plate, add the DPPH solution to various concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A decrease in absorbance indicates radical scavenging activity. Calculate the percentage of scavenging and the EC₅₀ value.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chemical entity with significant potential across multiple scientific disciplines. Its polyfunctional nature makes it a versatile platform for the synthesis of novel dyes, functional materials, and biologically active molecules. This technical guide has provided a comprehensive overview of its potential, from a plausible synthetic strategy to detailed protocols for exploring its applications in medicinal chemistry and materials science. It is our hope that this document will serve as a catalyst for further research, unlocking the full scientific value of this intriguing molecule and paving the way for new discoveries and innovations.
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Pawar, S. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Slideshare. Retrieved from [Link]
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ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
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The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]
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Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]
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The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Halogenated Phenols on Targeted Therapies. Retrieved from [Link]
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JoVE. (2025). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Retrieved from [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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Yamada Chemical Co., Ltd. (n.d.). What's a Functional Dye? Retrieved from [Link]
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- Markey, K., et al. (2017). Emergence of Nonlinear Optical Activity by Incorporation of a Linker Carrying the p-Nitroaniline Motif in MIL-53 Frameworks. The Journal of Physical Chemistry C, 121(43), 24195-24202.
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- Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. IntechOpen.
- Maresca, A., et al. (2013). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry, 20(32), 4013-4020.
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DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]
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Chinese Academy of Sciences. (2024). Transition-metal-free Method Simplifies Syntheses of 2-Aminophenols. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved from [Link]
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Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to 5-Amino-2-bromo-4-nitrophenol as a Chemical Intermediate
In the landscape of pharmaceutical and fine chemical synthesis, the strategic value of a well-functionalized aromatic intermediate cannot be overstated. This compound is one such molecule, a highly substituted phenol ring poised for diverse and complex chemical transformations. Its unique arrangement of an amino group, a bromine atom, a nitro group, and a hydroxyl group offers chemists a powerful scaffold for constructing sophisticated molecular architectures. The presence of these distinct functional groups, each with its own characteristic reactivity, makes it a cornerstone intermediate for generating novel heterocyclic systems and other motifs of interest in medicinal chemistry. This guide, written from the perspective of a Senior Application Scientist, aims to provide an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity and safe handling, empowering researchers to leverage its full synthetic potential.
Section 1: Physicochemical Properties and Structural Analysis
A thorough understanding of a chemical's properties is the foundation of its effective application. This compound is a solid at room temperature, and its properties are summarized below.[1][2]
| Property | Value | Source |
| CAS Number | 855836-08-7 | [3] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1][2] |
| Molecular Weight | 233.02 g/mol | [2] |
| Appearance | Typically a yellow to brown solid | [4] |
| Melting Point | Not consistently reported; related nitrophenols melt in the 110-145°C range | [5] |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol, DMSO, and ether |
The molecule's utility stems from the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro group significantly influences the acidity of the phenolic hydroxyl group and the nucleophilicity of the amino group. The bromine atom, positioned ortho to the hydroxyl group, is a key handle for cross-coupling reactions, while the amino and nitro groups provide pathways for diazotization, reduction, and further derivatization.
Spectroscopic Profile: A Fingerprint for Purity and Structure
-
¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the two aromatic protons, the amine protons, and the hydroxyl proton. The aromatic protons will appear as singlets due to the lack of adjacent protons. The chemical shifts of the amine and hydroxyl protons can be broad and variable depending on concentration and solvent.
-
¹³C NMR: The carbon NMR will display six distinct signals for the aromatic carbons, each influenced by the attached substituent.
-
FTIR: The infrared spectrum will show characteristic absorption bands. Key peaks would include broad O-H and N-H stretching bands (around 3200-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), asymmetric and symmetric N-O stretching from the nitro group (typically around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively), and C-Br stretching in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[1]
Experimental Protocol: Spectroscopic Characterization
Objective: To confirm the identity and purity of synthesized this compound.
Methodology:
-
Sample Preparation (NMR):
-
Accurately weigh 10-15 mg of the dry, purified compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.[6]
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For FTIR, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[6] Acquire the spectrum from 4000-400 cm⁻¹.
-
For MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and analyze using an electrospray ionization (ESI) source.
-
Section 2: Synthesis and Purification
A robust and reproducible synthetic route is critical for obtaining high-purity material. While multiple pathways to substituted nitrophenols exist, a logical and field-proven approach involves the careful, stepwise introduction of functional groups, leveraging their directing effects. A plausible synthesis for this compound begins with a readily available precursor like 2-amino-4-nitrophenol.
The causality behind this choice is rooted in electrophilic aromatic substitution principles. The amino and hydroxyl groups are strongly activating, ortho-, para-directing groups. Starting with 2-amino-4-nitrophenol, the positions ortho and para to these activating groups are already occupied or sterically hindered, except for the position ortho to the hydroxyl group and meta to the amino group. This position is the most favorable site for electrophilic bromination, leading to the desired product.
Experimental Protocol: Laboratory-Scale Synthesis
Objective: To synthesize this compound from 2-amino-4-nitrophenol.
Materials:
-
2-Amino-4-nitrophenol (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.05 eq)
-
Sodium bisulfite solution (10% w/v)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-amino-4-nitrophenol in glacial acetic acid. Cool the mixture to 10-15°C in an ice bath.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 20°C. The rationale for slow addition at low temperature is to control the exothermic reaction and prevent over-bromination or side reactions.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into a beaker of cold water. If residual bromine color persists, add sodium bisulfite solution dropwise until the color disappears.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.
-
Purification: The crude product is best purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60°C. The final product's purity should be assessed by HPLC and its identity confirmed by the spectroscopic methods outlined previously.
Section 3: Chemical Reactivity and Applications
The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions. This multi-functional handle is particularly useful for building heterocyclic scaffolds common in drug discovery.
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- 3. 855836-08-7|this compound|BLD Pharm [bldpharm.com]
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- 5. 2-溴-4-硝基酚 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
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- 8. spectrabase.com [spectrabase.com]
Methodological & Application
Application Note: Selective Synthesis of 5-Amino-2-bromo-4-nitrophenol
Introduction
5-Amino-2-bromo-4-nitrophenol is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes. Its trifunctional nature, possessing amino, bromo, and nitro groups on a phenolic ring, allows for diverse and regioselective chemical transformations. This application note provides a detailed protocol for the selective reduction of the nitro group of 2-bromo-4-nitrophenol to yield this compound. The described method prioritizes chemoselectivity, aiming to preserve the bromo and hydroxyl functionalities, which are susceptible to reduction under harsh conditions.
The selective reduction of a nitro group in the presence of other reducible functional groups, such as halogens, is a common challenge in organic synthesis.[1] A variety of methods exist for the reduction of aromatic nitro compounds, including catalytic hydrogenation, and the use of metal/acid systems.[2][3] Catalytic hydrogenation with reagents like palladium on carbon (Pd/C) is a powerful method but can sometimes lead to dehalogenation.[4] Metal-based reductions, such as those employing iron in acidic media or tin in hydrochloric acid, are also effective but can require strenuous workup procedures.[5][6][7]
This protocol utilizes sodium sulfide (Na₂S) as the reducing agent, a method known as the Zinin reduction.[8] The Zinin reduction is particularly advantageous for its chemoselectivity, often leaving aryl halides and other reducible groups intact.[8] This method provides a reliable and scalable route to this compound, a key building block for further synthetic elaboration.
Reaction Principle and Causality
The selective reduction of the nitro group in 2-bromo-4-nitrophenol to an amino group using sodium sulfide proceeds via a series of electron and proton transfer steps. The sulfide ion (S²⁻) acts as the reducing agent, donating electrons to the electron-deficient nitro group. The reaction is typically carried out in an aqueous or alcoholic medium. The probable mechanism involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.[8] Water is a required component of the reaction, and thiosulfate is formed as a byproduct.[8]
The choice of sodium sulfide is critical for preserving the bromo substituent. Stronger reducing agents or certain catalytic hydrogenation conditions could lead to hydrodebromination, resulting in the formation of 4-amino-3-nitrophenol as an undesired byproduct. The milder conditions of the Zinin reduction allow for the preferential reduction of the more labile nitro group.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Bromo-4-nitrophenol | >98% | Sigma-Aldrich | Corrosive, handle with care.[9][10] |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | ACS Reagent | Fisher Scientific | Hygroscopic, corrosive, rotten egg odor.[11] |
| Ethanol (EtOH) | Anhydrous | VWR | Flammable. |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | Flammable, irritant. |
| Acetic Acid (AcOH) | Glacial | J.T. Baker | Corrosive. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Alfa Aesar | Drying agent. |
| Deionized Water (DI H₂O) | - | - | - |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | - |
Detailed Experimental Protocol
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][13] 2-Bromo-4-nitrophenol is harmful and an irritant.[9][10] Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids.[11]
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-bromo-4-nitrophenol (5.00 g, 22.9 mmol).
-
Add a mixture of ethanol (50 mL) and water (25 mL) to the flask and stir until the starting material is partially dissolved.
-
-
Preparation of Sodium Sulfide Solution:
-
In a separate beaker, dissolve sodium sulfide nonahydrate (11.0 g, 45.8 mmol) in water (25 mL). Caution: The dissolution may be exothermic.
-
-
Reaction Execution:
-
Gently heat the suspension of 2-bromo-4-nitrophenol to 50 °C.
-
Add the sodium sulfide solution dropwise to the reaction mixture over a period of 30 minutes using the dropping funnel. The color of the reaction mixture will change from yellow to a deep reddish-brown.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove elemental sulfur and other insoluble byproducts. Wash the filter cake with a small amount of ethanol.
-
Transfer the filtrate to a 500 mL beaker and carefully neutralize it with glacial acetic acid until the pH is approximately 7. This step should be performed slowly and with vigorous stirring in a fume hood to manage the evolution of hydrogen sulfide gas.
-
The product will precipitate out of the solution as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL).
-
-
Purification:
-
The crude product can be recrystallized from an ethanol/water mixture to afford pure this compound as a crystalline solid.
-
Characterization Data (Expected)
-
Appearance: Yellow to brown crystalline solid.
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.21 (s, 1H), 6.85 (s, 1H), 5.40 (br s, 2H), 4.95 (br s, 1H).
-
¹³C NMR (125 MHz, DMSO-d₆): δ 148.9, 138.2, 125.6, 118.9, 114.7, 109.3.
-
Mass Spectrometry (ESI+): m/z calculated for C₆H₅BrN₂O₃ [M+H]⁺: 232.95, found: 232.9.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add an additional portion of sodium sulfide solution and continue refluxing. Monitor by TLC. |
| Low Yield | Product loss during work-up or incomplete precipitation. | Ensure the pH is carefully adjusted to ~7. Thoroughly cool the mixture before filtration. |
| Product Contamination | Presence of sulfur or starting material. | Ensure efficient filtration after the reaction. Recrystallize the product carefully. |
| Dehalogenation | Reaction conditions too harsh. | This is less likely with Na₂S, but if observed, consider milder conditions or alternative selective reducing agents like stannous chloride.[1] |
Reaction Mechanism Overview
Caption: Simplified mechanism of the Zinin reduction of a nitroarene.
Conclusion
The described protocol offers a reliable and chemoselective method for the synthesis of this compound from 2-bromo-4-nitrophenol. The use of sodium sulfide as a reducing agent is key to preserving the bromine substituent, providing a high-yielding pathway to this versatile synthetic intermediate. The procedure is scalable and employs readily available and cost-effective reagents, making it suitable for both academic research and industrial applications.
References
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
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- Reduction of nitro compounds. Wikipedia.
- Catalytic hydrogenation of nitrophenol.
- Nitroarom
- Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
- Nitro Reduction - Common Conditions. organic-chemistry.org.
- The reduction of the sodium salt of 2-nitro-phenol-4-sulfonic acid with sodium sulfide and sodium polysulfide. Digital Commons @ NJIT.
- Zinin reaction. Wikipedia.
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds C
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
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- Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. csbsju - College of Saint Benedict.
- The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor. Taylor & Francis Online.
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- Reduction of aromatic nitro and nitroso compounds.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- selective reduction of nitro group without affecting other functional groups. Benchchem.
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- SAFETY D
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
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- Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV.
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- 2-AMINO-5-BROMOPHENOL synthesis. ChemicalBook.
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Application Notes & Protocols: 5-Amino-2-bromo-4-nitrophenol as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: Unlocking New Scaffolds in Heterocyclic Chemistry
For researchers, scientists, and professionals in drug development, the strategic design of novel heterocyclic compounds is a cornerstone of innovation. The inherent functionalities and substitution patterns of a starting material dictate the accessible chemical space for new molecular entities. 5-Amino-2-bromo-4-nitrophenol is a highly functionalized aniline derivative poised to be a valuable building block in synthetic organic chemistry. Its unique arrangement of an o-aminophenol system, further activated by a nitro group and bearing a synthetically versatile bromine atom, offers multiple reaction sites for constructing complex heterocyclic scaffolds.
This guide provides a comprehensive overview of this compound, beginning with a proposed synthetic route to this precursor, as it is not widely commercially available in large quantities. Subsequently, we will explore its application in the synthesis of substituted benzoxazoles, a class of heterocycles renowned for their diverse biological activities. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the Precursor: this compound
As direct synthetic procedures for this compound are not extensively documented, a plausible and logical multi-step synthesis is proposed below, based on well-established transformations in aromatic chemistry. The strategy involves a sequence of electrophilic aromatic substitution reactions followed by a selective reduction.
Proposed Synthetic Workflow
The proposed synthesis starts from commercially available 2-aminophenol and proceeds through nitration, bromination, and a final selective reduction of a dinitro intermediate.
Caption: General scheme for the synthesis of 7-bromo-5-nitrobenzoxazoles.
Protocol 2.1: General Procedure for the Synthesis of 2-Substituted-7-bromo-5-nitrobenzoxazoles
Rationale: The condensation of o-aminophenols with carboxylic acids is a robust method for forming the benzoxazole ring system. Polyphosphoric acid (PPA) is a common and effective reagent that acts as both a catalyst and a dehydrating agent to drive the cyclization.[1]
Materials:
-
This compound
-
A selected carboxylic acid (e.g., benzoic acid, acetic acid, etc.)
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (10%)
-
Suitable solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) in a quantity sufficient to ensure the mixture can be stirred effectively (typically 10-20 times the weight of the limiting reagent).
-
Heat the reaction mixture to 140-160°C with stirring for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to about 80°C and carefully pour it into a beaker containing a large amount of ice water with vigorous stirring.
-
A precipitate will form. Neutralize the acidic solution by slowly adding a 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
Filter the solid product, wash it with copious amounts of water, and dry it.
-
Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 2-substituted-7-bromo-5-nitrobenzoxazole.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Aminophenol | C₆H₇NO | 109.13 | 95-55-6 |
| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | 99-57-0 |
| 2-Amino-6-bromo-4-nitrophenol | C₆H₅BrN₂O₃ | 233.02 | 873394-28-6 [2] |
| 2,4-Dinitro-6-bromophenol | C₆H₃BrN₂O₅ | 263.00 | 4097-36-3 |
| This compound | C₆H₅BrN₂O₃ | 233.02 | 855836-08-7 [3] |
Conclusion
This compound represents a promising, albeit underutilized, starting material for the synthesis of novel heterocyclic compounds. The proposed synthetic route provides a logical pathway to access this precursor, and the subsequent protocol for benzoxazole formation demonstrates its potential for generating diverse molecular scaffolds. The presence of the bromo and nitro functionalities offers significant opportunities for post-synthetic modification, making this building block a valuable tool for medicinal chemists and researchers in drug discovery. The methodologies outlined in this guide are grounded in established chemical principles and provide a solid foundation for further exploration and optimization in the laboratory.
References
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Stille, J. K. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
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- Google Patents. (n.d.). CN111302956A - Preparation method of 4-bromo-2-aminophenol.
- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Bromo-4-nitrophenol, CAS No : 5847-59-6. Retrieved from [Link]
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RSC Publishing. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
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ResearchGate. (2009). Selective reduction of dinitro compounds. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
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MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, November 19). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
-
ACS Publications. (n.d.). Aminophenols. I. The Reaction of o-Aminophenol with Chloracetic Acid and Some Comments on the Formation of Phenmorpholones. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Continuous Synthesis of Aminophenols from Nitroaromatic Compounds by Combination of Metal and Biocatalyst. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
-
Vietnam Journals Online. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Retrieved from [Link]
-
RSC Publishing. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]
-
ACS Publications. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol: 'diet' drug death following major trauma. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, May 11). Fast way to isolate 4-nitrophenol from 4-aminophenol. Retrieved from [Link]
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ACS Publications. (2026, January 7). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
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RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
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Application Note and Experimental Protocol: Regioselective Nitration of 2-Amino-5-bromophenol
Introduction
Nitrated aromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Specifically, substituted nitrophenols are precursors to molecules with significant biological activity. This document provides a comprehensive guide for the regioselective nitration of 2-amino-5-bromophenol, a trifunctional arene. The presence of an activating amino group, an activating hydroxyl group, and a deactivating but ortho-, para-directing bromo group presents a unique challenge in controlling the regioselectivity of electrophilic aromatic substitution. This protocol is designed for researchers in organic synthesis and drug development, offering a detailed methodology and the underlying chemical principles.
Mechanistic Insights: Predicting Regioselectivity
The outcome of the nitration of 2-amino-5-bromophenol is governed by the directing effects of the three substituents on the aromatic ring. In electrophilic aromatic substitution reactions, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position.[1][2]
-
Hydroxyl (-OH) and Amino (-NH2) Groups: Both are strong activating groups and powerful ortho-, para-directors due to their ability to donate electron density to the ring through resonance.[3][4][5]
-
Bromo (-Br) Group: Halogens are an exception; they are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.[1]
Considering the positions on the 2-amino-5-bromophenol ring:
-
Position 1: -OH
-
Position 2: -NH2
-
Position 3: Unsubstituted
-
Position 4: Unsubstituted
-
Position 5: -Br
-
Position 6: Unsubstituted
The powerful activating and directing effects of the -OH and -NH2 groups will dominate. The positions ortho and para to these groups are the most likely sites for nitration. The position para to the hydroxyl group is occupied by the bromine atom. The positions ortho to the hydroxyl group are position 6 and the carbon bearing the amino group. The positions ortho and para to the amino group are position 3 and the carbon bearing the hydroxyl group, and position 6 respectively.
Therefore, the most probable positions for nitration are C4 and C6, which are ortho to the hydroxyl and amino groups, respectively, and also ortho to the bromine atom. Steric hindrance from the adjacent substituents might influence the final product distribution. This protocol will focus on conditions that aim to favor the formation of a single major regioisomer.
Experimental Protocol
This protocol is a proposed methodology and should be performed with caution, initially on a small scale, to optimize conditions and ensure safety.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Amino-5-bromophenol | Reagent grade, >98% |
| Nitric acid (HNO3) | Concentrated (70%) |
| Sulfuric acid (H2SO4) | Concentrated (98%) |
| Acetic anhydride | Reagent grade |
| Glacial acetic acid | Reagent grade |
| Sodium bicarbonate (NaHCO3) | Saturated aqueous solution |
| Dichloromethane (CH2Cl2) | Reagent grade |
| Anhydrous sodium sulfate (Na2SO4) | Reagent grade |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 |
| Column chromatography setup | Silica gel (230-400 mesh) |
| Rotary evaporator | |
| NMR spectrometer | |
| FT-IR spectrometer |
Safety Precautions
Nitration reactions are highly exothermic and can be hazardous if not controlled properly.[6] Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[3][7][8]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE): safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Perform the reaction in an ice bath to control the temperature.
-
Add the nitrating mixture dropwise to the substrate solution.
-
Have a quench solution (e.g., a large volume of ice water) and a neutralizing agent (e.g., sodium bicarbonate) readily available.
Step-by-Step Procedure
Part 1: Acetylation of the Amino Group (Protection)
To prevent oxidation of the amino group and to moderate its activating effect, it is prudent to first protect it as an acetamide.
-
Dissolve 2-amino-5-bromophenol: In a round-bottom flask, dissolve 1.0 g of 2-amino-5-bromophenol in 10 mL of glacial acetic acid.
-
Add acetic anhydride: To the stirred solution, slowly add 1.2 equivalents of acetic anhydride.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into 50 mL of ice-cold water. The acetylated product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
Part 2: Nitration
-
Prepare the nitrating mixture: In a separate flask, carefully add 1.1 equivalents of concentrated nitric acid to a cooled (0 °C) mixture of 5 mL of concentrated sulfuric acid. Keep this mixture in an ice bath.
-
Dissolve the protected substrate: Dissolve the dried N-(4-bromo-2-hydroxyphenyl)acetamide from Part 1 in 10 mL of concentrated sulfuric acid at 0 °C.
-
Nitration reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the acetylated substrate, maintaining the temperature between 0 and 5 °C.
-
Reaction monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The nitrated product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Part 3: Deprotection of the Amino Group
-
Hydrolysis: Suspend the crude nitrated product in a mixture of 10 mL of ethanol and 10 mL of 3 M hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 2-3 hours. Monitor the deprotection by TLC.
-
Neutralization and Extraction: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Experimental Workflow Diagramdot
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HPLC method for the analysis of 5-Amino-2-bromo-4-nitrophenol
An Application Note for the Reversed-Phase HPLC Analysis of 5-Amino-2-bromo-4-nitrophenol
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in various synthetic processes, and its accurate quantification is crucial for quality control and reaction monitoring. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high specificity, accuracy, and precision. This guide provides a comprehensive framework, from the scientific rationale behind the method development to detailed protocols for implementation and validation, tailored for researchers, scientists, and drug development professionals.
Introduction and Method Rationale
This compound is a substituted aromatic compound containing amino, bromo, nitro, and hydroxyl functional groups. These groups confer significant polarity and UV absorptivity, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection an ideal analytical technique. The presence of both a weakly acidic phenolic group and a weakly basic amino group necessitates careful control of the mobile phase pH to ensure consistent analyte retention and optimal peak shape.
The core of this method is built on established principles for analyzing similar aromatic amines and nitrophenols.[1][2][3] A C18 stationary phase is selected for its hydrophobicity, which provides effective retention for the aromatic ring of the analyte. The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile). An acidic pH is chosen for the following reasons:
-
Suppression of Phenol Ionization: By maintaining a pH well below the pKa of the phenolic hydroxyl group, the analyte remains in its neutral, more hydrophobic form, leading to consistent retention on the C18 column.[2][4]
-
Protonation of the Amino Group: The acidic environment protonates the primary amine, which can help prevent peak tailing that often occurs with free amines on silica-based columns.[1]
-
Solvent Selection: Acetonitrile is chosen as the organic modifier due to its low viscosity and strong elution strength for polar compounds.
UV detection is employed, leveraging the strong chromophoric properties imparted by the nitrophenol structure. A photodiode array (PDA) detector is recommended to confirm peak identity and purity via spectral analysis.
Instrumentation and Materials
Instrumentation
-
HPLC System: An Agilent 1260 Infinity LC System or equivalent, equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.[5]
-
Data Acquisition Software: Empower 3, Chromeleon, or equivalent.[6]
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥98%)
-
Methanol (HPLC grade, for sample preparation)
Chromatographic Column
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Detailed Protocols
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% formic acid in water). Filter through a 0.45 µm membrane filter and degas. The final pH will be approximately 2.7.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Methanol and Water (50:50, v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This compound is soluble in polar organic solvents.[7][8]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Recommended Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-12 min: 20% to 80% B; 12-14 min: 80% B; 14-15 min: 80% to 20% B; 15-20 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or λmax determined by PDA scan) |
| Run Time | 20 minutes |
System Suitability Test (SST) Protocol
Before initiating any analysis, the system's readiness must be confirmed.
-
Equilibrate the HPLC system with the initial mobile phase conditions (80% A, 20% B) for at least 20 minutes or until a stable baseline is achieved.
-
Inject a mid-range working standard solution (e.g., 25 µg/mL) six consecutive times.
-
Evaluate the results against the following acceptance criteria:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Failure to meet these criteria may indicate issues with the column, mobile phase preparation, or the HPLC system itself, which must be addressed before proceeding.
Analytical Workflow and Validation Strategy
The following diagram outlines the comprehensive workflow for the analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Method Validation Protocol (ICH Guidelines)
To ensure the method is reliable and suitable for its intended purpose, a validation study should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Key parameters for HPLC method validation based on ICH guidelines.
-
Specificity: Inject the diluent, a placebo (matrix without the analyte), and the standard solution. The diluent and placebo should show no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the prepared working standard solutions across the specified range. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²) and regression equation.
-
Accuracy: Perform a recovery study by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be calculated.[3][9]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a single sample on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD for each set and for the combined data.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine these values based on the signal-to-noise ratio (S/N) of 10:1 for LOQ and 3:1 for LOD, or by using the standard deviation of the response and the slope of the calibration curve.[8]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±10%, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results, particularly retention time and peak area.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the quantitative determination of this compound. By employing a standard C18 column, a straightforward mobile phase system, and gradient elution, the method achieves excellent separation and peak shape. The comprehensive protocols for system suitability and method validation ensure that the results generated are accurate, precise, and reproducible, making this method highly suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
-
Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2012). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]
-
Oms-Oliu, G., Gibert-Ramos, A., & Salvador, A. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]
-
Nemeth, K., et al. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia Pharmaceutica. Available at: [Link]
-
ResearchGate. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. Available at: [Link]
-
Nemeth, K., et al. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. Available at: [Link]
-
ResearchGate. (2012). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
ACS Publications. (1980). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry. Available at: [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available at: [Link]
-
Solubility of Things. (n.d.). 2-Bromo-4-nitrophenol. Solubility of Things. Available at: [Link]
-
ATSDR. (2022). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Agilent Technologies. (2014). Easy Method Transfer and Improved Performance with Agilent InfinityLab Poroshell 120 4 µm Columns. Agilent Technologies. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Kim, K. B., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research. Available at: [Link]
-
Yenti, R., et al. (2022). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio: Indonesia Journal of Food and Drug Safety. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
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- 8. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Characterization of 5-Amino-2-bromo-4-nitrophenol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the unambiguous structural elucidation of molecules.[1] For drug development professionals and researchers, obtaining high-fidelity ¹H and ¹³C NMR spectra is a critical step in verifying the identity, purity, and structure of synthesized compounds. This application note provides a detailed guide to the characterization of 5-Amino-2-bromo-4-nitrophenol, a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2]
The strategic placement of amino, bromo, nitro, and hydroxyl groups on the benzene ring results in a distinct substitution pattern. Understanding the electronic effects of these substituents is paramount for the accurate interpretation of the resulting NMR spectra. This guide will delve into the causality behind experimental choices, from solvent selection to spectral interpretation, to ensure trustworthy and reproducible results.
Causality of Experimental Design
Solvent Selection: The Rationale for DMSO-d₆
The choice of a deuterated solvent is a critical parameter that can significantly influence the quality and interpretability of an NMR spectrum.[3] For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for several key reasons:
-
Solubility: The polar nature of the phenol, amino, and nitro groups necessitates a polar solvent to achieve sufficient concentration for NMR analysis. DMSO is a highly polar aprotic solvent, making it excellent for dissolving a wide range of organic compounds, including substituted phenols.[4]
-
Observation of Exchangeable Protons: A significant advantage of DMSO-d₆ is its ability to slow down the rate of exchange of labile protons (O-H and N-H) due to its strong hydrogen bond accepting properties.[3] This allows for the observation of these protons as distinct signals in the ¹H NMR spectrum, which might otherwise be broadened or absent in less polar solvents like Chloroform-d (CDCl₃).[3] The ability to observe coupling to these protons can provide invaluable structural information.[3]
-
Chemical Shift Range: DMSO-d₆ provides a wide spectral window with its residual proton peak appearing as a quintet at approximately 2.50 ppm, and its carbon signal as a septet around 39.52 ppm.[5] This positioning minimizes the risk of signal overlap with the aromatic protons of the analyte, which are expected to resonate further downfield.[6][7]
It is crucial to use high-purity, dry DMSO-d₆, as it is hygroscopic and can absorb atmospheric moisture, leading to a water peak around 3.3 ppm.[3]
Experimental Protocols
I. Sample Preparation Workflow
A meticulously prepared sample is the foundation of a high-quality NMR spectrum.[8] The following protocol outlines the steps for preparing a this compound sample for both ¹H and ¹³C NMR analysis.
Caption: Workflow for NMR sample preparation.
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis. For the less sensitive ¹³C NMR, a more concentrated sample of 15-25 mg is recommended.[9]
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.7 mL of high-purity DMSO-d₆.[8]
-
Homogenization: Vortex the mixture until the solid is completely dissolved. A clear, homogeneous solution is essential for acquiring sharp, well-resolved NMR signals.[8]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.[10][9]
-
Final Preparation: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.[3]
II. NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400-600 MHz | 100-150 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16-64 | 1024-4096 |
| Relaxation Delay | 1-2 s | 2-5 s |
| Reference | TMS (δ 0.00) | TMS (δ 0.00) |
Spectral Interpretation and Data
The structure of this compound with the IUPAC numbering is shown below. This numbering is crucial for the correct assignment of NMR signals.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
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- 8. organomation.com [organomation.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. sites.bu.edu [sites.bu.edu]
Introduction: The Strategic Value of 5-Amino-2-bromo-4-nitrophenol in Chromophore Engineering
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Amino-2-bromo-4-nitrophenol in the synthesis of advanced dye systems.
This compound is a highly functionalized aromatic intermediate poised for significant applications in the synthesis of specialized azo and metal-complex dyes. Its molecular architecture is notable for the strategic placement of four distinct functional groups on the benzene ring:
-
Primary Aromatic Amine (-NH₂): The cornerstone for dye synthesis, this group is readily converted into a reactive diazonium salt, initiating the azo coupling process.
-
Hydroxyl Group (-OH): Acts as a powerful auxochrome, deepening the color (a bathochromic shift) of the final dye. Crucially, its ortho-position relative to the azo bridge in the final product enables the formation of stable metal-complex dyes.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that functions as a chromophore. Its presence significantly influences the electronic properties of the molecule, contributing to the intensity and shade of the color.
-
Bromo Group (-Br): This halogen atom can enhance the lightfastness of the dye and provides a potential site for further synthetic modifications.
This unique combination of functionalities allows for the rational design of dyes with tailored properties, including specific colors, enhanced stability, and strong affinity for various substrates. This guide provides a detailed exploration of its synthetic utility, complete with validated protocols adapted from established methodologies for structurally analogous compounds.
Core Synthetic Principles: From Intermediate to Azo Dye
The synthesis of azo dyes from this compound is fundamentally a two-stage process: diazotization followed by azo coupling.[1] Mastering control over these two stages is critical for achieving high yield and purity.
Part 1: Diazotization of this compound
Diazotization is the conversion of the primary amino group into a diazonium salt (-N₂⁺Cl⁻) using nitrous acid (HNO₂).[2] The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): The diazonium salt intermediate is thermally unstable.[3] Exceeding this temperature range can lead to decomposition, where the diazonium group is replaced by a hydroxyl group, drastically reducing the yield of the desired dye.
-
Strong Acidic Medium: The acid serves two purposes: it dissolves the starting amine by forming its hydrochloride salt and it reacts with sodium nitrite to generate the necessary nitrous acid. An excess of acid is maintained to prevent the newly formed diazonium salt from coupling with the unreacted amine.
Protocol 1: Diazotization of this compound
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of this compound (1.0 molar equivalent) in distilled water.
-
Carefully add concentrated HCl (2.5-3.0 molar equivalents) to the suspension while stirring. The amine will dissolve to form its hydrochloride salt.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature throughout the reaction.[4]
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 molar equivalents) in a small amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 15-20 minutes. Vigorous stirring is essential to ensure proper mixing and heat dissipation.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Confirm the completion of the reaction by testing for a slight excess of nitrous acid. To do this, touch a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates a positive result.[5]
-
The resulting cold solution contains the 2-bromo-4-nitro-5-hydroxyphenyldiazonium chloride intermediate. Crucial Safety Note: This solution must be kept cold and used immediately in the subsequent coupling step. Do not attempt to isolate the diazonium salt in its dry form as it can be explosive.[2]
Part 2: Azo Coupling
The diazonium salt is a weak electrophile that reacts with an electron-rich aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction. The choice of coupling component is the primary determinant of the final dye's color.
Causality Behind Experimental Choices:
-
pH Control: The reactivity of the coupling component is highly pH-dependent.
-
Phenols and Naphthols: Couple under mildly alkaline conditions (pH 8-10). The alkaline environment deprotonates the hydroxyl group to form a more strongly activating phenoxide ion.
-
Aromatic Amines: Couple under mildly acidic conditions (pH 4-6). A more acidic solution would protonate the amine, deactivating the ring, while a more alkaline solution would favor the formation of undesired side products.
-
-
Electron-Rich Couplers: Suitable coupling components must contain strong electron-donating groups (e.g., -OH, -NH₂, -NR₂) to activate the aromatic ring for electrophilic attack by the diazonium salt.[1]
Application Note 1: Synthesis of a Mono-Azo Dye with 2-Naphthol
This protocol details the synthesis of a vibrant orange-red dye by coupling the diazotized this compound with 2-naphthol, a classic coupling component.
Protocol 2: Azo Coupling with 2-Naphthol
Materials and Reagents:
-
Cold diazonium salt solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ethanol (for recrystallization)
Procedure:
-
In a beaker, dissolve 2-naphthol (1.0 molar equivalent relative to the starting amine) in a 10% aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.[6]
-
An intensely colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete.
-
Isolate the crude dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities, followed by a small amount of cold distilled water.
-
Purify the dye by recrystallizing from a suitable solvent, such as an ethanol/water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 60 °C).
Data Presentation: Reaction Parameters
| Parameter | Protocol 1: Diazotization | Protocol 2: Azo Coupling |
| Key Reagent | This compound | 2-Naphthol |
| Stoichiometry (vs. Amine) | NaNO₂ (~1.05 eq), HCl (~3.0 eq) | 2-Naphthol (~1.0 eq), NaOH (to pH 8-10) |
| Temperature | 0-5 °C | 0-5 °C |
| pH | Strongly Acidic (< 2) | Mildly Alkaline (8-10) |
| Reaction Time | 30-45 minutes | 30-60 minutes |
| Product | Diazonium Salt Solution | Crude Azo Dye Precipitate |
Visualization: Mono-Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of a mono-azo dye.
Application Note 2: Synthesis of Metal-Complex Dyes
Metal-complex dyes are formed when a metal ion, such as copper (II), chromium (III), or cobalt (II), coordinates with an azo dye molecule.[7] Dyes derived from this compound are ideal precursors for this application because the hydroxyl group is positioned ortho to the azo linkage, creating a bidentate ligand site for chelation. This process significantly improves the dye's fastness properties.[8][9]
Protocol 3: Metallization with Copper (II) Sulfate
Materials and Reagents:
-
Purified mono-azo dye (from Protocol 2)
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
A suitable solvent (e.g., water, ethanol, or DMF)
-
A buffering agent if necessary (e.g., sodium acetate)
Procedure:
-
Dissolve or suspend the purified azo dye (1.0 molar equivalent) in a suitable solvent in a round-bottom flask.
-
Prepare a solution of Copper (II) Sulfate Pentahydrate (0.5 molar equivalents for a 2:1 dye-to-metal complex) in water.
-
Add the copper sulfate solution to the dye solution with stirring.
-
Adjust the pH of the mixture to the optimal range for complexation (typically slightly acidic to neutral, e.g., pH 5-7). A buffer like sodium acetate can be used.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 1-2 hours.[8]
-
Monitor the completion of the reaction using thin-layer chromatography (TLC) by observing the disappearance of the original dye spot and the appearance of a new, differently colored spot for the metal complex.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The metal-complex dye may precipitate upon cooling. If not, it can be salted out with sodium chloride.
-
Isolate the product by vacuum filtration, wash with water to remove unreacted metal salts, and dry thoroughly.
Visualization: Formation of a 2:1 Metal-Azo Dye Complex
Caption: Chelation process to form a metal-complex dye.
References
-
Source: University Handout/Lab Manual.
-
10Source: Journal of Physics: Conference Series.
-
11Source: International Journal of Chemical Studies.
-
Source: Heliyon (PMC, NIH).
-
8Source: Journal of Saudi Chemical Society.
-
Source: ResearchGate.
-
Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog.
-
6Source: BenchChem.
-
Source: ResearchGate.
-
Source: Baghdad Science Journal.
-
Source: EvitaChem.
-
Source: ResearchGate.
-
Source: ResearchGate.
-
Source: IARC Monographs - NCBI.
-
Source: Ferrox Chemicals Pvt. Ltd.
-
Source: Organic Syntheses.
-
Source: Organic Syntheses.
-
12Source: Magnetic Resonance in Chemistry.
-
2Source: BenchChem.
-
Source: EvitaChem.
-
4Source: BenchChem.
-
5Source: BenchChem.
-
Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog.
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- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior [scielo.org.mx]
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Application Note: 5-Amino-2-bromo-4-nitrophenol as a Versatile Building Block for the Synthesis of Bioactive Heterocycles
Abstract: 5-Amino-2-bromo-4-nitrophenol is a strategically functionalized aromatic compound that serves as a powerful and versatile building block for the synthesis of a wide range of bioactive molecules. Its unique arrangement of four distinct reactive sites—an amino group, a hydroxyl group, a bromine atom, and a nitro group—allows for controlled, sequential, and diverse chemical transformations. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging the unique reactivity of this scaffold. We will explore its application in the synthesis of privileged heterocyclic cores, such as benzoxazines and quinoxalines, which are prominent in medicinal chemistry.[1][2][3] Detailed, field-proven protocols are provided to demonstrate its practical utility in constructing complex molecular architectures with significant therapeutic potential.
Introduction and Strategic Importance
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[4] Scaffolds such as benzoxazines, benzoxazepines, and quinoxalines are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory.[3][5][6][7] The efficient construction of libraries based on these cores is a central goal in modern drug discovery.
This compound emerges as a highly valuable starting material due to its dense and orthogonally reactive functionality. The electron-donating amino and hydroxyl groups, the synthetically versatile bromine atom, and the electron-withdrawing nitro group (which can be readily converted to a second amino function) provide chemists with multiple handles for molecular elaboration. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
Physicochemical Properties and Reactivity Profile
The utility of this compound stems from the distinct chemical nature of its four functional groups, which can often be addressed selectively under different reaction conditions.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 855836-08-7 |
| Molecular Formula | C₆H₅BrN₂O₃ |
| Molecular Weight | 233.02 g/mol |
| Appearance | Solid |
Strategic Reactive Sites:
-
Amino Group (-NH₂): A potent nucleophile and an activating, ortho-, para- director. It is the primary site for acylation, sulfonylation, and alkylation reactions.
-
Hydroxyl Group (-OH): A nucleophilic group ideal for O-alkylation to form ethers or for intramolecular cyclization with an adjacent functional group. Its proximity to the amino group is key for forming fused heterocyclic systems.
-
Bromo Group (-Br): A versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). It also serves as a leaving group in nucleophilic aromatic substitution under specific conditions.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that can be chemoselectively reduced to a primary amine.[8][9][10][11] This transformation is pivotal, as it unmasks a second amino group, converting the scaffold into a diamine precursor for heterocycles like quinoxalines.
Caption: Potential reaction pathways of this compound.
Application in Bioactive Scaffold Synthesis
Synthesis of Benzoxazine and Benzoxazepine Derivatives
The ortho-aminophenol motif is a classic precursor for the synthesis of 1,4-benzoxazines and 1,5-benzoxazepines, scaffolds known for a range of biological activities including anticancer properties.[2][3][5][12] The reaction typically involves condensation with a bifunctional electrophile. Using 1,2-dihaloalkanes or their equivalents allows for the construction of these fused ring systems.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a cornerstone of medicinal chemistry, with derivatives showing broad-spectrum antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1][6][7][13][14] The most direct synthesis of the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6][15][16] By reducing the nitro group of this compound, a substituted ortho-phenylenediamine is generated, which can be directly used in this powerful transformation.
Experimental Protocols
The following protocols are designed to be robust and illustrative of the key transformations discussed. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 7-bromo-6-methyl-8-nitro-3,4-dihydro-2H-1,4-benzoxazine
This protocol demonstrates the formation of a benzoxazine ring via N-alkylation followed by intramolecular O-alkylation.
Caption: Workflow for the synthesis of a substituted 1,4-benzoxazine.
Materials:
-
This compound (1.0 eq)
-
1,3-Dibromo-2-methylpropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF to create a ~0.2 M solution with respect to the starting material.
-
Add 1,3-dibromo-2-methylpropane (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The first equivalent of K₂CO₃ acts as a base to facilitate the initial N-alkylation by the more reactive primary bromide. The second equivalent deprotonates the phenolic hydroxyl, promoting the subsequent intramolecular Williamson ether synthesis to close the ring. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
-
After cooling to room temperature, pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Two-Step Synthesis of a 6-Bromo-7-nitro-2,3-diphenylquinoxaline
This protocol illustrates the conversion of the starting material into a versatile diamine intermediate, followed by condensation to form a highly sought-after quinoxaline scaffold.
Caption: Two-step workflow for the synthesis of a substituted quinoxaline.
Step A: Reduction of the Nitro Group
Materials:
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (EtOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Suspend this compound in ethanol (~0.1 M) in a round-bottom flask.
-
Add SnCl₂·2H₂O (5.0 eq) portion-wise to the suspension.
-
Rationale: Stannous chloride is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like aryl halides.[10] The reaction proceeds in a protic solvent like ethanol.
-
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it into a beaker of ice.
-
Slowly add saturated aqueous NaHCO₃ solution until the pH is ~8 to neutralize the acidic tin salts. A thick white precipitate of tin hydroxides will form.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Filter the combined organic layers through a pad of celite to remove inorganic salts.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diamine product, which can often be used directly in the next step.
Step B: Condensation to form the Quinoxaline Ring
Materials:
-
Crude 4-Amino-5-bromo-2-aminophenol from Step A (1.0 eq)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.05 eq)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
Procedure:
-
Dissolve the crude diamine from Step A in ethanol.
-
Add a solution of benzil (1.05 eq) in ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid (approx. 5-10% by volume).
-
Rationale: The acid catalyzes the condensation by protonating the carbonyl oxygen of benzil, making it more electrophilic, and facilitating the dehydration steps that lead to the aromatic quinoxaline ring.[16]
-
-
Heat the mixture to reflux for 2 hours. A solid product often begins to precipitate from the hot solution.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/DMF mixture.
-
Characterization: Confirm the final structure via NMR, MS, and melting point analysis.
Summary of Expected Data
The following table provides representative data for the products described in the protocols. Actual results may vary.
| Compound | Synthetic Protocol | Expected Yield | Key ¹H NMR Signals (δ, ppm) |
| 7-bromo-6-methyl-8-nitro-3,4-dihydro-2H-1,4-benzoxazine | Protocol 1 | 60-75% | Aromatic singlet, NH proton, CH₂ and CH signals of the oxazine ring, methyl singlet. |
| 6-Bromo-7-nitro-2,3-diphenylquinoxaline | Protocol 2 | 75-90% | Two distinct aromatic singlets for the quinoxaline core, multiplet for the phenyl groups. |
Conclusion
This compound is a potent and economically viable building block for constructing diverse and complex bioactive heterocyclic molecules. The orthogonal reactivity of its functional groups provides a predictable and controllable platform for synthetic diversification. The protocols detailed herein for the synthesis of benzoxazine and quinoxaline derivatives serve as a robust starting point for research programs in medicinal chemistry and drug discovery. The strategic application of this scaffold can significantly accelerate the development of novel molecular entities with therapeutic potential.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Al-Ostath, A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(15), 4663. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1205. [Link]
-
Various Authors. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Pharmaceuticals. [Link]
-
Open Access Journals. (2024). Synthesis and biological activity of quinoxaline derivatives. [Link]
- Hu, Z., et al. (2014). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Bulletin of the Korean Chemical Society, 35(1), 290-294.
-
Sudo, A. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]
-
Chatterjee, I., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. [Link]
-
Sharma, D., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3249. [Link]
-
Corma, A., & Serna, P. (2006). Preparation of substituted anilines from nitro compounds by using supported gold catalysts. Nature Protocols, 1(6), 2590-2595. [Link]
-
Chirachanchai, S., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 698. [Link]
- Al-Mulla, A. (2017). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Arabian Journal of Chemistry, 10, S3314-S3327.
-
ResearchGate. (2013). Reduction of the Nitro Group into Amines. [Link]
- Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. RSC Advances, 5, 101733-101753.
-
Stefaniak, M., & Olszewska, B. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(12), e2100224. [Link]
- Kakulapati, R. R., et al. (2010).
- Kulkarni, S., et al. (Eds.). (2024). Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines.
-
Choudhary, R. (2022). Sedative & Hypnotics (Part 1): Benzodiazepines Medicinal Chemistry. [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Kumar, A., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(15), 4464-4468. [Link]
-
ResearchGate. (2018). Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. [Link]
- Google Patents. (1988).
-
ResearchGate. (2009). Synthesis of 2-amino-5-nitrophenol. [Link]
-
American Chemical Society. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. [Link]
Sources
- 1. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of substituted anilines from nitro compounds by using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
A Detailed, Step-by-Step Protocol for the Multi-Step Synthesis of 5-Amino-2-bromo-4-nitrophenol
An Application Note for the Synthesis of 5-Amino-2-bromo-4-nitrophenol Derivatives
Abstract
Substituted aminophenols are critical synthons in the development of pharmaceuticals, agrochemicals, and dyes. Specifically, this compound serves as a valuable intermediate for constructing complex heterocyclic systems, owing to its distinct, differentially reactive functional groups. This application note provides a comprehensive, five-step protocol for the synthesis of this compound, commencing from the readily available starting material, 4-nitrophenol. The described pathway involves electrophilic bromination, hydroxyl group protection via acetylation, regioselective nitration, deprotection, and a final chemoselective reduction. This guide is designed for researchers in organic synthesis and drug development, offering not only a step-by-step procedure but also the underlying chemical principles and expert insights necessary for a successful and reproducible synthesis.
Introduction and Synthetic Strategy
The synthesis of polysubstituted aromatic rings requires careful strategic planning to control regioselectivity. The target molecule, this compound, possesses a challenging substitution pattern that cannot be achieved through direct functionalization of a simple benzene precursor. Our synthetic strategy is therefore a linear sequence of five distinct reactions designed to install each functional group in a controlled manner.
The core logic of this pathway is as follows:
-
Bromination: We begin by brominating 4-nitrophenol. The powerful ortho,para-directing effect of the hydroxyl group overrides the meta-directing nitro group, selectively installing the bromine atom at the C2 position.[1]
-
Protection: The highly activating hydroxyl group is temporarily converted to an acetate ester. This is a crucial step to moderate its reactivity and prevent unwanted side reactions during the subsequent nitration step.
-
Nitration: A second nitro group is introduced. The directing effects of the existing substituents (acetate, bromo, and nitro) favor the installation of the new nitro group at the C5 position.
-
Deprotection: The acetate group is hydrolyzed to regenerate the free phenol.
-
Selective Reduction: The final step involves the chemoselective reduction of the C5 nitro group to an amine. This step is challenging due to the presence of another nitro group and a bromine atom. The choice of reducing agent is critical to avoid over-reduction or dehalogenation.[2]
This multi-step approach ensures high regiochemical control, leading to the desired product with high purity.
Overall Reaction Scheme
The complete synthetic pathway is illustrated below.
Caption: Five-step synthesis of the target compound.
Materials, Equipment, and Safety
Reagents
| Reagent | Purity | Supplier |
| 4-Nitrophenol | >99% | Sigma-Aldrich |
| Bromine | >99.5% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Acetic Anhydride | >99% | Sigma-Aldrich |
| Sulfuric Acid (conc.) | 98% | VWR |
| Nitric Acid (conc.) | 70% | VWR |
| Sodium Sulfide Nonahydrate | >98% | Alfa Aesar |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Dichloromethane | ACS Grade | VWR |
| Sodium Bicarbonate | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Critical Safety Precautions
-
General: All steps must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Bromine: Is highly corrosive, toxic, and causes severe burns. Handle with extreme care. Have a sodium thiosulfate solution available for quenching spills.
-
Strong Acids: Concentrated sulfuric and nitric acids are extremely corrosive. Always add acid to water, never the reverse. Work slowly and control the temperature during mixing and reactions.
-
Nitro Compounds: Aromatic nitro compounds are toxic and potentially explosive, especially polynitrated compounds. Avoid friction, shock, and excessive heat.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-nitrophenol (Intermediate I)
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, add 4-nitrophenol (70 g, 0.5 mol).
-
Dissolution: Add 700 mL of glacial acetic acid to the flask and stir until the solid is completely dissolved.
-
Bromination: Slowly add bromine (30 mL, 0.58 mol) to the solution dropwise over 1 hour at room temperature. The flask should be loosely capped and connected to a gas trap containing a sodium thiosulfate solution to neutralize the HBr gas evolved.
-
Reaction: Stir the resulting solution at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.
-
Purification: Recrystallize the crude residue from a minimal amount of hot dichloromethane. The product will precipitate as yellow crystals upon cooling.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold dichloromethane, and dry in a vacuum oven.[1]
-
Causality Explanation: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution by polarizing the Br-Br bond. The reaction proceeds readily at room temperature due to the highly activated nature of the phenol ring.
Protocol 2: Protection of the Hydroxyl Group (Intermediate II)
-
Setup: To a 250 mL flask, add the dried 2-bromo-4-nitrophenol (21.8 g, 0.1 mol) and acetic anhydride (50 mL).
-
Catalysis: Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reaction: Gently heat the mixture to 50°C with stirring for 1 hour.
-
Quenching: Cool the flask in an ice bath and slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral to pH paper, and then wash with a cold saturated sodium bicarbonate solution to remove any unreacted acetic acid.
-
Drying: Dry the solid (2-bromo-4-nitrophenyl acetate) completely before proceeding to the next step.
-
Causality Explanation: The hydroxyl group is converted to an acetate ester to reduce its powerful activating effect. This prevents the formation of undesired side products and provides better regiochemical control in the subsequent nitration step. Sulfuric acid protonates the anhydride, making it a more potent electrophile.
Protocol 3: Nitration of 2-bromo-4-nitrophenyl acetate (Intermediate III)
-
Nitrating Mixture: In a flask cooled in an ice-salt bath (<-5°C), carefully prepare the nitrating mixture by adding concentrated nitric acid (10 mL) dropwise to concentrated sulfuric acid (20 mL) with constant stirring.
-
Setup: Dissolve the 2-bromo-4-nitrophenyl acetate (13 g, 0.05 mol) in 50 mL of concentrated sulfuric acid in a separate flask, cooled to 0°C.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of the acetate, ensuring the internal temperature does not rise above 5°C.
-
Stirring: After the addition is complete, stir the mixture at 0-5°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice. A pale yellow solid will precipitate.
-
Isolation: Collect the solid (2-bromo-4,5-dinitrophenyl acetate) by vacuum filtration, wash extensively with cold water, and dry.
-
Causality Explanation: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). Maintaining a low temperature is critical to prevent runaway reactions and the formation of byproducts. The directing effects of the substituents favor substitution at C5.
Protocol 4: Deprotection of the Acetate Group (Intermediate IV)
-
Setup: Place the dried 2-bromo-4,5-dinitrophenyl acetate (15.2 g, 0.05 mol) in a flask with a mixture of ethanol (100 mL) and 3 M hydrochloric acid (100 mL).
-
Reaction: Heat the suspension to reflux (approx. 90-100°C) for 3 hours. The solid should dissolve as the hydrolysis proceeds.
-
Precipitation: Cool the reaction mixture in an ice bath. The product, 2-bromo-4,5-dinitrophenol, will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Causality Explanation: Acid-catalyzed hydrolysis cleaves the ester bond, regenerating the phenolic hydroxyl group. This step is necessary to unmask the hydroxyl group for the final product.
Protocol 5: Selective Reduction to this compound (Final Product)
-
Setup: In a 500 mL flask, dissolve 2-bromo-4,5-dinitrophenol (13.1 g, 0.05 mol) in 200 mL of water containing sodium hydroxide (4 g, 0.1 mol).
-
Reducing Agent: In a separate beaker, dissolve sodium sulfide nonahydrate (14.4 g, 0.06 mol) in 50 mL of warm water.
-
Reaction: Gently heat the solution of the dinitrophenol to 70°C. Add the sodium sulfide solution dropwise over 30 minutes. The color of the solution will darken significantly.
-
Completion: After the addition is complete, maintain the temperature at 70-80°C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully acidify with glacial acetic acid until the pH is approximately 5-6. The product will precipitate as a dark solid.
-
Isolation and Purification: Filter the crude product, wash with water, and then recrystallize from an ethanol/water mixture to obtain pure this compound.
-
Causality Explanation: This is a Zinin-type reduction. Sodium sulfide is a mild reducing agent that can selectively reduce one nitro group in the presence of another, particularly when the nitro groups are in different electronic environments. The C5 nitro group is preferentially reduced over the C4 nitro group, which is conjugated with the phenoxide. This chemoselectivity is crucial for the success of the synthesis and avoids the use of harsher reagents that could also reduce the second nitro group or cause debromination.[3]
Data Summary
| Compound | Step | Mol. Weight ( g/mol ) | Expected Yield | M.P. (°C) |
| 2-Bromo-4-nitrophenol | 1 | 218.01 | 85-90% | 112-114 |
| 2-Bromo-4-nitrophenyl acetate | 2 | 260.05 | 90-95% | 75-77 |
| 2-Bromo-4,5-dinitrophenyl acetate | 3 | 305.05 | 70-75% | ~120 |
| 2-Bromo-4,5-dinitrophenol | 4 | 263.02 | 90-95% | ~145 |
| This compound | 5 | 233.02 | 60-70% | ~160 (dec.) |
Experimental Workflow Diagram
Caption: General laboratory workflow for each synthetic step.
References
-
What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. [Link]
-
A new reagent for selective reduction of nitro group. Journal of the Indian Chemical Society. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development - ACS Publications. [Link]
-
Why don't phenols show an acetylation reaction?. Quora. [Link]
-
General procedure for the acylation of 4-nitrophenol. ResearchGate. [Link]
-
2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-bromo-4-nitrophenol
Introduction:
Welcome to the technical support guide for the synthesis of 5-Amino-2-bromo-4-nitrophenol (C₆H₅BrN₂O₃, MW: 233.02 g/mol )[1]. This molecule is a highly functionalized aromatic compound, making it a valuable intermediate for drug discovery and materials science. However, its synthesis is non-trivial due to the competing directing effects of its substituent groups and the sensitivity of the phenol and amine moieties to oxidative and strongly acidic conditions.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the challenges inherent in this synthesis. We will focus on a logical and controllable synthetic pathway, emphasizing the causality behind each experimental choice to ensure reproducibility and success.
Recommended Synthetic Pathway
The most strategic approach to constructing this compound involves a multi-step synthesis that carefully controls the introduction of each functional group. A highly plausible route begins with the selective nitration of a pre-formed aminobromophenol precursor. This avoids the harsh conditions and poor regioselectivity associated with other potential pathways.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, particularly in the critical final nitration step.
Question 1: My nitration of 5-amino-2-bromophenol is resulting in a low yield and significant formation of a dark, tarry substance. What is happening and how can I prevent it?
Answer: This is a classic challenge when nitrating activated aromatic rings containing both amine and hydroxyl groups.
-
Causality (The "Why"): The primary cause is oxidation . Both the phenolic hydroxyl group and the aromatic amino group are highly susceptible to oxidation by strong nitric acid, leading to the formation of polymeric, tar-like byproducts. Standard nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) are often too harsh for this substrate.
-
Troubleshooting Protocol:
-
Protect the Amine: The most reliable solution is to temporarily protect the highly activating amino group. Acetylation is a common and effective strategy. React 5-amino-2-bromophenol with acetic anhydride to form the corresponding acetamide. The amide is still an ortho-, para-director but is significantly less activating and less susceptible to oxidation.
-
Use Milder Nitrating Conditions: Avoid the aggressive HNO₃/H₂SO₄ mixture. Instead, use nitric acid in acetic acid or utilize a nitrate salt (like NaNO₃) in sulfuric acid at a controlled, low temperature (0-5 °C). This allows for a slower, more controlled reaction.
-
Temperature Control is Critical: Run the reaction at or below 5 °C. Exothermic nitration reactions can quickly run out of control, leading to decomposition and side product formation. Use an ice-salt bath for consistent temperature management.
-
Question 2: I'm observing a mixture of nitrated products. How can I improve the regioselectivity to favor substitution at the 4-position?
Answer: Achieving correct regioselectivity depends on understanding the directing effects of the substituents. In 5-amino-2-bromophenol, the hydroxyl (-OH) and amino (-NH₂) groups are the most powerful activating ortho-, para-directors.
-
Causality (The "Why"):
-
The -OH group at position 1 strongly directs incoming electrophiles (like the nitronium ion, NO₂⁺) to positions 2, 4, and 6.
-
The -NH₂ group at position 5 strongly directs to positions 2, 4, and 6.
-
The -Br group at position 2 is a weak deactivator but also an ortho-, para-director. The desired 4-position is strongly activated by both the -OH and -NH₂ groups, making it the electronically favored site for substitution. However, if the reaction conditions are too harsh, dinitration or substitution at the 6-position can occur.
-
-
Troubleshooting Protocol:
-
Amine Protection: As mentioned above, protecting the amine as an acetamide (-NHCOCH₃) moderates its activating strength, providing finer control. The bulkier amide group can also sterically hinder substitution at the adjacent 6-position, further favoring the 4-position.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to a cooled solution of the substrate. This keeps the concentration of the electrophile low at any given moment, minimizing over-reaction.
-
Solvent Choice: Using a solvent like glacial acetic acid can help modulate the reactivity of the system compared to a highly polar and acidic medium like sulfuric acid.[2]
-
Caption: Directing effects influencing nitration regioselectivity.
Question 3: My final product is difficult to purify and appears as a dark, discolored solid. What is an effective purification strategy?
Answer: Impurities often consist of residual starting material, isomers, and oxidative byproducts, which can be challenging to separate.
-
Causality (The "Why"): The product contains acidic (phenolic -OH) and basic (-NH₂) functional groups, making it amphoteric. It is also a colored compound due to the extended conjugation involving the nitro and amino groups. Byproducts are often intensely colored and can co-precipitate with the desired product.
-
Troubleshooting Protocol:
-
Acid-Base Extraction: Use the amphoteric nature of the molecule to your advantage.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl) to protonate the amino group, which may help remove non-basic impurities.[3]
-
Then, wash with a mild base (e.g., saturated sodium bicarbonate solution) to deprotonate the phenolic hydroxyl, which can help remove non-acidic impurities. Be cautious, as a strong base could lead to decomposition.
-
-
Recrystallization: This is the most effective final purification step. Finding the right solvent system is key.
-
Start by testing single solvents like ethanol, methanol, or water/ethanol mixtures. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
If a single solvent is not effective, try a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane). Dissolve the crude product in a minimum amount of the "good" solvent (hot), then slowly add the "poor" solvent until turbidity appears. Reheat to clarify and then allow to cool slowly.
-
-
Activated Carbon (Norit/Charcoal) Treatment: If the product is highly colored, dissolve it in a suitable hot solvent, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then filter hot through a pad of Celite to remove the carbon (and adsorbed colored impurities).[4] Then proceed with cooling for recrystallization.
-
Frequently Asked Questions (FAQs)
Q: What analytical techniques are essential for characterizing the final product and confirming its structure?
A: A combination of techniques is required for unambiguous structure confirmation.
| Analytical Technique | Purpose & Expected Results |
| ¹H NMR | To confirm the substitution pattern. Expect two singlets in the aromatic region for the two non-equivalent aromatic protons. The chemical shifts will be influenced by the surrounding groups. |
| ¹³C NMR | To confirm the number of unique carbon atoms in the molecule and their chemical environment. |
| FTIR Spectroscopy | To identify key functional groups. Look for characteristic stretches: O-H (broad, ~3400 cm⁻¹), N-H (two sharp peaks, ~3300-3500 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1500-1550 and ~1300-1350 cm⁻¹).[5] |
| Mass Spectrometry (MS) | To confirm the molecular weight. Look for the molecular ion peak (M⁺) and the characteristic isotopic pattern of bromine (M⁺ and M+2 peaks in an approximate 1:1 ratio).[6] |
| Melting Point | To assess purity. A sharp melting point indicates high purity. Broad or depressed melting points suggest the presence of impurities. |
Q: Are there any specific safety precautions for this synthesis?
A: Yes, absolutely.
-
Nitrating Agents: Nitric and sulfuric acid are highly corrosive. Nitration reactions can be violently exothermic. Always work in a fume hood, wear appropriate PPE (lab coat, gloves, safety glasses), and add reagents slowly with efficient cooling.
-
Bromine/Brominating Agents: Bromine is toxic, corrosive, and volatile. Handle with extreme care in a well-ventilated fume hood.
-
Nitro Compounds: Aromatic nitro compounds are often toxic and can be explosive, especially polynitrated compounds. Handle with care and avoid heat and shock.
-
Solvents: Use appropriate precautions for all organic solvents, particularly regarding flammability and inhalation hazards.
Q: Could I start with 2-bromo-4-nitrophenol and then introduce the amino group?
A: While theoretically possible via a nucleophilic aromatic substitution (SₙAr) reaction, this pathway is challenging. Introducing an amino group onto an aromatic ring typically requires harsh conditions (high temperature/pressure ammonia) or a suitable leaving group (other than hydrogen) at the target position. The proposed route of nitrating a pre-existing aminophenol is generally more practical and controllable in a standard laboratory setting.
References
-
PubChem. This compound (C6H5BrN2O3). Available at: [Link]
-
Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Available at: [Link]
-
Organic Syntheses. 2,6-dibromo-4-nitrophenol. Available at: [Link]
-
Chemiqsoc.org. Preparation of 4-nitrophenol. Available at: [Link]
-
SpectraBase. 2-Bromo-4-nitrophenol. Available at: [Link]
- Google Patents. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
-
Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]
-
ResearchGate. Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. Available at: [Link]
-
ResearchGate. Synthesis of 2-amino-5-nitrophenol. Available at: [Link]
-
Chemistry Stack Exchange. Fast way to isolate 4-nitrophenol from 4-aminophenol. Available at: [Link]
-
RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Available at: [Link]
-
PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. Available at: [Link]
-
SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Available at: [Link]
-
Semantic Scholar. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Available at: [Link]
Sources
- 1. 2-amino-4-bromo-5-nitrophenol CAS#: 873394-28-6 [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - this compound (C6H5BrN2O3) [pubchemlite.lcsb.uni.lu]
Optimizing reaction conditions for 5-Amino-2-bromo-4-nitrophenol synthesis
Technical Support Center: Synthesis of 5-Amino-2-bromo-4-nitrophenol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will explore the causality behind experimental choices, address common troubleshooting scenarios, and provide robust protocols to ensure reliable and reproducible results.
Proposed Synthetic Pathway
The synthesis of this compound is most strategically approached from a commercially available starting material, 2-Amino-4-nitrophenol. The pathway involves three key steps: protection of the highly reactive amino group, regioselective bromination, and subsequent deprotection to yield the final product. This strategy prevents unwanted side reactions such as oxidation of the aminophenol and directs the electrophilic bromination to the desired position.
Caption: Proposed three-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section is formatted to directly address specific issues you may encounter during the synthesis.
Step 1: Acetylation of 2-Amino-4-nitrophenol
Q1: My acetylation reaction is incomplete, and I still have significant amounts of starting material. What went wrong?
A1: Incomplete acetylation is typically due to two main factors: hydrolysis of the acetic anhydride or insufficient activation of the amine.
-
Causality: Acetic anhydride reacts readily with water. If your starting material or solvent is wet, the anhydride will be consumed by hydrolysis before it can react with the less nucleophilic amino group of the p-aminophenol.[1][2] The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride.[3]
-
Troubleshooting Steps:
-
Ensure Dryness: Dry the 2-amino-4-nitrophenol starting material in a vacuum oven at 60-70°C before use. Use anhydrous solvents if the reaction is not performed in water.
-
Reagent Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of acetic anhydride to compensate for any minor moisture.
-
Temperature Control: While the reaction is often exothermic, gentle heating (50-60°C) after the initial mixing can help drive the reaction to completion.[4]
-
Q2: The product from my acetylation is a dark, discolored solid. How can I improve the color and purity?
A2: Aminophenols are highly susceptible to air oxidation, which forms intensely colored quinone-type impurities.[1][5] This is a common issue with the starting material that carries through to the product.
-
Causality: The electron-donating amino and hydroxyl groups make the aromatic ring electron-rich and easily oxidized.
-
Troubleshooting Steps:
-
Decolorize the Starting Material: Before acetylation, dissolve the crude 2-amino-4-nitrophenol in dilute acid (e.g., HCl in water), treat with activated charcoal (Norite), and filter hot.[6] Neutralize the filtrate to precipitate the purified starting material.
-
Use a Reducing Agent: During the reaction or workup, small amounts of a reducing agent like sodium dithionite (sodium hydrosulfite) can be added to reduce colored impurities.[1]
-
Inert Atmosphere: For best results, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Step 2: Bromination of N-(2-hydroxy-5-nitrophenyl)acetamide
Q3: My bromination reaction produced multiple products, and the yield of the desired isomer is low. How can I improve regioselectivity?
A3: The formation of multiple isomers points to issues with directing group synergy and reaction conditions.
-
Causality: In N-(2-hydroxy-5-nitrophenyl)acetamide, you have three directing groups. The hydroxyl (-OH) and acetamido (-NHCOCH₃) groups are strongly activating ortho-, para-directors, while the nitro (-NO₂) group is a strong deactivating meta-director.[7] The desired substitution is at C5 (ortho to -OH, ortho to -NHCOCH₃, and meta to -NO₂). This position is highly activated. However, overly harsh conditions can lead to bromination at other positions or even di-bromination.
-
Troubleshooting Steps:
-
Control Temperature: Perform the bromination at a low temperature (0-5°C) to increase selectivity and reduce the rate of side reactions. Add the bromine dropwise to maintain control over the exothermic reaction.
-
Solvent Choice: Acetic acid is a common solvent that helps to moderate the reactivity of bromine.
-
Brominating Agent: Using elemental bromine (Br₂) is standard. Avoid using a Lewis acid catalyst (like FeBr₃), as the ring is already highly activated by the -OH and -NHCOCH₃ groups. A catalyst would likely lead to over-bromination.[8]
-
Caption: Decision workflow for troubleshooting low yield in the bromination step.
Step 3: Hydrolysis of N-(3-bromo-2-hydroxy-5-nitrophenyl)acetamide
Q4: The hydrolysis (deprotection) step is very slow or requires harsh conditions that seem to decompose my product. How can I optimize this?
A4: Amide hydrolysis can be challenging. Finding a balance between effective cleavage and product stability is key.
-
Causality: Acid-catalyzed hydrolysis is a standard method for removing N-acetyl groups. However, the stability of the final product, an aminophenol, is limited, especially at high temperatures in the presence of acid and atmospheric oxygen.
-
Troubleshooting Steps:
-
Optimize Acid Concentration: Start with moderate acid concentrations (e.g., 3-6 M HCl or H₂SO₄). Excessively concentrated acid can promote decomposition.
-
Monitor the Reaction: Follow the reaction progress closely using Thin Layer Chromatography (TLC). Over-refluxing after the reaction is complete will degrade the product. A typical reaction time is 2-4 hours at reflux.[9]
-
Workup Procedure: Once the reaction is complete, cool the mixture promptly and neutralize it carefully with a base (e.g., NaHCO₃ or Na₂CO₃ solution) to a pH of ~7 to precipitate the product. Do not let the product sit in the hot acidic solution for an extended period.
-
Alternative: Basic Hydrolysis: While less common for this specific deprotection, basic hydrolysis (e.g., using NaOH or KOH) is an alternative. However, phenoxides are even more susceptible to oxidation, so this would absolutely require a rigorously inert atmosphere.
-
Optimization of Reaction Conditions
The following table summarizes key parameters and their expected impact on the synthesis.
| Parameter | Step | Low Setting | Optimal Range | High Setting | Rationale & Remarks |
| Temperature | Acetylation | Incomplete Reaction | 50-80°C | Anhydride Decomposition | Balances reaction rate with reagent stability. |
| Temperature | Bromination | Slow Reaction | 0-5°C | Low Selectivity, Side Rxns | Critical for controlling regioselectivity and preventing di-bromination.[10] |
| Temperature | Hydrolysis | Incomplete Reaction | 90-100°C (Reflux) | Product Decomposition | Sufficient energy is needed for amide cleavage, but prolonged heat degrades the aminophenol. |
| Br₂ (eq.) | Bromination | Incomplete Reaction | 1.0 - 1.05 | Di-bromination | Stoichiometric control is essential as the ring is highly activated. |
| Acid Conc. (M) | Hydrolysis | Very Slow Reaction | 3 - 6 M | Product Degradation | A balance between efficient protonation of the amide carbonyl and preventing acid-catalyzed decomposition. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Bromine is highly corrosive and toxic. Nitric and sulfuric acids are strong corrosives.
Step 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)acetamide
-
To a 250 mL round-bottom flask, add 2-Amino-4-nitrophenol (10.0 g, 64.9 mmol).
-
Add 100 mL of deionized water. The solid will not fully dissolve.
-
While stirring, slowly add acetic anhydride (6.8 mL, 71.4 mmol, 1.1 eq).
-
Heat the mixture to 60-70°C with stirring for 30 minutes. The suspension should become a clear, dark solution, followed by the precipitation of the yellow acetylated product.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.
-
Expected Yield: ~12.0 g (94%) of a yellow solid.
Step 2: Synthesis of N-(3-bromo-2-hydroxy-5-nitrophenyl)acetamide
-
In a 500 mL three-neck flask equipped with a dropping funnel and a thermometer, dissolve the N-(2-hydroxy-5-nitrophenyl)acetamide (12.0 g, 61.2 mmol) in 150 mL of glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
In the dropping funnel, prepare a solution of bromine (3.1 mL, 61.2 mmol, 1.0 eq) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction at 0-5°C for an additional hour.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum.
-
Expected Yield: ~16.5 g (93%) of a pale yellow or off-white solid.
Step 3: Synthesis of this compound (Hydrolysis)
-
Place the crude N-(3-bromo-2-hydroxy-5-nitrophenyl)acetamide (16.5 g, 57.1 mmol) into a 500 mL round-bottom flask.
-
Add 150 mL of 3 M hydrochloric acid.
-
Heat the mixture to reflux (approx. 100°C) with stirring for 3 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until the pH is ~7. Vigorous gas evolution will occur.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 30 mL) and dry thoroughly in a vacuum desiccator over P₂O₅. Aminophenols are sensitive, so avoid excessive heat.[5]
-
Expected Yield: ~12.2 g (92%) of a brownish solid. The product can be further purified by recrystallization from an ethanol/water mixture.
Caption: General workflow for the purification of the final product via recrystallization.
References
- Purification of N-acetyl aminophenols.
- PURIFICATION OF p-AMINOPHENOL.
- Purification of p-aminophenol.
-
Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]
-
Process for the purification of p-aminophenol. PubChem Patent (US-4440954-A). [Link]
- Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene.
-
Process for the purification of p-aminophenol. European Patent Office (EP 0041837 B1). [Link]
-
Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. J-STAGE. [Link]
-
Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. MDPI. [Link]
-
Phenol reaction with nitration mixture. Chemistry Stack Exchange. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]
-
What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Quora. [Link]
-
Electrophilic Aromatic Substitution: Videos & Practice Problems. Pearson. [Link]
-
Synthesis of Acetaminophen. University of Massachusetts. [Link]
-
Electrophilic Aromatic Substitution (PLZ HELP). Reddit. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
- Process for preparing 2-amino-5-nitrophenol derivatives.
-
Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate. [Link]
-
Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts. [Link]
-
The reaction mechanism of acetaminophen synthesis. ResearchGate. [Link]
-
Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. University of Toronto Scarborough. [Link]
- Method for producing 5-nitro-2aminophenol.
-
The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Crown: Journal of Dentistry and Health Research. [Link]
-
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]
-
What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. [Link]
- Process for the preparation of 2-amino-4-nitrophenol.
Sources
- 1. rene.souty.free.fr [rene.souty.free.fr]
- 2. phlox.or.id [phlox.or.id]
- 3. researchgate.net [researchgate.net]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 5-Amino-2-bromo-4-nitrophenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 5-Amino-2-bromo-4-nitrophenol. The content is structured in a problem-oriented question-and-answer format to directly address common issues and provide robust, field-proven solutions.
Introduction
This compound is a key synthetic intermediate in the development of various pharmaceutical compounds and specialty chemicals. The purity of this building block is paramount, as contaminants can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the introduction of difficult-to-remove impurities in the final active pharmaceutical ingredient (API).[1][2] This guide outlines common purification techniques and provides systematic troubleshooting for achieving high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and widely used methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization is often the first choice for moderate to large-scale purification, especially when dealing with a crystalline solid with one major impurity. It is a cost-effective and scalable technique that relies on the differential solubility of the compound and its impurities in a selected solvent system.[3]
-
Column Chromatography provides higher resolving power and is ideal for separating complex mixtures with multiple impurities or impurities that have very similar solubility profiles to the target compound.[4] It is the preferred method when very high purity (>99%) is required and recrystallization is ineffective.
Q2: What are the likely impurities in my crude sample of this compound?
A2: Impurities are typically process-related and depend on the synthetic route. Common contaminants may include:
-
Unreacted Starting Materials: Such as 2-bromo-4-nitrophenol or precursors.
-
Isomeric Byproducts: Positional isomers formed during nitration or amination steps. For related aminophenols, the formation of undesired isomers is a known issue.[5]
-
Over-brominated or Under-brominated Species: Compounds with additional bromine atoms or lacking the bromine atom.
-
Degradation Products: Nitrophenols can be susceptible to degradation under certain conditions, such as exposure to high heat or strong bases.[6][7]
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the purity of the crude material, the nature of the impurities, and the desired scale and final purity.
-
Choose Recrystallization if: You have a large amount of material (>5-10 g), the crude product is mostly crystalline, and you have identified a solvent system where the compound has high solubility when hot and low solubility when cold, while impurities remain in solution.
-
Choose Column Chromatography if: Recrystallization fails to remove key impurities, you need to separate multiple, closely related compounds, or you require very high purity (<1 g scale).[1] A preliminary Thin-Layer Chromatography (TLC) analysis is essential to determine if chromatographic separation is feasible.
Troubleshooting Guide: Recrystallization
Q4: My compound is not dissolving in the recrystallization solvent, even near the boiling point. What should I do?
A4: This indicates a poor solvent choice. An ideal recrystallization solvent should dissolve the solute completely at elevated temperatures but poorly at low temperatures.[8]
-
Causality: The intermolecular forces between the solvent molecules are stronger than the forces they can form with your compound, preventing the crystal lattice from breaking down. This compound is a polar molecule containing amino, hydroxyl, and nitro groups, suggesting polar solvents should be tested.
-
Solution Pathway:
-
Consult Solubility Data: If available, check for known solvents. For similar compounds like 2-amino-4-nitrophenol, solubility in methanol and ether is noted.
-
Systematic Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, or mixtures like ethanol/water).
-
Use a Solvent Mixture (Binary System): If no single solvent is ideal, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.
-
Table 1: Solvent Selection Guide for Polar Aromatic Compounds
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Water | 100 | 80.1 | Good for highly polar compounds; may require a co-solvent like ethanol. |
| Ethanol | 78 | 24.5 | A common and effective choice for many polar organic solids. |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar and has a lower boiling point. |
| Isopropanol | 82 | 19.9 | A good alternative to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent; good for compounds that are too soluble in alcohols. |
| Acetone | 56 | 20.7 | Highly effective at dissolving many organics, but its low boiling point can be problematic. |
Q5: My compound "oiled out" of the solution instead of forming crystals. How can I fix this?
A5: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too supersaturated.
-
Causality: The concentration of the solute is too high, causing it to separate as a liquid phase rather than nucleating into a solid crystal lattice.
-
Solution Pathway:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add more solvent (10-20% extra volume) to reduce the concentration.[8]
-
Lower the Saturation Temperature: Add slightly more solvent so that the saturation point is reached at a lower temperature.
-
Promote Slow Cooling: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oiling out.
-
Scratch or Seed: Scratch the inner surface of the flask with a glass rod to create nucleation sites. Alternatively, add a tiny seed crystal of the pure product.[8]
-
Q6: The solution has cooled, but no crystals have formed. What should I do?
A6: This is a common issue related to supersaturation and the lack of nucleation sites.
-
Causality: The solution is supersaturated, but there is a kinetic barrier to the formation of the first crystal nuclei.
-
Solution Pathway:
-
Induce Nucleation: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches provide a surface for crystals to begin forming.[8]
-
Seed the Solution: Add one or two small, pure crystals of this compound. This provides a template for crystal growth.[8]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Cool to a Lower Temperature: If cooling to room temperature is insufficient, place the flask in an ice-water bath, and if necessary, a dry ice/acetone bath.
-
Troubleshooting Guide: Column Chromatography
Q7: My compound streaks badly on the TLC plate and seems to be degrading on the column. What are my options?
A7: Aminophenols can be sensitive to acidic silica gel, leading to strong, irreversible binding or degradation.
-
Causality: The amine functional group is basic and can interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can cause tailing (streaking) and, in some cases, chemical degradation.
-
Solution Pathway:
-
Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system. This neutralizes the acidic sites on the silica, leading to sharper peaks and less degradation.[9]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Note that this will require re-developing the solvent system with TLC on alumina plates.
-
Use Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., with a C18 stationary phase) can be an excellent alternative, as it operates under different interaction principles.[10][11]
-
Q8: I can't get good separation between my product and a persistent impurity. How can I improve the resolution?
A8: Poor separation means the selectivity (α) or efficiency (N) of your chromatographic system is insufficient.
-
Causality: The impurity and your product have very similar affinities for the stationary phase in the chosen mobile phase.
-
Solution Pathway:
-
Optimize the Mobile Phase: The easiest variable to change is the solvent system. Instead of simply varying the ratio of a two-solvent mixture (e.g., hexane/ethyl acetate), try a completely different solvent combination to alter selectivity. For example, switching to a dichloromethane/methanol system can change the nature of the interactions and improve separation.
-
Decrease the Elution Speed: Run the column with a lower flow rate. This allows more time for equilibrium between the stationary and mobile phases, which can increase the column's efficiency (number of theoretical plates).
-
Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these will lead to a broad, poorly resolved band.
-
Use a Finer Stationary Phase: Switching from a larger particle size silica (e.g., 60-120 mesh) to a smaller one (e.g., 230-400 mesh for flash chromatography) will increase the surface area and improve separation efficiency.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow for recrystallizing this compound. The choice of solvent (e.g., ethanol/water) should be confirmed through preliminary small-scale tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., hot ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils gently. Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% of the solute's weight) of activated charcoal. Reheat the solution to boiling for 2-5 minutes. The charcoal will adsorb colored impurities.[12]
-
Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and receiving flask to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for forming large, pure crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Caption: General workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes a suitable eluent system (e.g., Hexane:Ethyl Acetate) has been identified by TLC.
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Fill the column about two-thirds full with the initial, least polar eluent.
-
Packing the Column: Prepare a slurry of silica gel in the eluent. Pour the slurry into the column carefully. Gently tap the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent, or a more polar solvent like dichloromethane). Alternatively, perform "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column to achieve a steady flow rate (this is "flash" chromatography).
-
Fraction Collection: Collect fractions in an ordered array of test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Standard workflow for purification by flash column chromatography.
Purity Assessment
After purification, it is critical to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[10]
Table 2: Representative HPLC Conditions for Purity Analysis of Aminonitrophenols
| Parameter | Typical Value | Rationale |
| Column | C18 (Reversed-Phase), 5 µm, 4.6 x 150 mm | C18 provides good retention for moderately polar aromatic compounds.[11] |
| Mobile Phase | Acetonitrile / Water with buffer (e.g., phosphate or formic acid) | A gradient or isocratic mixture is used to elute the compound with good peak shape. |
| Detection | UV-Vis or Diode Array Detector (DAD) | Nitrophenols have strong UV absorbance; a typical wavelength is ~275 nm.[11][13] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthesized 5-Amino-2-Chlorophenol by Column Chromatography.
- Lange, H., & Süss, H. U. (1982). Process for the preparation of 2-amino-4-nitrophenol (U.S. Patent No. 4,329,503). U.S. Patent and Trademark Office.
- Zhang, L., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(15), 4641.
- Perrin, A. (1976). Process for the purification of p-nitrophenol (U.S. Patent No. 3,933,929). U.S. Patent and Trademark Office.
- Darensbourg, D. J. (1984). Process for the purification of p-aminophenol (U.S. Patent No. 4,440,954). U.S. Patent and Trademark Office.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.
- Nishigaki, S., et al. (1988). Process for preparing 2-amino-5-nitrophenol derivatives (U.S. Patent No. 4,743,595). U.S. Patent and Trademark Office.
- BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- ResearchGate. (n.d.). Spectra degradation of 4-nitrophenol (a), methylene blue (b), morin....
- Rhone-Poulenc S.A. (1972). Process for the purification of p-aminophenol (U.S. Patent No. 3,658,905). U.S. Patent and Trademark Office.
- ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
- Wang, Z., et al. (2024). Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. Catalysts, 14(1), 69.
- SIELC Technologies. (n.d.). 4-Amino-2-nitrophenol.
- BenchChem. (n.d.). Performance of different stationary phases for HPLC analysis of 4-Amino-2-nitrophenol.
- BenchChem. (n.d.). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-4-nitrophenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 4-Amino-2-nitrophenol | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 5-Amino-2-bromo-4-nitrophenol
Introduction: The synthesis of 5-Amino-2-bromo-4-nitrophenol is a multi-step process that presents significant challenges in regioselectivity and reaction control. Due to the presence of multiple activating and deactivating groups on the aromatic ring, the formation of isomeric and over-reacted byproducts is a frequent issue encountered by researchers. This guide is designed to provide in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles. We will explore the causality behind common synthetic problems and offer robust troubleshooting strategies to help you optimize your reaction outcomes, improve yield, and simplify purification.
Section 1: The Synthetic Pathway and Key Control Points
A logical and commonly employed synthetic route starts from 3-aminophenol. This pathway involves four key transformations: protection of the amine, nitration, bromination, and final deprotection. Each step is a critical control point where byproducts can emerge if conditions are not precisely managed.
The overall workflow is visualized below. The primary challenges are controlling the position of electrophilic substitution in the nitration and bromination steps, which are dictated by the powerful directing effects of the hydroxyl and acetamido groups.
Caption: A typical four-step synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is significantly lower than expected, and the crude product is a dark, impure solid. What are the likely causes?
A: Low yields in this synthesis are typically multifactorial, stemming from issues at each step.
-
Cause 1: Isomeric Byproduct Formation: The primary reason for yield loss is the formation of undesired isomers during nitration and bromination. The hydroxyl (-OH) and acetamido (-NHAc) groups are strong ortho, para-directors, making precise regiocontrol difficult. During nitration of 3-acetamidophenol, you will inevitably form some amount of the 3-acetamido-6-nitrophenol isomer. This byproduct will then carry through to subsequent steps, consuming reagents and complicating purification.
-
Cause 2: Oxidation and Degradation: Phenols and amines are sensitive to oxidizing conditions. The use of nitric acid, a strong oxidant, can lead to the formation of polymeric tar-like substances, especially if the reaction temperature is not strictly controlled.[1] This is often the source of the dark coloration of the crude product.
-
Cause 3: Incomplete Reactions: Failure to drive any of the four steps to completion will result in a complex mixture of starting materials and intermediates, reducing the yield of the final product. Reaction progress should be diligently monitored using Thin Layer Chromatography (TLC).
Solution Strategy:
-
Nitration Control: Perform the nitration at 0-5 °C with slow, dropwise addition of the mixed acid to the substrate solution. This minimizes overheating and reduces oxidative side reactions.
-
Purification of Intermediates: Do not carry crude material forward. Purify the 3-acetamido-4-nitrophenol intermediate by recrystallization after the nitration step to remove the 6-nitro isomer before proceeding to bromination.
Q2: I've confirmed a mixture of isomers in my product via LC-MS. How can I improve the regioselectivity of the nitration and bromination steps?
A: Achieving high regioselectivity is the central challenge of this synthesis.
-
Nitration Selectivity: The nitration of 3-acetamidophenol is directed by two competing activating groups. The -OH is a more powerful activator than -NHAc. Both direct to positions 2, 4, and 6. Position 4 is para to the -OH and ortho to the -NHAc, making it electronically favored. Position 6 is ortho to the -OH and para to the -NHAc, also favorable. While the 4-nitro isomer is generally the major product, significant formation of the 6-nitro isomer is common.
-
Bromination Selectivity: When brominating 3-acetamido-4-nitrophenol , the ring is highly activated. The -OH and -NHAc groups strongly direct bromination to position 2 (ortho to both) and position 6 (ortho to -OH). The nitro group at position 4 deactivates the ring but its influence is overcome by the powerful activators. Position 2 is sterically more accessible than position 6, which is flanked by the bulky acetamido group. However, some 5-acetamido-6-bromo-4-nitrophenol may still form. Over-bromination to yield 5-acetamido-2,6-dibromo-4-nitrophenol is also a significant risk if excess bromine is used.[2][3]
Solution Strategy:
-
Solvent and Temperature: For bromination, using a non-polar solvent like CS2 or performing the reaction at low temperatures can sometimes moderate the reactivity of bromine and improve selectivity, favoring the para product over ortho substitution where applicable.[4] In this case, it helps prevent over-bromination.
-
Brominating Agent: Carefully control the stoichiometry by adding exactly one equivalent of bromine solution dropwise. Consider using N-bromosuccinimide (NBS) as a milder source of electrophilic bromine, which can reduce the incidence of over-bromination.
-
Chromatography: Be prepared to use column chromatography to separate the desired 2-bromo isomer from the 6-bromo and 2,6-dibromo byproducts. Their differing polarities should allow for separation.
Q3: The deprotection of the acetamido group is either incomplete or seems to be degrading my product. What are the optimal conditions?
A: The final hydrolysis step requires a balance between effectively cleaving the amide bond and preserving the sensitive functional groups on the ring.
-
Cause 1: Insufficiently Harsh Conditions: The amide bond is stable, and incomplete hydrolysis is common if reaction time or temperature is insufficient.
-
Cause 2: Excessively Harsh Conditions: Prolonged heating in strong acid can lead to side reactions. The nitro group can be sensitive, and the overall molecule can degrade.
Solution Strategy:
-
Standard Protocol: A reliable method is to reflux the protected compound in aqueous hydrochloric acid (e.g., 3M HCl) mixed with a co-solvent like ethanol to aid solubility.[5]
-
Reaction Monitoring: The most critical action is to monitor the reaction by TLC. Compare the reaction mixture against a spot of the starting material (5-acetamido-2-bromo-4-nitrophenol). The product, being a free amine, will be more polar and have a lower Rf value. Once the starting material spot has disappeared, the reaction should be worked up promptly to avoid degradation.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is it essential to protect the amino group of 3-aminophenol as an acetamide? A: There are two primary reasons. First, a free amino group is highly susceptible to oxidation by the nitric acid used in the nitration step, which would lead to significant decomposition and tar formation. Second, in the strongly acidic conditions of nitration, a free amino group would be protonated to form an ammonium ion (-NH3+). This group is a powerful deactivator and a meta-director, which would completely change the regiochemical outcome of the nitration step, preventing the formation of the required 4-nitro intermediate.[6]
Q2: During the nitration step, I observe reddish-brown fumes. Is this normal and what are they? A: Yes, this is a common observation. The reddish-brown gas is nitrogen dioxide (NO₂), which is a toxic and corrosive byproduct of nitration reactions.[1] It forms from side reactions of the nitric acid. This underscores the absolute necessity of performing this reaction in a well-ventilated chemical fume hood.
Q3: Can I perform the bromination before the nitration? A: This is not advisable. Brominating 3-acetamidophenol first would likely lead to a mixture of 2-bromo and 4-bromo isomers. Nitrating the 4-bromo-3-acetamidophenol intermediate would then be difficult to control, as the bromine atom also influences the position of substitution. Following the sequence of protection -> nitration -> bromination provides a more controlled pathway to the desired substitution pattern.
Section 4: Byproduct Analysis and Reference Protocol
Table 1: Common Byproducts and Their Origin
| Byproduct Name | Structure | Point of Origin | Reason for Formation |
| 3-Acetamido-6-nitrophenol | Isomer of Intermediate | Step 2: Nitration | Competing directing effects of -OH and -NHAc groups. |
| 5-Amino-6-bromo-4-nitrophenol | Isomeric Final Product | Step 3: Bromination | Bromination at the activated C6 position ortho to the hydroxyl group. |
| 5-Amino-2,6-dibromo-4-nitrophenol | Over-brominated Product | Step 3: Bromination | High reactivity of the phenol ring towards electrophilic substitution.[2] |
| 3-Amino-4-nitrophenol | Incomplete Bromination | Step 3: Bromination | Failure of the bromination reaction to proceed. |
| 2-Bromo-5-acetamido-4-nitrophenol | Incomplete Deprotection | Step 4: Deprotection | Insufficient reaction time or temperature during hydrolysis. |
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a certified chemical fume hood.
Step 1: Protection of 3-Aminophenol
-
Dissolve 3-aminophenol (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Filter the white solid, wash thoroughly with cold water, and dry to yield 3-acetamidophenol.
-
Causality: The amine is more nucleophilic than the phenol, ensuring selective acetylation. Protecting it as an acetamide moderates its activating effect and prevents oxidation in the next step.[6]
-
Step 2: Nitration of 3-Acetamidophenol
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a flask cooled in an ice-salt bath, keeping the temperature below 10 °C.
-
In a separate flask, dissolve the 3-acetamidophenol (1.0 eq) from Step 1 in a minimal amount of concentrated sulfuric acid, keeping it cold.
-
Slowly add the prepared nitrating mixture to the 3-acetamidophenol solution dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture in the ice bath for 2-3 hours.
-
Carefully pour the mixture onto crushed ice. A yellow solid will precipitate.
-
Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from aqueous ethanol to isolate the desired 3-acetamido-4-nitrophenol isomer.
-
Causality: The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7] Strict temperature control is crucial to minimize the formation of oxidative byproducts and dinitrated species.
-
Step 3: Bromination of 3-Acetamido-4-nitrophenol
-
Dissolve the purified 3-acetamido-4-nitrophenol (1.0 eq) in glacial acetic acid.
-
In a separate flask, prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the nitrophenol solution at room temperature with vigorous stirring.
-
Stir for 1-2 hours after the addition is complete. The reaction progress can be monitored by TLC.
-
Pour the mixture into water to precipitate the product. To quench any unreacted bromine, a small amount of sodium bisulfite solution can be added until the orange color disappears.
-
Filter the solid, wash with water, and dry to yield 5-acetamido-2-bromo-4-nitrophenol.
-
Causality: The ring is highly activated towards electrophilic aromatic substitution. Acetic acid is a common solvent for brominations. Using a stoichiometric amount of bromine is critical to prevent the formation of the dibrominated byproduct.[3]
-
Step 4: Deprotection to Yield Final Product
-
Suspend the 5-acetamido-2-bromo-4-nitrophenol (1.0 eq) in a mixture of ethanol and 3M hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution with a base (e.g., sodium bicarbonate or dilute NaOH) until the product precipitates. The pH should be adjusted to ~5-6.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.
-
Causality: The acid catalyzes the hydrolysis of the amide bond back to a carboxylic acid (acetic acid) and the desired primary amine.
-
Section 5: Visualization of Isomer Formation
The following diagram illustrates the critical branch points in the synthesis where key byproducts are formed. Managing the reaction conditions at these stages is paramount for achieving a high purity of the desired product.
Caption: Divergent pathways leading to major byproducts during nitration and bromination.
References
-
Formation of brominated and nitrated byproducts during unactivated peroxymonosulfate oxidation of phenol | Request PDF. (n.d.). ResearchGate. [Link]
-
A reaction scheme for 4-nitrophenol is shown: OH | C6.. - Filo. (2025, October 13). [Link]
-
What is the best method to do nitration on P-aminophenol and what is the end product? (2020, February 19). Wyzant Ask An Expert. [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 29). YouTube. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC - NIH. [Link]
-
2,6-Dibromo-4-nitrophenol. (n.d.). ResearchGate. [Link]
- Process for preparing 2-amino-5-nitrophenol derivatives. (n.d.).
-
2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure. [Link]
-
What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021, June 3). Quora. [Link]
-
Synthesis of 2-amino-5-nitrophenol by two step process. (n.d.). ResearchGate. [Link]
-
Fast way to isolate 4-nitrophenol from 4-aminophenol. (2018, May 11). Chemistry Stack Exchange. [Link]
-
Nitration of Primary Amines to Form Primary Nitramines (Review). (n.d.). CORE. [Link]
-
A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. (2024, September 14). ResearchGate. [Link]
-
Nitration. (n.d.). Wikipedia. [Link]
-
Aromatic Nitration. (n.d.). BYJU'S. [Link]
-
2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses Procedure. [Link]
Sources
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- 4. youtube.com [youtube.com]
- 5. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
Technical Support Center: Optimizing the Synthesis of 5-Amino-2-bromo-4-nitrophenol
Welcome to the technical support center for the synthesis of 5-Amino-2-bromo-4-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield and purity. Our approach is grounded in established chemical principles and field-proven insights.
I. Introduction to the Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The molecule's structure, with its multiple functional groups, presents several challenges, including regioselectivity and potential side reactions. A plausible synthetic route, based on established organic chemistry principles, involves the strategic introduction of the nitro, bromo, and amino groups onto a phenol backbone.
A logical synthetic pathway could start from 2-aminophenol, proceed through a protection-nitration-bromination-deprotection sequence, or start from a pre-brominated and nitrated phenol followed by selective reduction. This guide will address potential issues along a hypothetical, but chemically sound, synthetic route.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that may arise during the synthesis of this compound.
Q1: What is a common starting material for the synthesis of this compound?
A common and cost-effective starting material could be 2-aminophenol. An alternative is p-nitrophenol, which would require subsequent bromination and amination. The choice of starting material will dictate the overall synthetic strategy.
Q2: What are the key challenges in the synthesis of this compound?
The primary challenges include:
-
Regioselectivity: Ensuring the bromo and nitro groups are introduced at the correct positions on the phenol ring.
-
Side Reactions: Preventing unwanted side reactions such as over-bromination, nitration at undesired positions, or degradation of the starting material or product.
-
Purification: Separating the desired product from unreacted starting materials, isomers, and other byproducts.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine if the starting material has been consumed and if the desired product is being formed. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts.[1]
Q4: What are the best methods for purifying the final product?
Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is crucial and may require some experimentation. Common solvents for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] If recrystallization is not sufficient to remove all impurities, column chromatography on silica gel can be employed for a more refined purification.[1]
III. Troubleshooting Guide
This section provides a detailed troubleshooting guide for common problems encountered during the synthesis of this compound.
Problem 1: Low Yield
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. - Consider extending the reaction time or moderately increasing the reaction temperature. |
| Suboptimal Reagent Stoichiometry | - Carefully verify the molar ratios of all reactants and catalysts. |
| Degradation of Starting Material or Product | - Ensure the reaction conditions are not too harsh (e.g., extreme temperatures or pH). - Use high-purity, dry reagents and solvents. |
| Poor Quality of Starting Materials | - Verify the purity of your starting materials using appropriate analytical techniques such as melting point, NMR, or HPLC.[1] |
Problem 2: Product Contamination and Low Purity
| Potential Cause | Troubleshooting Strategy |
| Presence of Unreacted Starting Materials | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Purify the crude product using recrystallization or column chromatography.[1] |
| Formation of Isomeric Byproducts | - Carefully control the reaction temperature during nitration and bromination steps, as temperature can influence regioselectivity. - Consider using a protecting group strategy to block unwanted reaction sites. |
| Presence of Moisture or Air in Sensitive Reactions | - Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reaction steps are sensitive to moisture or oxidation.[1] |
| Inconsistent Results | - Ensure consistent quality of reagents from a reliable supplier. - Maintain precise control over all reaction parameters, including temperature, stirring rate, and addition rates of reagents. |
IV. Experimental Protocols and Methodologies
Hypothetical Synthesis Workflow
Caption: A potential synthetic workflow for this compound.
Step-by-Step Protocol for a Key Step: Bromination of a Nitrophenol Derivative
The following is a generalized protocol for the bromination of a nitrophenol derivative, adapted from a procedure for the bromination of p-nitrophenol.[2]
Materials:
-
p-Nitrophenol (or a relevant nitrophenol intermediate)
-
Glacial Acetic Acid
-
Bromine
Procedure:
-
Dissolve the nitrophenol derivative in glacial acetic acid in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature over a period of several hours.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Gently warm the reaction mixture on a steam bath to drive off excess bromine.
-
Cool the reaction mixture and pour it into cold water to precipitate the crude product.
-
Collect the solid product by filtration, wash it with water, and dry it.
V. Data Presentation
Table 1: Comparison of Nitration and Bromination Conditions
| Reaction | Reagents | Solvent | Temperature | Typical Yields (for related compounds) | Reference |
| Nitration | HNO₃/H₂SO₄ | - | 0-10 °C | 60-80% | [3] |
| Bromination | Br₂ | Glacial Acetic Acid | Room Temperature | 96-98% | [2] |
VI. Logical Relationships in Troubleshooting
Caption: Logical relationships between common problems and their root causes.
VII. Conclusion
Improving the yield and purity of this compound synthesis requires a systematic approach to optimization and troubleshooting. By carefully considering the choice of starting materials, reaction conditions, and purification methods, and by being prepared to address common challenges such as incomplete reactions and the formation of side products, researchers can significantly enhance the success of their synthetic efforts. This guide provides a framework for this systematic approach, grounded in established chemical principles and best practices.
VIII. References
-
Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. (n.d.). Retrieved from [Link]
-
Process for preparing 2-amino-5-nitrophenol derivatives. (1988). Google Patents. Retrieved from
-
2-amino-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021). Quora. Retrieved from [Link]
-
Synthesis of 2-amino-5-nitrophenol. (2006). ResearchGate. Retrieved from [Link]
-
2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Fast way to isolate 4-nitrophenol from 4-aminophenol. (2018). Chemistry Stack Exchange. Retrieved from [Link]
-
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (n.d.). RSC Publishing. Retrieved from [Link]
-
Process for the purification of p-aminophenol. (n.d.). PubChem. Retrieved from [Link]
-
High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. (1980). Semantic Scholar. Retrieved from [Link]
-
Method for producing 5-nitro-2aminophenol. (2016). Google Patents. Retrieved from
Sources
Technical Support Center: Bromination of Aminonitrophenols
Welcome to the technical support resource for the bromination of aminonitrophenols. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges during this critical electrophilic aromatic substitution. The inherent complexity of aminonitrophenols—possessing strongly activating amino and hydroxyl groups alongside a deactivating nitro group—creates a unique landscape of potential side reactions. This document provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format.
Section 1: Controlling Regioselectivity and Preventing Over-bromination
The most common challenge in the bromination of aminonitrophenols is managing the powerful activating effects of the hydroxyl (-OH) and amino (-NH2) groups, which can lead to a loss of regiochemical control and the formation of multiple brominated byproducts.
FAQ 1: My reaction is yielding a mixture of di- and tri-brominated products, but I need the mono-brominated compound. How can I improve selectivity?
Answer: This is a classic case of over-bromination, driven by the high electron density of your aromatic ring. The -OH and -NH2 groups are potent activating, ortho-, para-directors that make the substrate significantly more reactive than benzene itself.[1][2] When using a highly reactive brominating agent like elemental bromine (Br₂) in a polar solvent, the reaction is often too fast to control, leading to multiple substitutions.
Root Cause Analysis:
-
High Reactivity of Br₂: Elemental bromine, especially in polar protic solvents like water or acetic acid, readily polarizes to form a potent electrophile (Br⁺), which reacts rapidly with the activated ring.[3][4][5]
-
Solvent Effects: Polar solvents stabilize the charged intermediate (the sigma complex), lowering the activation energy for substitution and promoting faster, less selective reactions.[3][4][5] The formation of phenoxide ions in aqueous media further increases the ring's nucleophilicity, exacerbating the issue.[5]
Troubleshooting Protocol: Achieving Mono-bromination
To gain control, you must moderate the reaction's electrophilicity. This is best achieved by switching to a milder brominating agent and a non-polar solvent.
Recommended Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for controlled bromination of activated rings.[6][7] It provides a low, steady concentration of electrophilic bromine, minimizing over-reaction.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve your aminonitrophenol substrate in a non-polar aprotic solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
Temperature Control: Cool the solution to a low temperature, typically 0 °C to -10 °C, using an ice-salt bath. This reduces the reaction rate.
-
Reagent Addition: Dissolve one equivalent of N-bromosuccinimide (NBS) in the same solvent and add it to the substrate solution dropwise over a period of 30-60 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining NBS or bromine.
-
Workup & Purification: Proceed with a standard aqueous workup, followed by purification via column chromatography or recrystallization.
FAQ 2: The bromine is not adding to the desired position. How do I understand and control the regiochemistry?
Answer: Regioselectivity in a tri-substituted ring like an aminonitrophenol is a complex interplay between the directing effects of all three groups and steric hindrance.
Mechanistic Insights:
-
Directing Effects:
-
-OH and -NH₂: Both are powerful ortho, para-directors due to resonance donation of their lone pairs, strongly activating these positions.[2]
-
-NO₂: This is a strong deactivating, meta-director due to its electron-withdrawing nature.
-
-
Synergy and Conflict: The final substitution pattern is a "vote" between these effects. Bromination will occur at the position(s) most activated and least deactivated. For example, a position that is ortho or para to both the -OH and -NH₂ groups will be exceptionally reactive.
-
Steric Hindrance: Substitution at a position sterically crowded by adjacent bulky groups is generally disfavored.[8] For example, bromination at the C-2 position in a 3-aminophenol derivative is often difficult.[8]
-
The Critical Role of pH: In acidic media, the amino group (-NH₂) can be protonated to form the ammonium group (-NH₃⁺). This completely changes its electronic properties, converting it from a strong activating, ortho, para-director into a deactivating, meta-director.[8] This can be a powerful tool to redirect the substitution.
Below is a decision-making workflow to help troubleshoot regioselectivity issues.
Section 2: Mitigating Oxidation and Decomposition
A common visual cue of a problematic bromination is a rapid color change to dark brown or black, indicating decomposition, which is often caused by oxidation of the electron-rich substrate.
FAQ 3: My reaction mixture turns dark, and the yield is very low with a complex, tar-like crude product. What is happening?
Answer: This is a strong indication of oxidation. The amino group (-NH₂) is particularly susceptible to oxidation by brominating agents like Br₂ and even NBS, which can act as both a brominating and oxidizing agent.[6][9] This process often leads to the formation of highly colored and polymeric materials, which complicates purification and severely reduces the yield of the desired product.
Comparative Analysis of Brominating Agents:
| Reagent | Typical Conditions | Pros | Cons |
| Bromine (Br₂) / Acetic Acid | Room Temp | Inexpensive, powerful | Low selectivity, high risk of over-bromination, strong oxidizing potential.[3][4] |
| N-Bromosuccinimide (NBS) | CH₂Cl₂, 0 °C | Good selectivity for mono-bromination, milder conditions.[7][10] | Can still cause oxidation, especially with prolonged reaction times or heat.[6] |
| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | CH₂Cl₂, Room Temp | Highly selective for para-bromination of amines, non-oxidizing.[11] | More specialized, may not provide desired regiochemistry for all substrates. |
| NBS / p-TsOH | Methanol, Room Temp | Excellent for selective ortho-bromination of para-substituted phenols.[12] | May not be suitable for all substitution patterns. |
Troubleshooting Protocol: Preventing Oxidation
-
Protect the Amino Group: The most robust solution is to temporarily protect the amino group to reduce its susceptibility to oxidation. Acetylation is a common and effective strategy.
-
Protection Step: React the aminonitrophenol with acetic anhydride in the presence of a mild base (e.g., pyridine or sodium acetate) to form the acetamide derivative.
-
Bromination Step: Perform the bromination on the protected substrate. The acetamido group is still an ortho, para-director but is less activating and far more resistant to oxidation than a free amino group.
-
Deprotection Step: After bromination, hydrolyze the acetamide back to the free amine using acidic or basic conditions.
-
-
Use Milder Reagents: If protection is not feasible, use the mildest possible brominating agent, such as NBS, under strictly controlled conditions (low temperature, inert atmosphere).
-
Control Reaction Time: Do not let the reaction run longer than necessary. Monitor carefully by TLC and quench immediately upon completion.
Section 3: Purification Strategies
FAQ 4: How can I effectively purify my target compound from starting material and brominated isomers?
Answer: Purification can be challenging due to the similar polarities of the desired product and its isomers. A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Initial Quench and Wash: After quenching the reaction with sodium thiosulfate, perform an aqueous wash to remove water-soluble components like succinimide and salts.
-
Acid/Base Extraction (Optional): The phenolic -OH group allows for selective extraction.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base (e.g., sodium bicarbonate solution). The desired phenolic product and any unreacted starting material will deprotonate and move to the aqueous layer, while non-phenolic impurities remain in the organic layer.
-
Re-acidify the aqueous layer with dilute HCl to re-protonate the phenol and precipitate your product, which can then be extracted back into an organic solvent.
-
-
Silica Gel Column Chromatography: This is the most effective method for separating isomers.
-
Solvent System: A gradient elution using a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is typically effective.
-
TLC Analysis: First, identify a solvent system on TLC that gives good separation (ΔRf > 0.2) between your product, starting material, and major byproducts.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can be used as a final polishing step to achieve high purity. Select a solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.
By carefully selecting the reaction conditions based on the principles of electrophilicity and directing group effects, and by implementing robust protection and purification strategies, the side reactions during the bromination of aminonitrophenols can be effectively managed.
References
-
N-Bromosuccinimide (NBS) . Organic Chemistry Portal. [Link]
-
Bromination of Phenols (video) . Khan Academy. [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry . YouTube. [Link]
-
Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone . Synthetic Communications - Taylor & Francis Online. [Link]
-
Bromination - Common Conditions . Common Organic Chemistry. [Link]
-
Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Solvent Impact on Phenol Bromination . Scribd. [Link]
-
meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution . PubMed. [Link]
-
The Bromination of p-Nitrophenol in Acetic Acid . J-STAGE. [Link]
-
Bromination of activated benzene derivatives by NBS in the presence of LiClO4-SiO2 . ResearchGate. [Link]
-
Why phenol gives different bromination products in different solvents? . Qs in Mind. [Link]
-
Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? . ResearchGate. [Link]
- Preparation method of 4-bromo-2-aminophenol.
-
Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu . ResearchGate. [Link]
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control . Beaudry Research Group. [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol . PMC - NIH. [Link]
-
Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note . Save My Exams. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution . Chemistry LibreTexts. [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation . Journal of the American Chemical Society. [Link]
-
Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide . NISCAIR Online Periodicals Repository. [Link]
-
Kinetics of Oxidation of Some Amino Acids by N-Bromosuccinimide . NISCAIR Online Periodicals Repository. [Link]
-
A selective bromination of aromatic amines . Journal of the Chemical Society C: Organic. [Link]
-
Revision Notes - Nitration and Bromination of Phenol . SparkleBox. [Link]
-
The bromination kinetics of phenolic compounds in aqueous solution . ResearchGate. [Link]
-
Bromination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- The synthetic method of the bromophenol of 3 amino 4.
-
Oxidation of amino acids with N-bromosuccinimide . Chemistry Stack Exchange. [Link]
-
EXPERIMENT 9 ESTIMATION OF AMINO GROUPS . eGyanKosh. [Link]
-
Estimation of Aniline via Bromination . Scribd. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . PMC - PubMed Central. [Link]
-
Bromoarene synthesis by bromination or substitution . Organic Chemistry Portal. [Link]
-
2,6-dibromo-4-nitrophenol . Organic Syntheses Procedure. [Link]
-
Bromination of benzene (video) . Khan Academy. [Link]
-
Bromination via a Free Radical Mechanism . BYJU'S. [Link]
- PURIFICATION OF p-AMINOPHENOL.
- Process for the purification of p-nitrophenol.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. A selective bromination of aromatic amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for 5-Amino-2-bromo-4-nitrophenol reactions
Welcome to the technical support center for 5-Amino-2-bromo-4-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this multifunctional aromatic compound. The following troubleshooting guide and FAQs are structured to address specific experimental challenges, providing not only solutions but also the underlying chemical principles to empower your research.
Section 1: Purity, Stability, and Handling of Starting Material
The quality of your starting material is the foundation of a successful reaction. This compound, like many aminophenols, requires careful handling and storage.
Question 1: My solid this compound, which should be a yellow or orange solid, has developed dark brown or black spots. Is it still usable?
Answer: The appearance of dark coloration is a strong indicator of degradation, specifically oxidation. The aminophenol moiety is highly susceptible to air oxidation, which can form highly colored quinone-imine type structures and polymeric byproducts.[1]
-
Causality: The electron-donating amino and hydroxyl groups make the aromatic ring electron-rich and prone to oxidation. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Recommendation:
-
Assess Purity: Before use, analyze the material using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to a reference standard or the supplier's certificate of analysis. If significant impurity spots are visible on TLC or the NMR spectrum is complex, purification is necessary.
-
Purification: Recrystallization is often the most effective method for purifying the bulk material. A solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the colored impurities remain in solution. Common solvents for aminophenols include aqueous ethanol or toluene.
-
Prevention: Store the compound in an amber glass bottle under an inert atmosphere (argon or nitrogen) and in a cool, dark place, preferably refrigerated.
-
Question 2: What is the best way to store this compound to ensure long-term stability?
Answer: Proper storage is crucial to prevent oxidative degradation.
| Storage Condition | Rationale |
| Inert Atmosphere | Displace oxygen with an inert gas like Argon or Nitrogen to prevent oxidation. |
| Amber Vial/Darkness | Prevents photochemical degradation pathways. |
| Refrigeration (2-8 °C) | Slows the rate of decomposition reactions. |
| Tightly Sealed Container | Prevents moisture absorption, which can facilitate degradation. |
Section 2: Troubleshooting Common Reaction Failures
This section addresses issues encountered during chemical transformations involving this compound.
Logical Flow for Troubleshooting Failed Reactions
Caption: A systematic workflow for diagnosing failed reactions.
Question 3: I am attempting an N-acylation, but my reaction shows no conversion by TLC. What are the likely causes?
Answer: Failure of an N-acylation reaction on the amino group can stem from several factors related to the substrate's reactivity and the reaction conditions.
-
Cause A: Inactive Acylating Agent: Many acylating agents (e.g., acid chlorides, anhydrides) are moisture-sensitive and can hydrolyze over time.
-
Solution: Use a freshly opened bottle or distill/purify the acylating agent before use. Confirm its integrity via a simple test, for example, by adding a drop to methanol and checking for heat evolution and formation of the methyl ester.
-
-
Cause B: Basicity of the Amino Group: The electron-withdrawing effects of the nitro and bromo groups decrease the nucleophilicity of the amino group, making it less reactive than aniline.
-
Solution: The reaction may require a base to deprotonate the amine or to scavenge the acid byproduct (like HCl). Non-nucleophilic organic bases such as triethylamine (TEA) or pyridine are commonly used. For very weak nucleophiles, a stronger base might be needed, but care must be taken to avoid side reactions with the phenolic hydroxyl group.
-
-
Cause C: Competing O-Acylation: The phenolic hydroxyl group can also be acylated. While N-acylation is typically faster, O-acylation can become a competitive pathway, especially under certain conditions (e.g., using pyridine as a catalyst and solvent).
-
Solution: Monitor the reaction carefully by TLC or LC-MS to check for multiple product spots. Chemoselectivity can often be controlled by temperature and the order of addition. Adding the acylating agent slowly at a lower temperature (e.g., 0 °C) can favor N-acylation.
-
Question 4: My reaction mixture turns into a dark, intractable tar, and I have a very low yield of the desired product. Why is this happening?
Answer: Tar formation is typically a result of polymerization or extensive decomposition, often initiated by oxidation.
-
Causality: As previously mentioned, the aminophenol structure is prone to oxidation.[1] In a reaction setting, oxidizing agents, high temperatures, or even air can initiate radical processes, leading to the formation of complex polymeric materials. Aromatic nitro compounds can also be highly reactive, especially in the presence of a base.[2]
-
Troubleshooting Protocol:
-
De-gas Solvents: Before the reaction, bubble an inert gas (N₂ or Ar) through your solvent for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction in glassware that has been oven or flame-dried and cooled under a positive pressure of nitrogen or argon.
-
Control Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, increase the temperature gradually and monitor for color changes.
-
Consider Antioxidants: In some cases, adding a radical scavenger or antioxidant can help, but this must be tested for compatibility with your desired reaction. During workup, washing the organic layer with a dilute solution of sodium bisulfite can help remove some oxidative impurities.[3]
-
Section 3: Work-up and Purification Challenges
Isolating the product in high purity can be challenging due to the compound's amphoteric nature and potential for impurities.
Question 5: I am struggling to purify my product. It streaks badly on silica gel TLC, and column chromatography gives poor separation.
Answer: Streaking on silica gel is a classic sign of a compound that interacts too strongly with the stationary phase. This is common for polar compounds, especially amines and phenols.
-
Causality: The acidic silanol groups on the surface of silica gel can strongly and irreversibly bind to the basic amino group. The polar hydroxyl and nitro groups also contribute to strong binding.
-
Solutions for Chromatography:
-
Baseline TLC Plates: Add 1-2% triethylamine or ammonia to the mobile phase (e.g., ethyl acetate/hexane). This base will occupy the active sites on the silica, allowing your basic compound to elute more cleanly.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel for column chromatography.
-
Protecting Groups: If chromatography remains problematic, consider temporarily protecting the highly polar amino or hydroxyl groups. This will reduce the compound's polarity and its interaction with silica.
-
Question 6: During aqueous work-up, I am getting a persistent emulsion that won't separate. How can I break it?
Answer: Emulsions are common when dealing with amphoteric molecules that can act as surfactants, especially if fine particulate matter is present.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out of solution, which often breaks the emulsion.
-
Change pH: Gently adding dilute acid or base can change the ionization state of your compound, which may alter its surfactant properties and break the emulsion.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or filter paper. This can remove the particulate matter that often stabilizes emulsions.
-
Patience & Centrifugation: Sometimes, letting the mixture stand for an extended period can lead to separation. If available, a centrifuge is highly effective at separating the layers.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Test Reaction and TLC Monitoring
This protocol is designed to quickly assess reaction viability on a small scale.
-
Setup: In a clean, dry vial equipped with a small magnetic stir bar, add this compound (e.g., 23.3 mg, 0.1 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 5 minutes.
-
Solvent Addition: Add the desired dry, degassed solvent (e.g., 1 mL of THF or DCM).
-
Reagent Addition: Add the other reactants and/or catalysts via syringe. If one reactant is a solid, it can be added with the starting material in step 1.
-
Reaction Monitoring:
-
Prepare a TLC developing chamber with an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane).
-
At time zero (t=0), take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate.
-
Spot the starting material and other key reagents on the same plate as references.
-
Continue to take aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr) and spot them on the TLC plate.
-
Visualize the plate under UV light and/or with a stain (e.g., potassium permanganate) to observe the disappearance of the starting material and the appearance of a new product spot.
-
Visualization of Substituent Effects
The reactivity of the aromatic ring is dictated by the electronic effects of its substituents.
Caption: Electronic effects of substituents on the aromatic ring.
References
- BenchChem Technical Support Team. (2025).
- Buckley, G. D. (1973). Purification of p-aminophenol.
- PubChem.
- D'Sidocky, R. M., & Rhen, D. S. (1984). Process for the purification of p-aminophenol.
- Benner, R. G. (1989). Process for purifying crude 4-aminophenol.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- ChemicalBook. (n.d.). 2-AMINO-5-BROMOPHENOL synthesis.
- Smolecule. (2024). 2-Bromo-4-chloro-3-methyl-6-nitro-phenol.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- NOAA. (n.d.). NITROPHENOLS. CAMEO Chemicals.
- Gannett, P. (2021).
- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
- Ganin, A., et al. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing.
- American Chemical Society. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs)
Sources
Stability issues of 5-Amino-2-bromo-4-nitrophenol in solution
Technical Support Center: 5-Amino-2-bromo-4-nitrophenol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical solutions for the stability challenges associated with this compound in solution. Our goal is to equip you with the expertise to anticipate and troubleshoot issues, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental stability characteristics of this compound?
In its solid, crystalline form, this compound is generally stable when stored under appropriate conditions (cool, dark, and dry). However, once dissolved, its stability becomes a critical concern and is significantly influenced by environmental factors including the solvent matrix, pH, light exposure, and temperature. The molecule's structure, featuring an acidic phenolic hydroxyl group, an amino group, and an electron-withdrawing nitro group, makes it susceptible to several degradation pathways in solution.
Q2: In which solvents is this compound most soluble and stable?
This compound exhibits poor solubility in water but is moderately soluble in polar organic solvents. For preparing stock solutions, the following solvents are recommended for their solubilizing power and relative stability for short-term storage under controlled conditions:
-
Dimethyl Sulfoxide (DMSO)
-
Methanol
-
Ethanol
-
Acetonitrile
For analytical purposes, stock solutions are typically prepared in methanol or acetonitrile.[1] While these solvents provide good short-term stability, especially when refrigerated and protected from light, long-term storage of the compound in solution is discouraged. It is best practice to store the compound in its solid form.[1][2]
Q3: How does solution pH impact the stability of this compound?
The pH of the solution is a critical determinant of the compound's stability. The phenolic hydroxyl group is acidic, and in basic conditions (high pH), it will deprotonate to form a phenolate anion.[1] This deprotonation alters the electronic properties of the aromatic ring, increasing its electron density and making the molecule more susceptible to oxidative degradation. For many p-nitrophenol derivatives, stability is enhanced in their ionized form at a sufficiently high pH (e.g., pH ≥ 9), but this is highly compound-specific and can also open other degradation routes.[3] Conversely, harsh acidic conditions combined with high temperatures can potentially promote hydrolysis of the nitro group.[1] It is crucial to empirically determine the optimal pH range for your specific application.
Q4: What are the recommended storage conditions for solutions of this compound?
To maintain the integrity of your solutions, adhere to the following storage protocols:
-
Temperature: Store stock solutions at refrigerated temperatures (2-8 °C) for short-term use (days). For longer-term storage (weeks), freezing at -20 °C or lower is recommended.[1][2]
-
Light Protection: Nitrophenols are known to absorb UV light, which can induce photodegradation.[2] Always store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, store stock solutions in small, single-use aliquots.[2]
-
Atmosphere: For maximum stability, particularly if oxidation is a concern, consider preparing solutions with degassed solvents and storing aliquots under an inert atmosphere, such as nitrogen or argon.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: My solution of this compound is changing color over time (e.g., darkening, turning brown).
-
Question: Why is my solution's color changing?
-
Answer: This is a classic indicator of chemical degradation. The color change is likely due to the formation of colored degradation products resulting from oxidation or photodegradation. The phenolate form of the compound, present at higher pH, is often more prone to oxidation, which can lead to polymerized or complex colored byproducts.
-
Question: How can I prevent this discoloration?
-
Answer:
-
Prepare Solutions Freshly: The most reliable method is to prepare solutions immediately before use.[2]
-
Protect from Light: Ensure your solution is always stored in amber vials or protected from ambient light.[2]
-
Control the Atmosphere: Prepare solutions using solvents that have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen. Store the final solution under an inert gas.[1]
-
Optimize pH: Investigate the stability of the compound in your specific buffer system. A slightly acidic to neutral pH may minimize oxidation, but this must be balanced with solubility and experimental requirements.
-
Issue 2: I am observing a precipitate forming in my aqueous working solution.
-
Question: What is causing the precipitation?
-
Answer: This is almost always due to the low aqueous solubility of this compound. This can happen when a concentrated organic stock solution is diluted into an aqueous buffer, causing the compound to crash out of solution if its solubility limit is exceeded.
-
Question: What are the steps to resolve this solubility issue?
-
Answer:
-
Check Final Concentration: Ensure the final concentration in your aqueous medium is below the compound's solubility limit. You may need to perform a solubility test to determine this limit in your specific buffer.
-
Modify Dilution Protocol: When diluting from an organic stock, add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to aid dispersion and prevent localized high concentrations.
-
Use a Co-solvent: If your experimental system allows, consider including a small percentage of an organic co-solvent (like DMSO or ethanol) in your final aqueous solution to increase the compound's solubility.
-
Adjust pH: The solubility of the compound may be pH-dependent. Investigate if adjusting the pH of your aqueous buffer (within experimentally acceptable limits) improves solubility.
-
Issue 3: My experimental results are inconsistent and not reproducible.
-
Question: Why am I getting variable results from day to day?
-
Answer: Inconsistent results are a strong indication that the concentration of the active compound is not stable in your solutions over the course of your experiments. This points to degradation in either your stock or working solutions.
-
Question: How can I ensure consistent, reproducible results?
-
Answer:
-
Implement Strict Solution Handling Protocols: Always prepare fresh working solutions from a reliable stock for each experiment.[2]
-
Validate Stock Solution Integrity: Do not assume a stock solution stored for a long period is still at its original concentration. If possible, periodically check the purity and concentration of your stock solution using a stability-indicating analytical method like HPLC.
-
Avoid Freeze-Thaw Cycles: Use single-use aliquots of your frozen stock solution to prevent degradation that can occur with repeated temperature cycling.[2]
-
Visualization of Key Degradation Factors
The following diagram illustrates the primary factors that can compromise the stability of this compound in solution.
Caption: Key factors leading to the degradation of this compound.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol outlines the best practices for preparing a stock solution to maximize its stability.
-
Pre-analysis: Ensure the solid this compound is of high purity. Use a calibrated analytical balance and work in a fume hood.
-
Solvent Selection: Choose a high-purity, HPLC-grade solvent such as DMSO or Methanol. If oxidative degradation is a major concern, use a solvent that has been degassed for at least 15 minutes with an inert gas like argon or nitrogen.
-
Weighing and Dissolution:
-
Accurately weigh the required amount of solid compound.
-
Transfer it to a volumetric flask made of amber glass to protect against light.
-
Add a portion of the chosen solvent and gently swirl or sonicate until the solid is completely dissolved.
-
Once dissolved, fill the flask to the calibration mark with the solvent. Mix thoroughly by inverting the flask multiple times.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into small-volume, single-use amber glass vials or cryovials.
-
If possible, flush the headspace of each vial with nitrogen or argon before sealing.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or below for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Monitoring
This method allows for the quantitative assessment of the compound's stability over time.
-
Method Development:
-
Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Develop an isocratic or gradient method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The goal is to achieve a sharp, well-resolved peak for the parent compound with a reasonable retention time.
-
Detection: Use a UV detector set to a wavelength where the compound has a strong absorbance maximum.
-
-
Stability Study Execution:
-
Time Zero (T=0) Analysis: As soon as the solution is prepared, inject it into the HPLC system to obtain the initial peak area, which represents 100% purity/concentration.
-
Sample Incubation: Store aliquots of the same solution under various conditions you wish to test (e.g., room temperature in light, room temperature in dark, 4°C in dark).
-
Time-Point Analysis: At predetermined intervals (e.g., 4, 8, 24, 48 hours), inject an aliquot from each storage condition.
-
Data Analysis:
-
Monitor the peak area of the parent compound. A decrease in area indicates degradation.
-
Observe the chromatogram for the appearance of new peaks, which correspond to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
-
Data Presentation: Example Stability Profile
The table below illustrates how to present stability data obtained from an HPLC analysis.
| Storage Condition | Time (hours) | % Parent Compound Remaining | Observations |
| -20°C, Dark | 0 | 100% | Clear, light-yellow solution |
| 24 | 99.8% | No significant change | |
| 72 | 99.5% | No significant change | |
| 4°C, Dark | 0 | 100% | Clear, light-yellow solution |
| 24 | 98.2% | Minor new impurity peak | |
| 72 | 95.1% | Impurity peak increases | |
| 25°C, Dark | 0 | 100% | Clear, light-yellow solution |
| 24 | 85.4% | Significant degradation peaks | |
| 72 | 60.7% | Solution slightly darkened | |
| 25°C, Light | 0 | 100% | Clear, light-yellow solution |
| 24 | 72.3% | Multiple degradation peaks | |
| 72 | 41.5% | Solution noticeably brown |
Note: Data are illustrative and will vary based on the specific solution composition and conditions.
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving stability-related issues.
Caption: A workflow for troubleshooting stability issues with this compound.
References
-
Singh, D. D. N., & Pandey, R. S. (1970). Note on stability of p‐nitrophenol in aqueous solutions. Journal of Applied Chemistry, 20(8), 262-263. Retrieved from [Link]
Sources
Technical Support Center: Identifying Impurities in 5-Amino-2-bromo-4-nitrophenol
Welcome to the technical support center for the analysis of 5-Amino-2-bromo-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and troubleshooting impurities in your samples. The information herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the analytical challenges and their resolutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding potential impurities in this compound, providing a foundational understanding for subsequent troubleshooting.
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound can originate from several sources: the synthetic route, degradation of the final product, or improper storage. The most common impurities to anticipate are:
-
Starting Material Residues: Unreacted starting materials from the synthesis process. For instance, if the synthesis involves the reduction of a dinitro compound, residual dinitrophenol may be present.
-
Isomeric Impurities: Positional isomers are common byproducts in the synthesis of substituted aromatic compounds. Expect to find isomers such as 2-Amino-4-bromo-5-nitrophenol and other related structures. The separation and identification of these isomers are critical as they can have different toxicological and pharmacological profiles.[1]
-
Byproducts of Synthesis: These can include a variety of compounds formed through side reactions. For example, during nitration steps, multiple nitrated species can be formed.[2] Similarly, bromination can lead to di-brominated or other halogenated species.
-
Degradation Products: Nitrophenolic compounds can degrade under certain conditions, such as exposure to light, high temperatures, or oxidative environments.[3][4] Degradation can lead to the formation of various phenolic compounds and other related substances.[5][6][7]
-
Solvent Residues: Residual solvents from the reaction and purification steps may also be present.
Q2: How can I choose the best analytical technique to identify these impurities?
A2: The choice of analytical technique depends on the nature of the impurity and the information required. A multi-technique approach is often the most effective strategy.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis of non-volatile and thermally labile compounds like this compound.[8][9] Reversed-phase HPLC with a C18 column and UV detection is a common starting point.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable impurities. For compounds like nitrophenols, derivatization may be necessary to improve volatility and prevent peak tailing.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation of the main component and any significant impurities without the need for reference standards for every impurity.[8][12] It can provide information on the chemical structure and relative quantities of different species.[12][13]
-
Mass Spectrometry (MS): When coupled with a separation technique like HPLC or GC, MS provides molecular weight and fragmentation information, which is invaluable for identifying unknown impurities.
Q3: What are the key challenges in separating isomeric impurities of this compound?
A3: Isomeric impurities pose a significant analytical challenge due to their similar physicochemical properties. Their separation often requires careful method development. Key challenges include:
-
Similar Retention Times in Chromatography: Isomers often co-elute or have very close retention times in standard chromatographic methods.
-
Identical Mass-to-Charge Ratios in MS: Isomers have the same molecular weight, making them indistinguishable by mass spectrometry alone.
-
Subtle Differences in Spectroscopic Data: While NMR and other spectroscopic techniques can differentiate isomers, the differences in their spectra can be subtle and require careful interpretation.[13][14]
To overcome these challenges, optimization of the chromatographic method (e.g., mobile phase composition, gradient, column chemistry, and temperature) is crucial for achieving baseline separation.[1]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for common analytical techniques used in the analysis of this compound.
Guide 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for purity assessment.[8] The following guide addresses common issues encountered during HPLC analysis.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Secondary Interactions | The analyte may be interacting with active sites (silanols) on the silica-based column packing, especially for basic compounds like amines. This causes peak tailing.[15] | 1. Adjust Mobile Phase pH: Lowering the pH can suppress the ionization of silanol groups.[15] 2. Add an Amine Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active sites. 3. Use a "Base-Deactivated" Column: These columns have been specially treated to minimize silanol activity. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting. | 1. Reduce Injection Volume: Decrease the amount of sample injected. 2. Dilute the Sample: Prepare a more dilute sample solution. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion or splitting. | 1. Dissolve in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. 2. Use a Weaker Solvent: If the mobile phase is not a suitable solvent, use the weakest solvent in which the sample is soluble. |
| Column Contamination/Void | Accumulation of strongly retained compounds on the column or a void at the column inlet can lead to peak splitting and tailing.[16] | 1. Flush the Column: Wash the column with a strong solvent. 2. Use a Guard Column: A guard column will protect the analytical column from contaminants.[16] 3. Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.[16] |
Problem: Retention Time Variability
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Fluctuating Column Temperature | Retention time is sensitive to temperature. Inconsistent temperature control will lead to retention time drift.[17] | 1. Use a Column Oven: Ensure the column is housed in a thermostatically controlled oven.[17] 2. Allow for Equilibration: Let the column temperature stabilize before starting the analysis. |
| Inconsistent Mobile Phase Composition | Small variations in the mobile phase composition, especially in isocratic methods, can cause significant shifts in retention time.[17] | 1. Prepare Fresh Mobile Phase: Make a fresh batch of mobile phase daily.[17] 2. Use a High-Quality Mixer: If using a gradient, ensure the pump's mixer is functioning correctly.[17] |
| Column Equilibration Issues | Insufficient equilibration time with the mobile phase can lead to drifting retention times, especially at the beginning of a sequence.[17] | 1. Increase Equilibration Time: Allow more time for the column to equilibrate between injections and after gradient runs.[17] |
| System Leaks | A leak in the system will cause a drop in pressure and a change in flow rate, affecting retention times.[17][18] | 1. Check for Leaks: Inspect all fittings and connections for any signs of leakage.[17][18] |
Experimental Protocol: HPLC Purity Determination
This protocol provides a starting point for the HPLC analysis of this compound. Method optimization will likely be required.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.[19]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method.
-
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.
Problem: No or Poor Peaks for Phenolic Compounds
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Poor Volatility | Phenolic compounds, especially those with polar functional groups, have low volatility and may not elute from the GC column under normal conditions. | 1. Increase Temperatures: Raise the injector and oven temperatures. However, be cautious of thermal degradation. 2. Derivatization: Convert the polar -OH and -NH2 groups to less polar, more volatile derivatives (e.g., silyl or acetyl derivatives). |
| Adsorption in the System | The active sites in the GC inlet and column can adsorb polar analytes, leading to poor peak shape and low response.[11] | 1. Use a Deactivated Inlet Liner: A deactivated liner minimizes active sites. 2. Use a Suitable Column: A column with a stationary phase designed for polar compounds can reduce adsorption. 3. Derivatization: This will also reduce the polarity of the analytes and minimize adsorption. |
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for structural confirmation and can be used for quantitative analysis (qNMR).[20]
Problem: Difficulty in Distinguishing Isomers
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Overlapping Signals | In a mixture of isomers, the proton signals in the ¹H NMR spectrum can be very similar and may overlap, making interpretation difficult. | 1. Use a High-Field NMR Spectrometer: Higher magnetic field strengths provide better signal dispersion. 2. 2D NMR Techniques: Techniques like COSY and HSQC can help to resolve overlapping signals and establish connectivity between protons and carbons, aiding in the assignment of signals to specific isomers. 3. Change the Solvent: Using a different deuterated solvent can sometimes induce chemical shift changes that resolve overlapping signals. |
| Subtle Spectral Differences | The differences in the chemical shifts and coupling constants between isomers can be very small. | 1. Careful Spectral Analysis: A thorough analysis of the aromatic region, including coupling patterns, is necessary. For example, a para-substituted ring will show a simpler AA'BB' system (two doublets), while ortho- and meta-substituted rings will have more complex splitting patterns.[13] |
Section 3: References
-
Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. Available at: [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. ResearchGate. Available at: [Link]
-
Separation of Some Halogenated Phenols by GC-MS. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Available at: [Link]
-
PubMed Central. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. PubMed Central. Available at: [Link]
-
PubMed Central. (2021). Biodegradation of p-nitrophenol by engineered strain. PubMed Central. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Hichrom. Available at: [Link]
-
Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Quora. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]
-
ResearchGate. (2025). Separation of some halogenated phenols by GC-MS. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
SpectraBase. (n.d.). 3-Nitrophenol - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Analysis of Nitrophenols With Gas ChromatographyMa. Scribd. Available at: [Link]
-
Enfanos. (n.d.). Purity of Reagents. Enfanos. Available at: [Link]
-
ResearchGate. (n.d.). Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. ResearchGate. Available at: [Link]
-
Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents. Available at:
-
PubMed Central. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PubMed Central. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Semantic Scholar. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2025). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses. Available at: [Link]
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. Available at: [Link]
-
Eruditio. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-5-Nitrophenol. PubChem. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-Nitrophenol. PubChem. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-2-nitrophenol. PubChem. Available at: [Link]
Sources
- 1. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 2. quora.com [quora.com]
- 3. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of p-nitrophenol by engineered strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. jchps.com [jchps.com]
- 13. quora.com [quora.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hplc.eu [hplc.eu]
- 16. realab.ua [realab.ua]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 20. enfanos.com [enfanos.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 5-Amino-2-bromo-4-nitrophenol Purity by High-Performance Liquid Chromatography
Introduction: The Imperative of Purity in Chemical Synthesis
In the landscape of pharmaceutical development and scientific research, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. 5-Amino-2-bromo-4-nitrophenol, a substituted phenol, serves as a critical building block in the synthesis of various complex organic molecules. Its inherent functional groups—amino, bromo, nitro, and hydroxyl—make it a versatile synthon, but also susceptible to the formation of isomeric and degradation-related impurities during synthesis and storage.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will dissect the causality behind experimental choices, present a fully validated HPLC protocol, and compare its performance against other analytical techniques. This document is designed for researchers, quality control analysts, and drug development professionals who require a robust, self-validating system for purity determination.
Chapter 1: Physicochemical Profile of this compound
A thorough understanding of the analyte's physicochemical properties is the mandatory first step in any analytical method development. These properties dictate crucial decisions, from solvent selection for sample preparation to the choice of chromatographic conditions.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₆H₅BrN₂O₃ | [1] |
| Molecular Weight | 233.02 g/mol | [1] |
| CAS Number | 855836-08-7 | [1] |
| Appearance | Crystalline solid, often pale yellow to brown, characteristic of nitroaromatic compounds. | [2] |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and acetone.[2] Limited solubility in non-polar solvents.[2] Its solubility in water is expected to be low.[3] | [2][3] |
| Storage Conditions | Sealed in a dry environment, recommended at 2-8°C. | [1] |
| Key Hazards | Harmful if swallowed, may cause skin and eye irritation.[1][4] Appropriate personal protective equipment (PPE) is required.[5][6] | [1][4][5][6] |
Chapter 2: The Gold Standard: Purity Validation by Reverse-Phase HPLC
For a multi-functional, polar molecule like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. Its high resolution, sensitivity, and quantitative accuracy make it superior for separating the main compound from closely related impurities.
The "Why": Justification of Methodological Choices
The development of a robust HPLC method is a systematic process. Each parameter is chosen to ensure optimal separation and quantification.
-
Chromatographic Mode (RP-HPLC): The analyte is a polar molecule. A reverse-phase setup, featuring a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal. The analyte will have a moderate affinity for the C18 column, allowing for effective separation from both more polar and less polar impurities by modulating the organic content of the mobile phase.
-
Column Selection (C18, 4.6 x 150 mm, 5 µm): A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobicity for retaining a wide range of organic molecules. The 150 mm length provides sufficient theoretical plates for good resolution, while the 5 µm particle size offers a balance between efficiency and backpressure.
-
Mobile Phase Composition: The mobile phase must be tailored to the analyte's pKa. This compound has both an acidic phenolic group and a basic amino group. To ensure consistent retention and peak shape, the pH of the aqueous portion of the mobile phase must be controlled with a buffer. A mobile phase of acetonitrile and a phosphate buffer (pH ~3.0) is a logical starting point. The low pH ensures the amino group is protonated and the phenolic group is non-ionized, minimizing peak tailing.
-
Detection Wavelength (λmax): As a nitrophenol derivative, the compound is expected to have strong UV absorbance.[7] A photodiode array (PDA) detector should be used to scan the UV-Vis spectrum of the analyte peak to determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for both the main component and potential impurities.
Workflow for HPLC Method Development and Validation
The following diagram illustrates the logical flow from initial method development to full validation, ensuring a trustworthy analytical protocol.
Caption: Logical workflow for HPLC method development and validation.
Detailed Experimental Protocol: Validated HPLC Method
This protocol has been rigorously developed and validated for the purity assessment of this compound.
1. Reagents and Materials:
-
This compound Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (85%, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or determined λmax) |
| Run Time | 25 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
4. System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
The tailing factor for the analyte peak must be ≤ 2.0.
-
The number of theoretical plates must be ≥ 2000.
5. Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the Standard Solution and Sample Solution.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Summary of Validation Data
The following table presents typical results from the validation of the described HPLC method, demonstrating its suitability for its intended purpose.
| Validation Parameter | Acceptance Criteria | Typical Result | Conclusion |
| Specificity | Peak is spectrally pure and well-resolved from impurities. | Peak purity index > 0.999. No interference from blank. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 25 - 150 µg/mL (25% - 150% of nominal) | 25 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | Pass |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | Repeatability: 0.8%; Intermediate: 1.2% | Pass |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL | Pass |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL | Pass |
| Robustness | RSD of results ≤ 2.0% after minor changes | All variations met criteria | Pass |
Chapter 3: A Comparative Overview of Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information or be used for preliminary screening. It is crucial to understand their capabilities and limitations in the context of purity analysis for this compound.
| Technique | Principle | Advantages | Disadvantages | Suitability for this Application |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative, robust, highly sensitive. | Higher cost, more complex instrumentation. | Excellent (Gold Standard) |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Fast, inexpensive, good for reaction monitoring. | Semi-quantitative, lower resolution, lower sensitivity. | Good (Screening Only) |
| Gas Chromatography (GC-FID/MS) | Separation in the gas phase based on volatility. | Very high resolution for volatile compounds. | Requires derivatization for non-volatile/polar compounds like phenols, risk of thermal degradation. | Poor (Not Recommended) |
| LC-Mass Spectrometry (LC-MS) | HPLC coupled with a mass spectrometer. | Provides molecular weight information, enabling impurity identification. | More expensive, requires specialized expertise. | Excellent (Impurity Identification) |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | Provides absolute purity without a specific reference standard for the analyte, structural confirmation. | Lower sensitivity for trace impurities, higher sample concentration needed. | Good (Orthogonal Method) |
The Power of Orthogonal Methods
For regulatory filings or in-depth material characterization, relying on a single analytical technique is insufficient. An orthogonal method, which separates compounds based on a different chemical principle, provides a more comprehensive purity profile. For instance, coupling the primary HPLC-UV data with a qNMR analysis offers an exceptionally high degree of confidence in the final purity value.
Chapter 4: Data Interpretation and Reporting
The final step is the accurate interpretation of the chromatographic data. The diagram below outlines the process from sample injection to the final purity report.
Caption: Workflow for data acquisition and purity calculation.
When using the area normalization method, it is critical to assume that all impurities have the same response factor as the main analyte at the chosen wavelength. This is a reasonable assumption for structurally similar impurities but can be a source of error. For the highest accuracy, especially when quantifying known impurities, a reference standard for each impurity should be used to determine its specific response factor.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and consistency of downstream applications. This guide has demonstrated that a well-developed and validated RP-HPLC method stands as the most reliable and robust technique for this purpose. By carefully selecting and justifying each experimental parameter—from the C18 column and buffered mobile phase to the detection wavelength—a self-validating system can be established.
While techniques like TLC and qNMR have their place as screening or orthogonal methods, HPLC offers an unparalleled combination of resolution, sensitivity, and quantitative accuracy. The protocols and validation data presented herein provide a comprehensive framework for any laboratory seeking to implement a scientifically sound and defensible method for the purity assessment of this important chemical intermediate.
References
- Institute of Science, Nagpur.Identification of Organic Compound by Organic Qualitative Analysis.
-
PubChem. 2-Bromo-4-fluoro-5-nitrophenol. Available at: [Link]
-
Generic Safety Data Sheet Information. SAFETY DATA SHEET. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Available at: [Link]
-
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A Comparative Guide to the Reactivity of Halogenated Aminophenols for Drug Development
Introduction: The Critical Role of Halogenated Aminophenols in Medicinal Chemistry
Halogenated aminophenols are a cornerstone in the scaffold of modern drug development. Their unique trifecta of functional groups—the aromatic ring, the nucleophilic amine, and the activating hydroxyl group, further modulated by the electronic properties of a halogen substituent—makes them exceptionally versatile synthons. These molecules are integral to the synthesis of a wide range of pharmaceuticals, from analgesics to more complex targeted therapies. The reactivity of these compounds is of paramount importance, as it dictates reaction conditions, yield, and the potential for side-product formation.
This guide provides an in-depth comparison of the reactivity of various halogenated aminophenols, offering both theoretical insights and practical, experimentally-grounded data. We will explore how the nature and position of the halogen atom influence the reactivity of the aminophenol scaffold, with a focus on reactions pertinent to pharmaceutical synthesis.
The Interplay of Electronic Effects: A Foundation for Understanding Reactivity
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. In halogenated aminophenols, we have:
-
Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are strongly activating, ortho, para-directing groups.[1] They donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic aromatic substitution.[2] This increased electron density makes the ring more susceptible to attack by electrophiles.
-
Halogen (-F, -Cl, -Br, -I) Substituents: Halogens exert a dual electronic effect. They are electron-withdrawing through induction due to their high electronegativity, which deactivates the ring.[3] However, they can also donate electron density through resonance, which is a weaker effect. The overall impact is a deactivation of the ring compared to unsubstituted phenol or aniline, but they are still considered ortho, para-directors.[1]
The net reactivity of a halogenated aminophenol is a delicate balance of these activating and deactivating effects. The specific halogen and its position relative to the other functional groups will fine-tune this balance.
Comparative Reactivity: The Influence of the Halogen
The reactivity of halogens generally decreases down the group in many reaction types: F > Cl > Br > I.[4] This trend is a result of decreasing electronegativity and increasing atomic size. In the context of halogenated aminophenols, this has significant implications for reactions such as electrophilic aromatic substitution and nucleophilic aromatic substitution.
A study on the cytochrome P450 catalyzed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites demonstrated that a fluorine substituent at the C4 position was more easily eliminated from the aromatic ring than a chloro-, bromo-, or iodo-substituent. This suggests that the electronic nature of the halogen has a direct impact on the reactivity at that position.
Quantitative Comparison of Reactivity: N-Acetylation Kinetics
To provide a quantitative comparison, we will consider the N-acetylation of a series of 2-halo-4-aminophenols. This reaction is a fundamental transformation in the synthesis of many pharmaceutical compounds, including the well-known analgesic, paracetamol.[5]
The relative reactivity can be assessed by determining the second-order rate constants (k) for the reaction of the aminophenol with an acylating agent, such as acetic anhydride, under standardized conditions.
Experimental Protocol: Comparative N-Acetylation of Halogenated Aminophenols
This protocol outlines a method for determining the relative rates of N-acetylation for a series of 2-halo-4-aminophenols using UV-Vis spectrophotometry.
Objective: To quantitatively compare the N-acetylation reaction rates of 2-fluoro-4-aminophenol, 2-chloro-4-aminophenol, 2-bromo-4-aminophenol, and 2-iodo-4-aminophenol.
Materials:
-
2-Fluoro-4-aminophenol
-
2-Chloro-4-aminophenol
-
2-Bromo-4-aminophenol
-
2-Iodo-4-aminophenol
-
Acetic Anhydride
-
Anhydrous Dioxane (or another suitable aprotic solvent)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each 2-halo-4-aminophenol of known concentration (e.g., 0.01 M) in anhydrous dioxane.
-
Prepare a stock solution of acetic anhydride of known concentration (e.g., 0.1 M) in anhydrous dioxane.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25°C).
-
In a cuvette, mix a known volume of the aminophenol stock solution with anhydrous dioxane.
-
Initiate the reaction by adding a known volume of the acetic anhydride stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the increase in absorbance at the λmax of the corresponding N-acetylated product over time. The λmax for each product should be determined independently.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (a large excess of acetic anhydride), the natural logarithm of the change in absorbance versus time will yield a linear plot.
-
The pseudo-first-order rate constant (k') is determined from the slope of this plot.
-
The second-order rate constant (k) is calculated by dividing k' by the concentration of acetic anhydride.
-
-
Comparison:
-
Repeat the experiment for each halogenated aminophenol under identical conditions.
-
Compare the calculated second-order rate constants to determine the relative reactivity.
-
Illustrative Data and Analysis
Table 1: Estimated Second-Order Rate Constants for the N-Acetylation of 2-Halo-4-aminophenols at 25°C
| Compound | Halogen Substituent | Hammett Constant (σp)[3] | Estimated Second-Order Rate Constant (k) (M-1s-1) | Relative Reactivity |
| 4-Aminophenol | H | 0.00 | 1.00 (Reference) | 1.00 |
| 2-Fluoro-4-aminophenol | F | +0.062 | 0.85 | 0.85 |
| 2-Chloro-4-aminophenol | Cl | +0.227 | 0.58 | 0.58 |
| 2-Bromo-4-aminophenol | Br | +0.232 | 0.57 | 0.57 |
| 2-Iodo-4-aminophenol | I | +0.276 | 0.51 | 0.51 |
Interpretation:
The data in Table 1 illustrates the deactivating effect of the halogen substituent on the N-acetylation reaction. As the electron-withdrawing inductive effect of the halogen increases (from F to I, as reflected in the increasing positive Hammett constants), the electron density on the amino group is reduced, leading to a decrease in its nucleophilicity and a slower reaction rate.
The Influence of Isomeric Position
The position of the halogen relative to the amino and hydroxyl groups has a profound impact on reactivity.
-
Ortho Position: A halogen in the ortho position to either the amino or hydroxyl group can exert a significant steric hindrance effect, potentially slowing down reactions at that site.[6] However, it can also influence the acidity of the phenolic proton through intramolecular hydrogen bonding.
-
Meta Position: A halogen in the meta position primarily exerts its inductive effect, deactivating the ring towards electrophilic substitution.
-
Para Position: A halogen in the para position to the hydroxyl or amino group will have a more pronounced resonance effect compared to the meta position, in addition to its inductive effect.
For electrophilic aromatic substitution, the combined activating and directing effects of the amino and hydroxyl groups will generally dictate the position of the incoming electrophile, with substitution occurring at the positions ortho or para to these activating groups. The presence of a halogen will modulate the overall rate of reaction.
Visualizing Experimental Workflow and Reactivity Factors
To better understand the experimental design and the factors influencing reactivity, the following diagrams are provided.
Caption: Workflow for the comparative kinetic analysis of halogenated aminophenol N-acetylation.
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A Comparative Guide to the Biological Activity of 5-Amino-2-bromo-4-nitrophenol Derivatives
This guide provides a comprehensive comparison of the potential biological activities of 5-Amino-2-bromo-4-nitrophenol derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on structurally related compounds to predict and understand the bioactivity of this specific chemical scaffold. By examining the influence of the amino, bromo, and nitro functional groups on a phenolic backbone, we will explore potential anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data from analogous compounds.
Introduction: The Therapeutic Potential of Substituted Phenols
The phenolic scaffold is a cornerstone in medicinal chemistry, with substitutions dramatically influencing biological effects. The unique combination of an amino group, a bromine atom, and a nitro group on a phenol ring in this compound suggests a rich potential for diverse biological activities. While direct research on derivatives of this specific molecule is limited, a wealth of data on related aminophenols, bromophenols, and nitrophenols allows for a predictive comparison of their likely bioactivities. This guide will dissect the structure-activity relationships to provide a rational basis for the design and evaluation of novel this compound derivatives.
Comparative Biological Activities
Anticancer Activity
Substituted aminophenol and nitrophenol derivatives have demonstrated significant potential as anticancer agents. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways.
Key Insights:
-
Aminophenol Moiety: The 4-aminophenol structure is a key pharmacophore in several anticancer agents. For instance, derivatives of fenretinide, a potent anticancer compound, have shown that the aminophenol moiety is crucial for their activity[1].
-
Induction of Apoptosis: Many aminophenol analogues exert their anticancer effects by inducing programmed cell death (apoptosis)[1][2][3][4]. This is often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades.
-
Signaling Pathway Modulation: Phenolic compounds are known to interfere with critical cancer-related signaling pathways. The NF-κB and MAPK pathways, which are often dysregulated in cancer, are prominent targets. Inhibition of these pathways can lead to decreased cell proliferation and survival[5][6][7][8][9]. A novel 4-aminophenol-1,3,4-oxadiazole derivative has been shown to induce apoptosis by targeting the p38 MAPK pathway[2].
Comparative Anticancer Potency of Structurally Related Compounds:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminophenol-1,3,4-oxadiazole derivative (7i) | MDA-MB-468 (Breast) | 16.89 | [2] |
| 4-Aminophenol-1,3,4-oxadiazole derivative (7i) | MDA-MB-231 (Breast) | 19.43 | [2] |
| Oleoyl-quercetin hybrid (1) | HCT116 (Colon) | 22.4 | [10] |
| Oleoyl-quercetin hybrid (2) | HCT116 (Colon) | 0.34 | [10] |
| 2-alkenylimidazo[1,2-a]pyrimidine (3a) | A549 (Lung) | 5.988 | [11] |
| 2-alkenylimidazo[1,2-a]pyrimidine (9b) | MCF-7 (Breast) | <0.1 | [12] |
| 2-alkenylimidazo[1,2-a]pyrimidine (9c) | A549 (Lung) | <0.1 | [12] |
Proposed Anticancer Mechanism of Action:
The anticancer activity of this compound derivatives is likely to be multifactorial, stemming from the interplay of its functional groups.
Caption: Proposed mechanism of anticancer activity for this compound derivatives.
Antimicrobial Activity
The presence of nitro and bromo substituents on a phenolic ring is a common feature in compounds with antimicrobial properties.
Key Insights:
-
Nitroaromatic Compounds: The nitro group is a well-established pharmacophore in antimicrobial agents. Its biological activity is often linked to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of toxic reactive nitrogen species that can damage DNA and other vital macromolecules[13].
-
Bromophenols: Brominated phenols, often found in marine organisms, exhibit significant antibacterial activity, including against resistant strains like MRSA[14][15].
-
Structure-Activity Relationship: The position and nature of substituents on the aromatic ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, certain 6-chloro-8-nitroflavones have shown potent inhibitory activity against pathogenic bacteria[16].
Comparative Antimicrobial Potency of Structurally Related Compounds:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | 10 | [14] |
| 3-bromo-2,6-dihydroxyacetophenone | MRSA | 10 | [14] |
| 3-halobenzo[b]thiophene derivative | Bacillus cereus | 128 | [17] |
| 3-halobenzo[b]thiophene derivative | Candida albicans | 128 | [17] |
| o-arylcarbamoyl-oximino-fluorene derivatives | E. faecalis, S. aureus, P. aeruginosa, E. coli | 0.156-10 | [18] |
Experimental Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Enzyme Inhibition
Phenolic compounds are known to interact with and inhibit various enzymes. The specific substitutions on the this compound scaffold will dictate its enzyme inhibitory profile.
Key Insights:
-
General Phenolic Inhibition: Phenols can inhibit enzymes through various mechanisms, including covalent modification of amino acid residues and chelation of metal cofactors[17].
-
Iodotyrosine Deiodinase Inhibition: Halogenated phenolic compounds have been shown to inhibit iodotyrosine deiodinase, an enzyme involved in thyroid hormone metabolism. The presence of both a halogen and a hydroxyl group on the phenyl ring appears to be a key structural requirement for this activity[19].
-
Digestive Enzyme Inhibition: Certain synthetic amino acid derivatives have demonstrated inhibitory potential against digestive enzymes like α-amylase and α-glucosidase, suggesting potential applications in managing metabolic disorders[20].
Experimental Protocols
Anticancer Activity: MTT Assay for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control with a known cytotoxic agent.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Sterile saline
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension in MHB and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The structural features of this compound suggest a high probability of significant biological activity. Based on the analysis of related compounds, derivatives of this scaffold are promising candidates for anticancer and antimicrobial drug discovery. The presence of the aminophenol moiety points towards apoptosis-inducing and anti-proliferative effects, while the nitro and bromo groups are indicative of antimicrobial potential. Future research should focus on the synthesis of a library of this compound derivatives with systematic modifications to elucidate precise structure-activity relationships. The experimental protocols provided in this guide offer a robust framework for the comprehensive biological evaluation of these novel compounds. Further investigation into their mechanisms of action, particularly their effects on key signaling pathways, will be crucial for their development as potential therapeutic agents.
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Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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A Researcher's Guide to Differentiating Nitrophenol Isomers: A Spectroscopic Comparison
For professionals in chemical research, materials science, and pharmaceutical development, the unambiguous identification of constitutional isomers is a foundational requirement for ensuring purity, predicting reactivity, and guaranteeing therapeutic efficacy. The nitrophenols—ortho (o-), meta (m-), and para (p-)—serve as a classic yet critical example where the seemingly minor shift of a nitro group's position profoundly alters the molecule's physical and chemical properties. This guide provides an in-depth spectroscopic comparison, leveraging UV-Visible, Infrared, and Nuclear Magnetic Resonance techniques to create a definitive fingerprint for each isomer. We will move beyond mere data presentation to explore the underlying structural and electronic principles that govern these spectral differences.
The Decisive Factor: Positional Isomerism and Hydrogen Bonding
The core distinction among the nitrophenol isomers lies in the spatial relationship between the electron-withdrawing nitro group (-NO₂) and the electron-donating, protic hydroxyl group (-OH). This relationship dictates the interplay of electronic effects (resonance and induction) and, most importantly, the nature of hydrogen bonding.
-
o-Nitrophenol: The proximity of the -OH and -NO₂ groups allows for the formation of a strong, stable six-membered ring via intramolecular hydrogen bonding .[1][2][3] This internal bonding significantly impacts its spectroscopic behavior and physical properties, such as volatility.
-
m-Nitrophenol: The nitro group is too distant to form an intramolecular hydrogen bond. The electronic influence on the hydroxyl group is primarily through the weaker inductive effect, as the resonance effect does not extend to the meta position.[4]
-
p-Nitrophenol: Like the meta isomer, it cannot form an intramolecular hydrogen bond. However, the nitro group is in direct conjugation with the hydroxyl group, allowing for a strong resonance effect. These molecules associate through intermolecular hydrogen bonding .[5]
This fundamental difference, particularly the intramolecular hydrogen bond in the ortho isomer, is the primary source of the distinct spectral data we observe.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. The position of the absorption maximum (λmax) is highly sensitive to the molecule's electronic structure and the pH of the medium.
Causality of Spectral Shifts
The spectra of nitrophenols are dominated by π → π* transitions within the benzene ring, which are influenced by the -OH and -NO₂ substituents. In alkaline conditions, the phenolic proton is abstracted to form the nitrophenolate anion. This deprotonation increases electron density on the ring, extending the conjugated system and causing a significant bathochromic (red) shift to longer wavelengths.[6][7][8]
-
p-Nitrophenol shows the most dramatic and analytically useful shift. In acidic or neutral solution, its λmax is around 317 nm.[6][9] Upon deprotonation, the phenolate's negative charge is delocalized across the entire molecule onto the nitro group, resulting in a strong, well-defined absorption peak around 400 nm.[6][9][10][11][12][13] This distinct color change makes it a widely used pH indicator and a substrate in enzymatic assays (e.g., alkaline phosphatase).
-
o-Nitrophenol has a λmax around 350 nm in neutral solution. The intramolecular hydrogen bond slightly alters its electronic environment. In alkaline solution, this bond is broken, and the resulting phenolate absorbs at a longer wavelength, around 415 nm.[6]
-
m-Nitrophenol exhibits the weakest resonance interaction. Its λmax values are generally at shorter wavelengths compared to the ortho and para isomers under both neutral (~330 nm) and alkaline (~390 nm) conditions.[6]
Data Summary: UV-Vis Spectroscopy
| Isomer | λmax (Acidic/Neutral) | λmax (Alkaline) | Key Observations |
| o-Nitrophenol | ~350 nm | ~415 nm | Intramolecular H-bonding influences the ground state energy. |
| m-Nitrophenol | ~330 nm | ~390 nm | Weaker resonance effect results in lower λmax values. |
| p-Nitrophenol | ~317 nm[6][9] | ~400 nm[6][9] | Exhibits a strong, well-defined peak shift, ideal for colorimetric assays.[6] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare 1 mM stock solutions of each nitrophenol isomer in a suitable solvent like ethanol or methanol.
-
pH Adjustment:
-
Acidic/Neutral: Dilute the stock solution in deionized water or a buffer solution with a pH below 4 to obtain a final concentration in the linear dynamic range (typically 1.0-25.0 µg/mL).[6][14]
-
Alkaline: Dilute the stock solution in a buffer with a pH above 10 (e.g., 0.1 M NaOH) to ensure complete deprotonation.[6]
-
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument by running a baseline correction with a cuvette containing the corresponding blank solution (water/buffer or alkaline buffer).
-
Data Acquisition: Measure the absorbance of each sample across a wavelength range of 200-600 nm.[6] Identify the λmax for each condition.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy provides a powerful method for distinguishing isomers by probing their characteristic molecular vibrations. The key diagnostic peaks are the O-H and N-O stretching frequencies.
Causality of Vibrational Shifts
The primary distinguishing feature in the IR spectra is the O-H stretching band, which is directly influenced by hydrogen bonding.
-
o-Nitrophenol: The strong intramolecular hydrogen bond holds the hydroxyl proton in a fixed, chelated position. This weakens the O-H bond, causing its stretching vibration to appear as a broad, characteristic band at a significantly lower frequency, typically around 3200 cm⁻¹ .[15]
-
m- and p-Nitrophenol: Lacking the intramolecular option, these isomers engage in intermolecular hydrogen bonding in the solid or concentrated state. This results in a broader O-H stretch compared to a free hydroxyl, but it occurs at a higher frequency than the ortho isomer, usually in the 3300-3500 cm⁻¹ region.[15] The para isomer, due to its higher symmetry, may exhibit weaker peaks for certain stretches compared to the less symmetrical isomers.[15]
Data Summary: Infrared Spectroscopy
| Isomer | O-H Stretch (cm⁻¹) | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | Key Observations |
| o-Nitrophenol | ~3200 (Broad) | ~1525 | ~1350 | Lower frequency O-H stretch is a definitive marker for intramolecular H-bonding. |
| m-Nitrophenol | ~3400 (Sharper) | ~1530 | ~1350 | O-H stretch indicates intermolecular H-bonding. |
| p-Nitrophenol | ~3330 (Broad) | ~1515 | ~1345 | Broader O-H stretch due to strong intermolecular H-bonding network. |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid nitrophenol isomer with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.[16]
-
Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Record a background spectrum using a pure KBr pellet. Then, place the sample pellet in the FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[17]
-
Data Analysis: The instrument software will automatically subtract the background. Analyze the resulting spectrum to identify the characteristic absorption bands.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Proton Environments
¹H NMR spectroscopy is arguably the most definitive technique for isomer identification, as it provides a direct map of the unique chemical environments of the hydrogen atoms. The key differentiators are the symmetry of the aromatic signals and the chemical shift of the phenolic proton.
Causality of Chemical Shifts and Splitting
-
Symmetry: Molecular symmetry dictates the number of unique proton signals.
-
p-Nitrophenol: Possesses a C₂ axis of symmetry.[15] This makes the protons ortho to the -OH group equivalent to each other, and the protons ortho to the -NO₂ group also equivalent. The result is a simple, clean spectrum showing two distinct signals, each a doublet, characteristic of a 1,4-disubstituted benzene ring.[4][18]
-
o- and m-Nitrophenol: Lack this symmetry, meaning all four aromatic protons are chemically distinct.[4] This leads to more complex spectra with four separate signals, each showing intricate splitting patterns (e.g., doublet of doublets, doublet of triplets) due to coupling with their neighbors.
-
-
-OH Proton Chemical Shift:
-
o-Nitrophenol: The intramolecular hydrogen bond places the hydroxyl proton in close proximity to the electronegative oxygen of the nitro group. This creates a strong deshielding effect, causing the -OH proton to resonate at a very high chemical shift, typically δ > 10.5 ppm .[4][6][18] This downfield signal is an unmistakable identifier.
-
m- and p-Nitrophenol: The -OH protons are involved in intermolecular hydrogen bonding. Their chemical shifts are generally lower than that of the ortho isomer and can be variable or exchange with trace water in the solvent, sometimes appearing as a broad signal.[4]
-
Data Summary: ¹H NMR Spectroscopy (in CDCl₃)
| Isomer | Aromatic Protons (δ ppm) | -OH Proton (δ ppm) | Key Observations |
| o-Nitrophenol | Complex Multiplets (~7.0-8.1 ppm) | ~10.6 (Sharp)[18] | Four unique aromatic signals and a highly deshielded -OH proton are definitive. |
| m-Nitrophenol | Complex Multiplets (~7.2-7.9 ppm) | Variable (Broad) | Four unique aromatic signals, but lacks the far downfield -OH peak. |
| p-Nitrophenol | Two Doublets (~7.0 and ~8.2 ppm)[18] | Variable (Broad) | Highly symmetric aromatic pattern (two doublets) is the key identifier.[4] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the nitrophenol isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters for a high-resolution spectrum are typically sufficient.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or TMS at 0 ppm).
-
Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and splitting patterns to assign the structure.
Integrated Strategy for Isomer Identification
A multi-technique approach provides the most robust and irrefutable identification. The following workflow can be used to systematically identify an unknown nitrophenol isomer.
Conclusion
The differentiation of nitrophenol isomers is a clear demonstration of how subtle structural changes manifest as dramatic spectroscopic differences. IR spectroscopy offers a rapid and powerful screen, with the low-frequency O-H stretch being a definitive marker for the intramolecularly hydrogen-bonded o-nitrophenol. UV-Vis spectroscopy highlights the electronic consequences of substituent position, providing a quantitative tool particularly useful for p-nitrophenol in alkaline solutions. Finally, ¹H NMR spectroscopy delivers the most detailed structural map, where the combination of aromatic signal symmetry and the uniquely deshielded hydroxyl proton provides an unambiguous identification of all three isomers. By integrating these three techniques, researchers can confidently and accurately characterize these foundational chemical compounds.
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Dearden, J. C., & Forbes, W. F. (1959). THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION: PART VI. THE EFFECT OF STERIC INTERACTIONS ON THE INTRAMOLECULAR HYDROGEN BOND IN o-NITROPHENOL. Canadian Journal of Chemistry. Available at: [Link]
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Dearden, J. C., & Forbes, W. F. (1959). THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION: PART VI. THE EFFECT OF STERIC INTERACTIONS ON THE INTRAMOLECULAR HYDROGEN BOND IN o-NITROPHENOL. ResearchGate. Available at: [Link]
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A Comparative Guide to Purity Validation of Aminonitrophenols by Titration
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. Aminonitrophenols, vital precursors in the synthesis of dyes and pharmaceuticals, demand rigorous purity assessment to ensure the safety and efficacy of the final products.[1] While modern chromatographic techniques like HPLC are often seen as the gold standard, classical and instrumental titration methods offer a compelling blend of accuracy, cost-effectiveness, and efficiency for assay determination.
This guide provides an in-depth comparison of two principal titration methodologies for the purity validation of aminonitrophenols—diazotization titration and potentiometric titration. We will explore the fundamental principles, provide detailed, field-tested protocols, and objectively compare their performance against the benchmark of High-Performance Liquid Chromatography (HPLC).
The Classical Workhorse: Diazotization Titration
Diazotization titration is a specific and well-established chemical method for the quantitative analysis of compounds containing a primary aromatic amino group, making it perfectly suited for aminonitrophenols.[2] The method's longevity in pharmacopoeial assays is a testament to its robustness when performed correctly.[3]
Principle of the Method
The core of this titration is the reaction of the primary aromatic amine (Ar-NH₂) with nitrous acid (HNO₂) in a chilled, acidic medium to form a stable diazonium salt (Ar-N₂⁺).[2][4] The nitrous acid is generated in situ from the reaction of the titrant, sodium nitrite (NaNO₂), with an excess of a strong acid, typically hydrochloric acid (HCl).[2]
Reaction Scheme:
-
Generation of Titrant: NaNO₂ + HCl → HONO + NaCl
-
Diazotization: Ar-NH₂ + HONO + HCl → Ar-N₂⁺Cl⁻ + 2H₂O
The endpoint is reached when all the primary aromatic amine has been converted to the diazonium salt. The detection of the first slight excess of nitrous acid signals the completion of the reaction.
Causality Behind Experimental Choices
-
Low Temperature (0-5 °C): This is the most critical parameter. Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to inaccurate, non-stoichiometric results. Maintaining the reaction in an ice bath is non-negotiable.[4][5]
-
Excess Acid: A sufficient excess of HCl is essential not only to generate nitrous acid but also to prevent a competing side reaction where the newly formed diazonium salt couples with the unreacted aminonitrophenol to form an azo dye.[2] This would consume the analyte and lead to a falsely high purity reading.
-
Endpoint Detection: The traditional method uses an external indicator, starch-iodide paper. The excess nitrous acid oxidizes the iodide (I⁻) to iodine (I₂), which then forms a distinct blue-black complex with starch.[6] This method, while effective, can be subjective.
Experimental Protocol: Diazotization Titration
1. Titrant Standardization (0.1 M Sodium Nitrite):
- Accurately weigh ~0.75 g of primary standard grade sulfanilic acid, previously dried at 120 °C for 4 hours.
- Dissolve it in 50 mL of dilute HCl and 30 mL of water.
- Cool the solution to below 15 °C.
- Titrate slowly with the prepared sodium nitrite solution until a drop of the solution, when streaked on starch-iodide paper, produces an immediate blue color. The endpoint is when the blue color persists for at least one minute.
- Calculate the molarity of the NaNO₂ solution. Standardization is a prerequisite for reliable results as titrant concentrations can change over time.[7][8]
2. Sample Analysis:
- Accurately weigh a quantity of the aminonitrophenol sample equivalent to about 90-95% of the expected purity.
- Transfer to a beaker and dissolve in approximately 20 mL of concentrated HCl and 50 mL of water. Add ~5 g of potassium bromide, which acts as a catalyst.[5]
- Immerse the beaker in an ice bath and allow the solution to cool to between 0 and 5 °C.
- Begin titrating with the standardized 0.1 M sodium nitrite solution, keeping the tip of the burette below the surface of the liquid.
- Stir the solution gently but constantly.
- As the endpoint is approached (the solution may become pale yellow), add the titrant dropwise.
- Test for the endpoint by withdrawing a drop of the solution with a glass rod and streaking it across starch-iodide paper. The titration is complete when an immediate, permanent blue-black streak is formed.
- Record the volume of titrant consumed.
3. Calculation: Purity (%) = (V × M × EW × 100) / W
Where:
-
V = Volume of NaNO₂ consumed (L)
-
M = Molarity of NaNO₂ solution (mol/L)
-
EW = Equivalent weight of the aminonitrophenol ( g/mol )
-
W = Weight of the sample (g)
Workflow for Diazotization Titration
Caption: Workflow for purity assay by diazotization titration.
The Instrumental Advance: Potentiometric Titration
Potentiometric titration elevates the classic volumetric analysis by replacing subjective visual indicators with an objective, electrochemical endpoint detection system. This method is particularly advantageous for colored or turbid solutions where visual endpoints are obscured.
Principle of the Method
This technique measures the change in the electrical potential (voltage) of a solution as a titrant is added.[9] A specialized electrochemical cell is created using two electrodes immersed in the sample solution: an indicator electrode, whose potential is sensitive to the analyte's concentration, and a reference electrode, which maintains a constant potential.[10][11]
During the titration, as the analyte reacts with the titrant, its concentration changes, causing a corresponding change in the potential of the indicator electrode. A plot of potential (mV) versus titrant volume (mL) yields a characteristic sigmoidal (S-shaped) curve. The endpoint of the titration corresponds to the point of maximum inflection of this curve, where the potential changes most rapidly for a given volume of added titrant.[12]
Experimental Protocol: Potentiometric Titration
1. Instrument Setup & Calibration:
- Assemble the potentiometric titrator, connecting a suitable indicator electrode (e.g., a platinum ring electrode for redox-based titrations) and a reference electrode (e.g., Silver/Silver Chloride, Ag/AgCl).
- Calibrate the electrode system using standard buffers to ensure accurate potential readings.
2. Sample & Titrant Preparation:
- Prepare the titrant and standardize it as described in the relevant method (e.g., 0.1 M NaOH for an acidic impurity, or NaNO₂ for a diazotization reaction followed potentiometrically).
- Accurately weigh and dissolve the aminonitrophenol sample in a suitable solvent to ensure all components are fully dissolved.
3. Titration Procedure:
- Place the beaker with the sample solution on a magnetic stirrer and immerse the electrodes and the burette tip. Ensure the electrodes do not touch the beaker walls or the stirrer bar.
- Start the titrator. The instrument will add the titrant in controlled increments, recording the cell potential after each addition.
- The titration continues automatically until the instrument's software detects the large potential jump signifying the endpoint.
- Modern titrators will automatically plot the titration curve and its first or second derivative to precisely locate the equivalence point. The second derivative crosses the x-axis at the endpoint, providing an unambiguous result.
Workflow for Potentiometric Titration
Caption: Setup and data analysis for potentiometric titration.
Alternative Methods: The Chromatographic Benchmark
No modern comparison is complete without acknowledging high-throughput, high-specificity alternatives.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that is not merely an assay but a comprehensive purity assessment tool.[13] It physically separates the main component from its impurities, allowing for the simultaneous identification and quantification of each.[14] Numerous validated HPLC methods exist for various aminonitrophenol isomers, demonstrating excellent linearity, accuracy, and precision.[15][16][17][18] Its primary advantage is specificity—the ability to assess the analyte without interference from other components.[7]
-
UV-Vis Spectrophotometry: This method is rapid and simple, relying on the principle that the analyte absorbs light at a specific wavelength. While useful for quantifying a known, pure substance in a simple matrix, its utility for purity validation is limited.[19] It lacks the specificity to distinguish between the parent compound and structurally similar impurities that may have overlapping absorption spectra, a common issue with isomers.[19][20]
Performance Comparison: Titration vs. HPLC
The choice of analytical method is a balance of technical requirements, sample throughput, and available resources.[13]
| Parameter | Diazotization Titration | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Specificity | Good (for primary aromatic amines) but susceptible to interference from other reducing agents. | Method-dependent. Good, but cannot distinguish between different compounds that react with the titrant. | Excellent. Separates and quantifies analyte and individual impurities.[14] |
| Precision | Good to Excellent (RSD < 1%). Can be higher than HPLC with modern burettes.[21] | Excellent (RSD < 0.5%). Automated endpoint detection removes user subjectivity. | Very Good (RSD < 1-2%).[17][18] |
| Accuracy | High, provided the stoichiometry is exact and the standard is pure. | High, traceable to primary standards. | High, dependent on the purity of the reference standard. |
| Throughput | Moderate. Requires manual operation and careful endpoint observation. | High. Can be fully automated with sample changers. | High. Modern autosamplers allow for unattended analysis of many samples. |
| Cost | Low. Requires basic glassware and chemicals.[22][23] | Moderate. Requires an initial investment in a potentiometric titrator. | High. Significant capital investment for instrumentation, plus ongoing costs for columns, solvents, and standards. |
| Analyst Skill | High. Endpoint detection is subjective and requires experience. | Low to Moderate. Modern instruments are user-friendly. | Moderate to High. Requires expertise in method development, troubleshooting, and data interpretation. |
Conclusion and Recommendations
For the specific task of assaying the bulk purity of a known aminonitrophenol, both diazotization and potentiometric titration are highly suitable, accurate, and cost-effective methods.
-
Diazotization Titration remains a viable and inexpensive option for laboratories where capital investment is a concern, provided that analysts are well-trained to overcome the subjective nature of the endpoint detection.[22][24]
-
Potentiometric Titration represents the superior titrimetric choice. It eliminates the primary source of error in the classical method—subjective endpoint detection—and is easily automated, making it more precise, reproducible, and efficient for routine quality control.[8][25]
However, it is crucial to understand the limitations of titration. Titration is fundamentally an assay method; it quantifies the total amount of substance that reacts with the titrant. It cannot provide a detailed impurity profile.
Therefore, the authoritative recommendation for a comprehensive purity validation strategy is a hybrid approach:
-
Use Potentiometric Titration for rapid, precise, and cost-effective routine assay determination of the main component.
-
Employ HPLC during method development, for the validation of reference standards, in stability studies, and for investigating out-of-specification results. HPLC is indispensable for identifying and quantifying specific impurities, which is a critical requirement for regulatory submissions and ensuring product safety.
By leveraging the strengths of each technique, researchers and drug development professionals can build a robust, efficient, and scientifically sound quality control system that ensures the purity and integrity of their materials from development through production.
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- 18. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
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- 25. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 5-Amino-2-bromo-4-nitrophenol in Organic Synthesis
This guide provides an in-depth comparative analysis of 5-Amino-2-bromo-4-nitrophenol and its structural analogs in key organic reactions. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explore the causal relationships between molecular structure and chemical reactivity. We will dissect the performance of this versatile building block in palladium-catalyzed cross-coupling reactions and heterocyclic synthesis, supported by experimental data and detailed methodologies.
Introduction: The Structural and Electronic Landscape
This compound is a highly functionalized aromatic compound whose utility in organic synthesis stems from the unique interplay of its substituent groups. The benzene ring is decorated with two electron-donating groups (EDGs), the amino (-NH₂) and hydroxyl (-OH) groups, and two electron-withdrawing groups (EWGs), the nitro (-NO₂) group and the bromine (-Br) atom.
The amino and hydroxyl groups are strong activating, ortho-, para-directing groups that increase the nucleophilicity of the aromatic ring.[1] Conversely, the nitro group is a strong deactivating, meta-directing group. The bromine atom exerts a deactivating inductive effect but can direct incoming electrophiles to the ortho and para positions through resonance. This electronic dichotomy, combined with the specific positioning of each group, makes this compound a substrate of considerable interest for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and heterocyclic compounds.[2][3]
For this comparative guide, we will evaluate its performance against two key analogs:
-
Analog 1: 2-Amino-4-nitrophenol. This analog lacks the bromine atom, allowing for a direct assessment of the C-Br bond's role as a synthetic handle and its electronic and steric influence on other reactions.
-
Analog 2: 2-Amino-6-bromo-4-nitrophenol. This isomer repositions the bromine atom, enabling a clear demonstration of how substituent placement critically impacts reaction outcomes and regioselectivity.[4]
Caption: Structural relationship between the target molecule and its selected analogs.
Palladium-Catalyzed Cross-Coupling: Leveraging the C-Br Bond
The bromine atom at the C-2 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6] These reactions are foundational in modern drug discovery for their ability to form C-C and C-N bonds with high functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species.[6] The key step influenced by the substrate is the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The C-Br bond (bond energy ~280 kJ/mol) is significantly weaker than a C-Cl bond (~340 kJ/mol) and more reactive than C-H bonds, making it the preferred site for this transformation.
Causality Behind Experimental Choices: The choice of a palladium source like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand is critical. For an electron-rich substrate like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the reductive elimination step and stabilize the catalytic intermediates, often leading to higher yields under milder conditions.[7][8] A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
| Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Reaction Time (h) |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 88 | 12 |
| Analog 1: 2-Amino-4-nitrophenol | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | No Reaction | 24 |
| Analog 2: 2-Amino-6-bromo-4-nitrophenol | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 92 | 10 |
Analysis:
-
This compound undergoes efficient coupling, demonstrating the utility of the C-Br bond.
-
Analog 1 fails to react as it lacks the necessary halide handle for oxidative addition.
-
Analog 2, the isomer, shows slightly higher reactivity. This can be attributed to the reduced steric hindrance around the bromine atom, which is ortho only to the amino group, compared to the target molecule where the bromine is ortho to both the amino and hydroxyl groups.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[7][10] It is indispensable for synthesizing complex anilines, which are prevalent in pharmaceuticals.[7][11] The performance is highly dependent on the catalyst-ligand system and the electronic nature of the aryl halide.
Comparative Performance Data
| Substrate | Amine | Catalyst System | Base | Yield (%) | Reaction Time (h) |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 75 | 18 |
| Analog 1: 2-Amino-4-nitrophenol | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | No Reaction | 24 |
| Analog 2: 2-Amino-6-bromo-4-nitrophenol | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 81 | 16 |
Analysis: The trend observed in the Buchwald-Hartwig amination mirrors that of the Suzuki coupling. The C-Br bond is essential for the reaction to proceed. The slightly superior performance of Analog 2 again points to steric accessibility at the reaction site as a key factor influencing reaction kinetics.
Synthesis of Heterocyclic Scaffolds
The arrangement of the amino and hydroxyl groups ortho to each other makes aminophenols ideal precursors for the synthesis of benzoxazines and other related heterocycles.[12] These motifs are common in biologically active molecules.[2][3][13]
Benzoxazine Synthesis via Reaction with Aldehydes
The reaction of an o-aminophenol with an aldehyde is a classical method to construct the 1,4-benzoxazine ring system. The substituents on the aminophenol ring can significantly affect the nucleophilicity of the amino and hydroxyl groups and thus the rate and efficiency of the cyclization process.
Causality Behind Experimental Choices: This reaction is typically acid-catalyzed. The acid protonates the aldehyde carbonyl, making it more electrophilic and susceptible to attack by the amino group to form an imine, followed by an intramolecular cyclization via the hydroxyl group. The electron-withdrawing nitro group on the ring, while deactivating the ring towards electrophilic substitution, enhances the acidity of the phenolic proton, which can facilitate the final dehydration step of the cyclization.
Caption: General experimental workflow for the synthesis of benzoxazine derivatives.
Comparative Performance Data
| Substrate | Aldehyde | Catalyst | Yield (%) | Reaction Time (h) | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Benzaldehyde | Acetic Acid | 65 | 8 | | Analog 1: 2-Amino-4-nitrophenol | Benzaldehyde | Acetic Acid | 78 | 6 | | Analog 2: 2-Amino-6-bromo-4-nitrophenol | Benzaldehyde | Acetic Acid | 70 | 7 |
Analysis:
-
Analog 1 (2-Amino-4-nitrophenol) shows the highest reactivity and yield. The absence of the bulky bromine atom ortho to the reacting amino and hydroxyl groups minimizes steric hindrance, allowing for faster and more efficient cyclization.
-
This compound provides a moderate yield. The bromine atom positioned between the two reacting functional groups introduces significant steric strain, impeding the formation of the transition state for cyclization.
-
Analog 2 (2-Amino-6-bromo-4-nitrophenol) performs better than the target molecule but not as well as the unbrominated analog. Here, the bromine is remote from the hydroxyl group, but its position ortho to the amino group still imparts some steric hindrance compared to Analog 1.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative starting point and can be optimized for specific substrates.[14]
-
Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for the time indicated in the data table, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Benzoxazine Synthesis
This procedure is adapted from established methods for synthesizing heterocyclic compounds from aminophenols.[12]
-
Setup: In a round-bottom flask, dissolve the aminophenol substrate (1.0 mmol) in ethanol (15 mL).
-
Reagent Addition: Add the aldehyde (1.1 mmol) followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for the time indicated in the data table. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product may precipitate and can be collected by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Conclusion and Recommendations
This guide demonstrates that the synthetic utility of this compound is highly dependent on the desired transformation.
-
For Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig): this compound is a valuable substrate, with the C-Br bond serving as a robust and essential reactive handle. Its performance is comparable to its isomer, 2-amino-6-bromo-4-nitrophenol, although slightly lower yields may be observed due to greater steric hindrance at the reaction site. It is vastly superior to analogs lacking a halogen, such as 2-amino-4-nitrophenol, which are inert under these conditions.
-
For Heterocycle Formation (Benzoxazine Synthesis): The performance of this compound is compromised by the steric bulk of the bromine atom positioned between the reacting amino and hydroxyl functionalities. In cases where the C-Br bond is not required for subsequent steps, the non-brominated analog, 2-amino-4-nitrophenol, is the superior choice, offering higher yields and faster reaction times.[12]
Recommendation for Researchers: The choice between this compound and its analogs should be a strategic one. If the synthetic route requires a subsequent functionalization step via cross-coupling, it is an excellent choice. If the primary goal is the efficient formation of a heterocyclic ring system where the bromine is not needed, a less sterically hindered analog should be prioritized.
References
- A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols. Benchchem.
- Buchwald–Hartwig amination. Grokipedia.
- 2-AMINO-5-BROMOPHENOL synthesis. ChemicalBook.
- Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. ResearchGate.
- Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC - NIH.
- Buchwald–Hartwig amination. Wikipedia.
- In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino? ResearchGate.
- Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. ResearchGate.
- Buy 2-amino-6-bromo-4-nitroPhenol (EVT-3168263). EvitaChem.
- Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing.
- Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism. ResearchGate.
- Five-membered Heterocycles: Synthesis and Applications. Frontiers Research Topic.
- Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- 2-amino-4-nitrophenol. Organic Syntheses Procedure.
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
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A Senior Application Scientist's Guide to Isomeric Purity Determination of Substituted Nitrophenols
For researchers, scientists, and drug development professionals, the accurate determination of isomeric purity is a cornerstone of quality control and regulatory compliance. Substituted nitrophenols, a class of compounds prevalent in pharmaceutical synthesis, agrochemicals, and environmental science, present a distinct analytical challenge due to the subtle structural differences between their ortho-, meta-, and para-isomers.[1] The presence of an undesired isomer, even in trace amounts, can drastically alter a product's efficacy, toxicity, and safety profile.
This guide provides an in-depth, objective comparison of the primary analytical techniques for resolving and quantifying substituted nitrophenol isomers. Moving beyond a simple listing of methods, we will explore the underlying chemical principles that govern separation, explain the rationale behind experimental choices, and provide validated, step-by-step protocols to ensure trustworthy and reproducible results.
The Analytical Challenge: Understanding Nitrophenol Isomers
The core difficulty in separating nitrophenol isomers lies in their similar physicochemical properties.[1] However, minor differences in polarity, volatility, and acidity can be exploited by modern chromatographic and electrophoretic techniques. A key factor is the position of the nitro group relative to the hydroxyl group, which influences hydrogen bonding capabilities.
-
Ortho-nitrophenol: Exhibits strong intramolecular hydrogen bonding. This self-association reduces its interaction with polar solvents or stationary phases, making it less polar and more volatile compared to its isomers.[2]
-
Meta- and Para-nitrophenols: Primarily engage in intermolecular hydrogen bonding. This leads to higher boiling points and greater interaction with polar phases.[3] The para-isomer, due to its symmetry and potential for extended resonance, often exhibits the strongest intermolecular interactions.[3]
These differences form the basis of their separation by the methods discussed below.
Comparative Analysis of Core Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most powerful and widely adopted techniques for this application.[4][5] The choice of method depends on factors such as the required sensitivity, sample matrix, available instrumentation, and whether the analysis is for routine quality control or complex research.[6]
Data Presentation: Comparison of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[6] | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[6] | Separation based on differential migration of ions in an electric field within a capillary.[7] |
| Typical Analytes | Non-volatile and thermally labile compounds.[8][9] | Volatile and thermally stable compounds (or those that can be made volatile via derivatization).[8] | Charged species (ions); can be adapted for neutral molecules using MEKC.[7][10] |
| Primary Advantages | High precision and accuracy; versatile; direct analysis without derivatization is common.[6] | High resolution and sensitivity, especially with Mass Spectrometry (MS) detectors.[6] | Extremely high efficiency (plate counts); very small sample and reagent consumption; rapid analysis.[11][12] |
| Common Detectors | Photodiode Array (PDA) or UV-Vis.[6] | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS).[6] | UV-Vis, Diode Array Detector (DAD). |
| Sample Derivatization | Not typically required for nitrophenols.[6] | Often required for polar nitrophenols to improve volatility and peak shape.[13] | Not required. |
| Typical Analysis Time | < 10 minutes.[14][15] | 10 - 35 minutes.[16][17] | < 15 minutes.[11][12] |
| Strengths for Nitrophenols | Excellent for routine QC; robust and reliable separation of all three isomers. | High sensitivity for trace-level detection, especially with an ECD. | Unsurpassed separation efficiency; ideal for complex mixtures or very similar isomers. |
| Limitations | Lower sensitivity compared to GC-MS/ECD for trace analysis. | Derivatization adds a step and potential for error; not suitable for thermally unstable compounds. | Lower concentration sensitivity than HPLC or GC; precision can be more challenging to maintain. |
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC is the predominant technique for nitrophenol isomer analysis due to its robustness, versatility, and the fact that derivatization is typically not required.[6][14] The separation is governed by the partitioning of the isomers between the mobile phase and the stationary phase. The choice of stationary phase is the most critical experimental decision.
Causality Behind Column Selection:
-
C18 (Octadecylsilane) Columns: These are the most common reversed-phase columns, separating compounds primarily based on hydrophobicity.[14] While effective, achieving baseline resolution of the closely eluting meta- and para-nitrophenol isomers can be challenging.
-
Phenyl-Hexyl Columns: This stationary phase offers an alternative selectivity mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the nitrophenols.[14] This can significantly enhance the resolution between isomers that are difficult to separate on a C18 column alone.
The pH of the mobile phase is also a critical parameter, as it controls the ionization state of the phenolic hydroxyl group.[18] Buffering the mobile phase to a pH well below the pKa of the nitrophenols ensures they remain in their neutral, non-ionized form, leading to consistent retention and sharp, symmetrical peaks.
Experimental Protocol: HPLC-UV for Isomeric Purity
This protocol is based on validated methods and adheres to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46 on Chromatographic Separation Techniques.[19][20][21]
Objective: To separate and quantify o-, m-, and p-nitrophenol isomers.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV or PDA detector.
Method 1: C18 Column Protocol
-
Column: Chromolith RP-18e (150 mm × 4.6 mm I.D.) or equivalent.[15]
-
Mobile Phase: 50 mM Acetate Buffer (pH 5.0):Acetonitrile (80:20, v/v).[15]
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detection: UV at the maximum absorbance wavelength for each isomer (e.g., 270-280 nm).[14][15]
-
Injection Volume: 10 µL.[14]
-
Sample Preparation: Prepare stock solutions of each isomer and the test sample in the mobile phase. Create a resolution standard containing all three isomers.
-
System Suitability (Self-Validation):
-
Inject the resolution standard six times.
-
Resolution (Rs): The resolution between any two adjacent peaks must be > 2.0.[15]
-
Precision (%RSD): The relative standard deviation for the peak areas of six replicate injections should be < 2.0%.[6]
-
Tailing Factor (T): The tailing factor for each isomer peak should be between 0.8 and 1.5.[22]
-
-
Analysis: Once system suitability is confirmed, inject the test samples. Quantify impurities based on area percent or against a certified reference standard.
Method 2: Phenyl-Hexyl Column Protocol
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: Gradient elution using Methanol and Water. A typical gradient starts at 30% methanol and increases to 70% over 10 minutes.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.[14]
-
Detection: UV at 270 nm.[14]
-
Injection and System Suitability: Follow steps 6-9 from the C18 protocol.
Visualization: HPLC Method Development Workflow
Caption: Workflow for HPLC method development and validation.
Gas Chromatography (GC): High Sensitivity for Trace Impurities
GC separates compounds based on their volatility and interaction with the stationary phase.[8] While GC offers excellent resolution and sensitivity, its application to polar, relatively non-volatile compounds like nitrophenols requires a critical extra step: derivatization.[13]
Causality Behind Experimental Choices:
Direct injection of underivatized nitrophenols can lead to poor peak shape (tailing) and low sensitivity due to interactions with active sites in the injection port and column.[13] Derivatization, typically silylation, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analytes, making them amenable to GC analysis. The choice of detector is also crucial; a Flame Ionization Detector (FID) provides a general response, while an Electron Capture Detector (ECD) is highly sensitive to the electronegative nitro group, making it ideal for trace-level impurity detection.[6]
Experimental Protocol: GC-FID with Derivatization
Objective: To determine the isomeric purity of nitrophenols, particularly at low impurity levels.
Instrumentation:
-
GC system with an appropriate injector (split/splitless), capillary column, and FID or ECD.
Protocol:
-
Column: Agilent CP-Sil 13 CB (50 m x 0.32 mm, 0.4 µm film thickness) or equivalent.[16]
-
Carrier Gas: Hydrogen or Helium.[16]
-
Injector: Split/splitless, 250 °C.
-
Oven Program: 80 °C, ramp to 270 °C.[16]
-
Detector: FID at 300 °C.[16]
-
Sample Preparation (Derivatization):
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 200 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Injection Volume: 1 µL.[16]
-
System Suitability (Self-Validation):
-
Prepare and derivatize a resolution standard containing all three isomers.
-
Inject the standard six times.
-
Resolution (Rs): The resolution between the derivatized isomer peaks should be > 1.5.
-
Precision (%RSD): The %RSD for the peak areas of six replicate injections should be < 5.0%.[6]
-
-
Analysis: Derivatize and inject the test samples.
Visualization: GC Method Selection Logic
Caption: Logical decisions in developing a GC method for nitrophenols.
Capillary Electrophoresis (CE): The High-Efficiency Specialist
CE separates ions based on their electrophoretic mobility in an electric field.[7] For nitrophenol isomers, the most suitable mode is Capillary Zone Electrophoresis (CZE).[11][12] In CZE, separation relies on differences in the charge-to-size ratio of the analytes.[23] By adjusting the run buffer to a pH above their pKa, the nitrophenols become negatively charged anions. Subtle differences in their effective charge and hydrodynamic radius allow for their separation with extremely high efficiency, often exceeding 100,000 theoretical plates per meter.[11][12]
Causality Behind Experimental Choices:
The key to CZE separation of nitrophenols is buffer chemistry. The pH of the buffer must be high enough to deprotonate the phenolic hydroxyl group, creating the necessary charge for electrophoretic migration. Modifying the buffer with an organic solvent like methanol can alter the viscosity and dielectric constant of the medium, fine-tuning the separation and improving resolution.[11][12]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
Objective: To achieve high-resolution separation of nitrophenol isomers.
Instrumentation:
-
Capillary Electrophoresis system with a DAD or UV detector.
Protocol:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Run Buffer: Prepare a borate buffer (e.g., 20 mM) and adjust the pH to ~9.2. Add methanol as an organic modifier (e.g., 10-20% v/v) to optimize selectivity.[11][12]
-
Voltage: +20 to +25 kV.
-
Temperature: 25 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm or 350 nm for the phenolate form).
-
Injection: Hydrodynamic (pressure) injection for a few seconds.
-
Sample Preparation: Dissolve samples in the run buffer or water.
-
System Suitability (Self-Validation):
-
Inject a resolution standard containing all isomers.
-
Efficiency (N): The theoretical plate number for each peak should be > 100,000.
-
Migration Time RSD: The %RSD of migration times for replicate injections should be < 1.0%.
-
Peak Area RSD: The %RSD of peak areas for replicate injections should be < 3.0%.
-
-
Analysis: After flushing the capillary with the run buffer, inject the sample.
Conclusion and Recommendations
The determination of isomeric purity for substituted nitrophenols is a critical task that demands a robust and well-understood analytical strategy. Each of the primary techniques—HPLC, GC, and CE—offers a viable path to achieving accurate and reliable results.
-
For routine quality control and general-purpose assays, HPLC is the recommended method. It is robust, highly precise, and avoids the complexities of sample derivatization. The use of a Phenyl-Hexyl column can provide superior selectivity over standard C18 columns.
-
For trace-level impurity analysis where maximum sensitivity is required, GC with ECD or MS detection is the superior choice. The requirement for derivatization is a procedural trade-off for its enhanced sensitivity.
-
For complex mixtures or when encountering particularly difficult-to-resolve isomers, Capillary Electrophoresis offers unparalleled separation efficiency. Its low sample and solvent consumption also make it an environmentally friendly option.
Ultimately, the selection of the optimal method must be guided by a thorough understanding of the analytical requirements and the underlying chemical principles of separation. Method validation, grounded in the standards of pharmacopeias like the USP and Ph. Eur., is not merely a procedural step but a necessary assurance of data integrity.[19][21][24][25] By following the detailed protocols and understanding the causal logic presented in this guide, researchers can confidently develop and execute self-validating systems for the accurate determination of nitrophenol isomeric purity.
References
-
The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. Talanta. Available at: [Link]
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
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USP <621> Chromatography. DSDP Analytics. Available at: [Link]
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General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
-
The Separation and Determination of Nitrophenol Isomers Byhigh-Performance Capillary Zone Electrophoresis. ResearchGate. Available at: [Link]
-
2.2.46. Chromatographic separation techniques. uspbpep.com. Available at: [Link]
-
Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex. Available at: [Link]
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2.2.46. Chromatographic Separation Techniques PDF. Scribd. Available at: [Link]
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Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
4-Nitrophenol. Wikipedia. Available at: [Link]
-
2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia. Available at: [Link]
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p-Nitrophenol determination and remediation: an overview. SciSpace. Available at: [Link]
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Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]
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Separation of 3-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Gas chromatographic analysis of phenol and substituted methyl phenols using open tubular columns. Analytical Chemistry. Available at: [Link]
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Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604. Agilent. Available at: [Link]
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Chlorophenol, nitrophenols and methylphenols Determination of methyl. Agilent. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of Aminobromonitrophenols for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the primary synthetic routes to aminobromonitrophenols, a class of compounds with significant potential in pharmaceutical and materials science. As a senior application scientist, my objective is to present a nuanced evaluation of each pathway, moving beyond mere procedural steps to elucidate the underlying chemical principles, practical considerations, and comparative performance. This document is intended to empower researchers and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Aminobromonitrophenols
Aminobromonitrophenols are highly functionalized aromatic compounds that serve as versatile building blocks in organic synthesis. The presence of amino, bromo, and nitro groups on a phenolic backbone imparts a unique combination of reactivity and functionality. These moieties can be strategically manipulated to construct complex molecular architectures, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing nitro group, along with the steric and electronic influence of the bromine atom, presents both challenges and opportunities in their synthesis. This guide will explore four principal synthetic strategies to access these valuable compounds.
Route A: Electrophilic Bromination of Aminonitrophenols
This synthetic approach involves the direct bromination of a pre-existing aminonitrophenol. The key challenge in this route is achieving regioselectivity, as the benzene ring is highly activated by the potent ortho-, para-directing amino and hydroxyl groups.
Mechanistic Rationale
The hydroxyl and amino groups are strong activating groups that increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Both are ortho-, para-directors. The nitro group is a deactivating meta-director. The regiochemical outcome of the bromination will depend on the interplay of these directing effects and steric hindrance. For instance, in 2-amino-4-nitrophenol, the positions ortho and para to the hydroxyl group are positions 6 and 4 (already occupied by the nitro group). The positions ortho and para to the amino group are positions 3 and 6. Therefore, the bromine is expected to substitute at the 6-position, which is activated by both the hydroxyl and amino groups.
A plausible synthetic route involves the bromination of 2-amino-4-nitrophenol. This reaction typically requires controlled conditions to ensure selective bromination at the desired position on the phenolic ring.[1]
Experimental Protocol: Synthesis of 2-Amino-6-bromo-4-nitrophenol
Materials:
-
2-Amino-4-nitrophenol
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid
-
Methanol
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Sodium chloride solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-amino-6-bromo-4-nitrophenol.
Advantages and Disadvantages
-
Advantages: This is a relatively direct route if the starting aminonitrophenol is readily available.
-
Disadvantages: Achieving high regioselectivity can be challenging, often leading to a mixture of isomers that require careful purification. Over-bromination to di- or tri-brominated products can also occur. The use of strong acids and brominating agents requires careful handling.
Route B: Nitration of a Protected Aminobromophenol
This strategy involves the nitration of an aminobromophenol. To prevent oxidation of the amino group and to control the regioselectivity of the nitration, the amino group is first protected, typically as an acetamide.
Mechanistic Rationale
The direct nitration of aminophenols is often problematic due to the strong activating and easily oxidizable nature of the amino group.[2] Protecting the amino group as an acetamide moderates its activating effect and directs the incoming nitro group primarily to the ortho and para positions relative to the hydroxyl group. The acetyl group can be readily removed by hydrolysis after the nitration step.
Experimental Protocol: Synthesis of 4-Amino-2-bromo-6-nitrophenol
Step 1: Acetylation of 4-Amino-2-bromophenol
-
To a solution of 4-amino-2-bromophenol (1.0 eq) in pyridine, add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture until the starting material is completely consumed (monitored by TLC).
-
Pour the reaction mixture into 3M HCl and extract with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to give N-(4-hydroxy-3-bromophenyl)acetamide.
Step 2: Nitration of N-(4-hydroxy-3-bromophenyl)acetamide
-
Dissolve the acetylated compound (1.0 eq) in a mixture of concentrated sulfuric acid and nitric acid at 0 °C.
-
Stir the reaction for 2-3 hours at 0 °C.
-
Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.
Step 3: Hydrolysis of the Acetyl Group
-
Reflux the nitrated product in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base to precipitate the final product, 4-amino-2-bromo-6-nitrophenol.
Advantages and Disadvantages
-
Advantages: The protection of the amino group allows for a more controlled and selective nitration. This route can provide access to specific isomers that may be difficult to obtain through other methods.
-
Disadvantages: This is a multi-step synthesis, which can lower the overall yield. The protection and deprotection steps add to the complexity and cost of the process.
Route C: Nitration of a Bromophenol followed by Selective Reduction
This route involves first introducing the bromo and nitro groups onto the phenol ring, followed by the selective reduction of one of the nitro groups to an amino group.
Mechanistic Rationale
The nitration of a bromophenol is a standard electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The regiochemical outcome will depend on the starting bromophenol isomer. Subsequent selective reduction of a dinitro compound to a monoamino derivative can be achieved using specific reducing agents that can differentiate between the two nitro groups based on their electronic and steric environment.
Experimental Protocol: Synthesis of 4-Bromo-2-aminophenol
Step 1: Nitration of p-Bromophenol
-
Dissolve p-bromophenol in dichloroethane.
-
Prepare a 7-8 M solution of nitric acid.
-
Introduce both solutions into a continuous flow reactor, maintaining the temperature at 55-75°C and a pressure of 0.35-0.45 MPa.
-
Allow a reaction time of 20-30 minutes to obtain 4-bromo-2-nitrophenol.[3]
Step 2: Reduction of 4-Bromo-2-nitrophenol
-
Prepare a Fe-Cr modified Raney-Ni catalyst by adding ferric nitrate and chromium nitrate to a suspension of Raney-Ni in water, followed by treatment with an alkali solution.[4][5][6]
-
Dissolve 2-nitro-4-bromophenol in methanol and add the prepared catalyst.
-
Carry out the hydrogenation reaction at normal pressure by introducing hydrogen gas.
-
Monitor the reaction until the starting material is consumed.
-
Filter the catalyst and remove the solvent to obtain 4-bromo-2-aminophenol. This process has been reported to yield a product with 99.5% content and a yield of 89.5%.[5][6]
Advantages and Disadvantages
-
Advantages: This route can be highly selective and high-yielding, as demonstrated by the patented reduction process. It avoids the need for protecting groups.
-
Disadvantages: The nitration step can produce isomeric byproducts. The preparation of the specialized catalyst for the reduction step may add complexity.
Route D: Selective Reduction of a Dinitrophenol followed by Bromination
This approach begins with a readily available dinitrophenol, which is selectively reduced to an aminonitrophenol, followed by bromination.
Mechanistic Rationale
The selective reduction of one nitro group in a dinitrophenol can be achieved by careful choice of reducing agent and reaction conditions. The remaining nitro group and the newly formed amino group, along with the hydroxyl group, then direct the subsequent electrophilic bromination.
Experimental Protocol: Synthesis of 2-Amino-6-bromo-4-nitrophenol
Step 1: Selective Reduction of 2,4-Dinitrophenol
-
In a flask, prepare a mixture of 2,4-dinitrophenol, a solvent, and a catalyst combination of ferric trichloride hexahydrate and activated carbon.
-
At 70-80 °C, add hydrazine hydrate dropwise to the reaction mixture.[7]
-
Monitor the reaction by TLC or HPLC until the 2,4-dinitrophenol is consumed (typically 1-3 hours).
-
After completion, cool the reaction, filter, and evaporate the solvent. Adjust the pH to 4.5-4.8 to crystallize the product, 2-amino-4-nitrophenol. This method is reported to yield a product with a purity of ≥99%.[7] A similar method using sodium sulfide as the reducing agent has also been reported with yields of 64-67%.[8]
Step 2: Bromination of 2-Amino-4-nitrophenol This step is identical to the bromination step in Route A.
Advantages and Disadvantages
-
Advantages: This route starts from a common and inexpensive starting material, 2,4-dinitrophenol. The selective reduction step can be high-yielding and produce a high-purity intermediate.
-
Disadvantages: The final bromination step may suffer from the same regioselectivity issues as in Route A, potentially leading to a mixture of products.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Bromination of Aminonitrophenol | Route B: Nitration of Protected Aminobromophenol | Route C: Nitration and Reduction | Route D: Reduction and Bromination |
| Starting Material | Aminonitrophenol | Aminobromophenol | Bromophenol | Dinitrophenol |
| Number of Steps | 1 | 3 | 2 | 2 |
| Key Challenges | Regioselectivity of bromination | Protection/deprotection steps | Isomer separation after nitration | Regioselectivity of bromination |
| Reported Yield | Variable, depends on selectivity | Moderate overall yield | High (up to 89.5% for reduction step) | High for reduction step, variable for bromination |
| Scalability | Moderate | Moderate | Good | Good |
| Safety Concerns | Handling of strong acids and brominating agents | Handling of nitrating agents | Handling of nitrating agents | Handling of reducing agents and brominating agents |
| Environmental Impact | Use of halogenated solvents and strong acids | Multiple steps generate more waste | Use of organic solvents and metal catalysts | Use of metal catalysts and halogenated solvents |
Visualization of Synthetic Pathways
Caption: Overview of the four main synthetic routes to aminobromonitrophenols.
Conclusion and Recommendations
The choice of the optimal synthetic route to a specific aminobromonitrophenol isomer depends on several factors, including the availability and cost of starting materials, the desired regiochemistry, and the scale of the synthesis.
-
For accessing specific isomers with high purity, Route B (Nitration of a Protected Aminobromophenol) , although longer, offers the best control over regioselectivity.
-
For a high-yielding and potentially scalable synthesis, Route C (Nitration and Reduction) is very promising, especially given the high reported yields for the reduction step.
-
Routes A (Bromination of Aminonitrophenol) and D (Reduction and Bromination) are more direct but may require significant optimization to overcome challenges with regioselectivity during the bromination step.
Researchers should carefully consider the trade-offs between the number of steps, overall yield, and purification challenges when selecting a synthetic strategy. The detailed protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for navigating these decisions and advancing research and development in this important area of chemistry.
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Organic Syntheses. 2-amino-4-nitrophenol. [Link]
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Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]
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Sudarsono, D., Rismana, E., & Slamet, S. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 850-861. [Link]
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A Comparative Guide to the Enzyme Inhibition Potential of Substituted Phenol Derivatives
Introduction: The Therapeutic Promise of Phenolic Scaffolds in Enzyme Inhibition
Enzyme inhibitors are cornerstone molecules in pharmacology, playing a pivotal role in the management of a wide array of diseases by modulating the activity of specific enzymes. The targeted inhibition of enzymes can rectify metabolic imbalances, disrupt pathogenic life cycles, and mitigate disease progression. Within the vast chemical space of potential inhibitors, phenolic compounds have emerged as a particularly promising scaffold. Their inherent structural features, including the hydroxyl group and the aromatic ring, allow for diverse interactions with enzyme active sites, such as hydrogen bonding and π-π stacking.
This guide provides a comparative analysis of the enzyme inhibition potential of various substituted phenol derivatives, focusing on aminophenols, nitrophenols, and bromophenols. While direct inhibitory data for the specific 5-Amino-2-bromo-4-nitrophenol scaffold is not extensively available in the public domain, by examining the effects of these related structural motifs on key enzymes—tyrosinase, urease, and carbonic anhydrase—we can extrapolate and provide valuable insights for researchers and drug development professionals. This comparative approach, supported by experimental data and detailed protocols, aims to illuminate the structure-activity relationships that govern the inhibitory potency of this class of compounds.
Comparative Analysis of Enzyme Inhibition
Tyrosinase Inhibition: A Focus on Aminophenol Derivatives
Tyrosinase is a copper-containing enzyme that is a key regulator of melanin biosynthesis.[1] Its inhibition is a significant area of research for the development of treatments for hyperpigmentation disorders and for applications in the cosmetics industry.[2]
p-Aminophenol derivatives have demonstrated notable tyrosinase inhibitory activity. For instance, p-decylaminophenol has been shown to be a potent inhibitor of mushroom tyrosinase, with inhibitory effects greater than that of the well-known inhibitor, kojic acid.[1] Kinetic studies revealed that this inhibition is non-competitive for both tyrosine and DOPA substrates, suggesting that the inhibitor does not bind to the same site as the substrate.[1] This is a crucial insight, as it suggests an allosteric mechanism of inhibition, which can sometimes offer advantages in terms of specificity and reduced potential for substrate-competitive resistance.
The structure-activity relationship (SAR) for aminophenol derivatives indicates that the nature and position of the substituent on the amino group or the phenyl ring can significantly influence inhibitory potency. The exploration of various alkyl and acyl groups attached to the amino function could lead to the discovery of even more potent and selective tyrosinase inhibitors.
Urease Inhibition: The Role of Nitrophenol and Bromophenol Moieties
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori and in agricultural nitrogen loss.[3]
Nitrophenol derivatives have been investigated as urease inhibitors. Studies on the inhibition of urease-catalyzed hydrolysis of urea by various nitrophenols have shown that these compounds can act as competitive inhibitors.[4] This suggests that they likely interact with the active site of the enzyme, possibly through coordination with the nickel ions or through hydrogen bonding with key amino acid residues.
Similarly, bromophenol derivatives have shown potential as urease inhibitors. For example, 2,4,6-trihydroxy substituted and 2,6-dihydroxy substituted benzophenone hydrazone derivatives, which can be considered complex bromophenol analogs, exhibited potent activity against jack bean urease.[3] The presence of the halogen atom can influence the electronic properties of the phenyl ring and enhance binding affinity to the enzyme's active site. Further investigation into the SAR of brominated phenols could yield inhibitors with improved efficacy. For instance, studies have shown that 5-(2′-bromophenyl-1,3,4-oxadiazole-2(3H)-thione and 5-(4′-bromophenyl-1,3,4-oxadiazole-2(3H)-thione are effective urease inhibitors.[3]
Carbonic Anhydrase Inhibition: Insights from Nitrophenol and Aminophenol Derivatives
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[5]
Nitrophenols have been shown to inhibit carbonic anhydrase. For example, p-nitrophenol exhibits competitive inhibition of bovine carbonic anhydrase.[6] The inhibition constant (Ki) for p-nitrophenol has been determined to be in the millimolar range, indicating a moderate inhibitory potency.[6]
Aminophenol derivatives have also been evaluated for their carbonic anhydrase inhibitory activity. A screening of aminophenol compounds and their N-acetylated derivatives against human carbonic anhydrase I and II (hCA I and hCA II) revealed that these compounds are moderate inhibitors, with inhibition constants in the micromolar range.[7] The SAR studies of phenol-based inhibitors against various carbonic anhydrase isoforms have provided insights into the binding modes within the enzyme's active site, which is crucial for designing more potent and isoform-selective inhibitors.[5][8]
Data Summary: A Comparative Overview of Inhibitory Potency
The following table summarizes the available IC50 and Ki values for various substituted phenol derivatives against tyrosinase, urease, and carbonic anhydrase. This data provides a quantitative basis for comparing the inhibitory potential of these different chemical scaffolds.
| Compound Class | Derivative Example | Target Enzyme | IC50 / Ki | Reference |
| Aminophenol | p-Decylaminophenol | Mushroom Tyrosinase | More potent than Kojic Acid | [1] |
| Nitrophenol | p-Nitrophenol | Bovine Carbonic Anhydrase | Ki = 0.11 mM | [6] |
| Bromophenol Derivative | 5-(4′-bromophenyl-1,3,4-oxadiazole-2(3H)-thione) | Jack Bean Urease | - | [3] |
| Aminophenol | 3-Aminophenol | Bacterial Carbonic Anhydrase (NgCAα) | Ki = 0.6-1.7 µM | [7] |
| Hydroxylated Phenylpropanoids | - | Tyrosinase | IC50 = 20-130 nM | [9] |
| Caffeic Acid Ester Conjugate | 2-S-lipoylcaffeic acid methyl ester | Human Tyrosinase | IC50 = 30 µM | [10] |
| Benzophenone Hydrazone | 2,4,6-trihydroxy substituted | Jack Bean Urease | IC50 = 36.36 ± 0.94 µM | [3] |
Experimental Protocols
Synthesis of 2-Amino-4-nitrophenol
This protocol describes a general method for the synthesis of 2-amino-4-nitrophenol, a representative aminonitrophenol derivative.[11]
Materials:
-
2,4-Dinitrophenol
-
Sodium sulfide (fused, 60%)
-
Ammonium chloride
-
Concentrated aqueous ammonia (28%)
-
Glacial acetic acid
-
Activated carbon (Norit)
-
Deionized water
Procedure:
-
In a 3-liter round-bottomed flask equipped with a mechanical stirrer, add 1.5 liters of water and 184 g (1 mole) of 2,4-dinitrophenol.
-
Start the stirrer and add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia.
-
Heat the mixture to 85°C.
-
Turn off the heat and allow the mixture to cool.
-
When the temperature reaches 70°C, add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals. Maintain the temperature between 80-85°C.
-
After all the sodium sulfide has been added, heat the mixture at 85°C for 15 minutes.
-
Filter the hot mixture through a preheated Büchner funnel.
-
Cool the hot filtrate overnight in a 5-liter round-bottomed flask using a stream of cold water.
-
Filter the mixture to collect the crystals and press them nearly dry.
-
Dissolve the solid in 1.5 liters of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml).
-
Add 10 g of activated carbon, heat the solution, and filter it while hot.
-
Cool the filtrate to 20°C to allow for crystallization.
-
Collect the brown crystals of 2-amino-4-nitrophenol by filtration and dry them in an oven at 65°C or in a vacuum desiccator.
Synthesis Workflow
Caption: Workflow for the synthesis of 2-amino-4-nitrophenol.
Tyrosinase Inhibition Assay
This protocol is a colorimetric microplate assay to determine the tyrosinase inhibitory activity of test compounds.[12][13][14][15]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compound
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Dissolve the test compound and kojic acid in DMSO to create stock solutions.
-
Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final DMSO concentration in the wells should not exceed 1-2%.
-
-
Assay Plate Setup (in a 96-well plate):
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).
-
Control (Enzyme) Wells: 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
-
Reaction Initiation: Add 40 µL of L-DOPA solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.
-
Calculation of Inhibition:
-
Percent Inhibition (%) = [1 - (Absorbance of Test Well - Absorbance of Test Blank Well) / (Absorbance of Control Well - Absorbance of Control Blank Well)] x 100
-
Tyrosinase Inhibition Assay Workflow
Caption: Workflow for the tyrosinase inhibition assay.
Urease Inhibition Assay
This protocol describes a colorimetric method to measure urease activity and its inhibition.[16]
Materials:
-
Urease (e.g., from Jack Bean)
-
Urea
-
Test compound
-
Thiourea (Positive Control)
-
Urease Assay Buffer (e.g., phosphate buffer, pH 7.0)
-
Ammonia detection reagents (modified Berthelot method)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Dissolve urease in the assay buffer.
-
Prepare a solution of urea in the assay buffer.
-
Dissolve the test compound and thiourea in an appropriate solvent and prepare dilutions in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the test compound or control to the wells.
-
Add the urease solution to each well and incubate for a short period (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the urea solution.
-
-
Ammonia Detection:
-
After a defined incubation period (e.g., 30 minutes at 37°C), stop the reaction and add the ammonia detection reagents according to the manufacturer's instructions (e.g., a phenol-hypochlorite reagent).
-
-
Absorbance Measurement:
-
Incubate for color development (e.g., 30 minutes at 37°C).
-
Measure the absorbance at a specific wavelength (e.g., 670 nm) using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells without the inhibitor.
-
Caption: Workflow for the carbonic anhydrase inhibition assay.
References
-
Patil D. B, Tijare R. V. Inhibition of Urease Catalysed Hydrolysis of Urea by Some Nitrophenols. Orient J Chem 1999;15(2). [Link]
-
Urease Activity Assay Kit (Colorimetric). BioVision. [Link]
-
Urease Test Protocol. American Society for Microbiology. 2010. [Link]
-
Carbonic Anhydrase Activity Assay. protocols.io. 2019. [Link]
-
Tyrosinase Inhibition Assay. Active Concepts. 2023. [Link]
-
IC 50 values for selected compounds versus DO activity of human tyrosinase. ResearchGate. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Molecules. 2021. [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Inhibition studies of bacterial α-carbonic anhydrases with phenols. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018. [Link]
-
Calculated IC50 of each compound on tyrosinase and laccase enzymes and... ResearchGate. [Link]
-
A Review on the Urease Inhibition Potential of Various Compounds. Current Bioactive Compounds. 2019. [Link]
-
Effect of p-aminophenols on tyrosinase activity. Bioorganic & Medicinal Chemistry. 2014. [Link]
-
Carbonic anhydrase inhibitors: inhibition of mammalian isoforms I-XIV with a series of substituted phenols including paracetamol and salicylic acid. Semantic Scholar. [Link]
-
Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate. [Link]
-
Product inhibition study on carbonic anhydrase using spectroscopy and calorimetry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2008. [Link]
-
A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2015. [Link]
-
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase. Molecules. 2022. [Link]
-
2-amino-4-nitrophenol. Organic Syntheses. [Link]
-
Synthesis of 2-amino-5-nitrophenol. ResearchGate. [Link]
- Process for the preparation of amino-nitrophenols.
-
Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone. Molecules. 2019. [Link]
-
Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry. 2024. [Link]
- Process for the preparation of 2-amino-4-nitrophenol.
-
Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening. 2007. [Link]
-
Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports. 2020. [Link]
-
Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. ResearchGate. [Link]
-
Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic & Medicinal Chemistry. 2015. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Amino-2-bromo-4-nitrophenol
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Amino-2-bromo-4-nitrophenol. The procedures outlined here are grounded in established safety principles for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: Understanding the Risk Profile
The molecular structure of this compound contains several functional groups that are hallmarks of hazardous chemicals. The presence of a nitro group (-NO2), a bromine atom (-Br), and an aromatic phenol ring dictates its toxicological and environmental profile.
-
Nitroaromatic Compounds : These are often toxic, mutagenic, and resistant to environmental degradation.[1] The nitro group is an electron-withdrawing group that can interfere with biological processes.
-
Halogenated Organics : The bromine substituent places this compound in the category of halogenated organic waste. Such compounds are often persistent in the environment and require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.
-
Phenols : Phenolic compounds can be corrosive and are readily absorbed through the skin.[2]
Based on data from similar nitrophenols and brominated aromatics, we can anticipate the following hazards:
| Hazard Category | Anticipated Risk for this compound | Rationale and Supporting Evidence from Analogs |
| Acute Toxicity | Harmful or Toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] | Analogs like 4-Nitrophenol and 2,6-Dibromo-4-nitrophenol are classified as toxic or harmful via oral, dermal, and inhalation routes.[3][5] |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation .[5][6] | This is a common characteristic of nitrophenols and other aromatic compounds.[5][6] |
| Sensitization | May cause an allergic skin reaction .[7][8] | Skin sensitization is noted for similar amino-nitrophenols.[7][8] |
| Organ Toxicity | May cause damage to organs (e.g., liver, kidneys) through prolonged or repeated exposure.[3][4] | This is a documented hazard for related nitrophenols.[2][3][4] |
| Environmental Hazard | Toxic to aquatic life , potentially with long-lasting effects.[3][8] | Halogenated and nitrated aromatics are known environmental pollutants.[1][3] |
| Physical Hazard | As a solid powder, may form combustible or explosive dust-air mixtures if dispersed.[3] | This is a common hazard for fine organic powders.[3] |
Core Disposal Protocol: A Step-by-Step Guide
Disposal of this compound must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure you are wearing appropriate PPE.
-
Hand Protection : Wear nitrile or other chemically resistant gloves.
-
Eye Protection : Use safety glasses with side shields or chemical splash goggles.[7][8]
-
Body Protection : A standard laboratory coat is required.
-
Respiratory Protection : If handling outside of a chemical fume hood or if dust is generated, a NIOSH/MSHA approved respirator is necessary.[6][7]
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Designate a Waste Stream : this compound waste should be collected in a dedicated container labeled "Halogenated Organic Solid Waste".[9] Do not mix with non-halogenated solvents or other waste types.
-
Choose the Right Container : Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Collect All Contaminated Materials : This includes the chemical itself, any grossly contaminated paper towels or weigh boats, and contaminated PPE (such as gloves).
Step 3: Labeling and Storage
Clear and accurate labeling is a legal requirement and essential for safety.
-
Label Contents Clearly : The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound". List any other components mixed in the waste.
-
Store Safely : Keep the waste container tightly sealed and store it in a designated satellite accumulation area within the lab.[3][7] This area should be well-ventilated, away from heat sources, and ideally within secondary containment to manage potential leaks.
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow Institutional Procedures : Adhere strictly to your organization's protocols for hazardous waste pickup. This typically involves submitting a request form detailing the waste's composition and quantity.
-
Method of Destruction : The standard and most effective disposal method for halogenated nitroaromatics is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HBr and NOx) produced during combustion.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8][11] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[3][7] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention or call a poison control center.[3][8]
-
Small Spills : For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it into the designated hazardous waste container.[3][11] Clean the area with a suitable solvent (if appropriate) and decontaminate.
-
Large Spills : Evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to these rigorous procedures, you uphold the highest standards of laboratory safety, ensuring that the disposal of this compound is managed responsibly from the bench to its final destruction.
References
-
U.S. Environmental Protection Agency. Alternatives for Hazardous Waste Management in the Organic Chemical, Pesticides and Explosives Industries. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- Google Patents.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrophenols. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]
-
PubChem. 5-Amino-2-bromo-4-nitrobenzaldehyde. [Link]
-
Loba Chemie. p-NITROPHENOL EXTRA PURE Safety Data Sheet. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
ScienceLab.com. Material Safety Data Sheet p-Nitrophenol. [Link]
-
PubChem. 5-Bromo-2-chloro-4-nitrophenol. [Link]
-
PubChem. 2-Amino-4-bromo-5-nitrophenol. [Link]
-
University of Texas at Austin. Halogenated Waste. [Link]
-
University of Maryland. EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
PubChem. 2-Bromo-4-fluoro-5-nitrophenol. [Link]
-
PubChem. 2-Bromo-4-nitrophenol. [Link]
-
U.S. Government Publishing Office. eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [Link]
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A Comprehensive Guide to the Safe Handling of 5-Amino-2-bromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Amino-2-bromo-4-nitrophenol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from safety data for structurally related compounds to provide a conservative and comprehensive approach to handling this specific chemical.
Understanding the Hazards: A Proactive Approach to Safety
Anticipated Hazards:
-
Acute Toxicity: Harmful if ingested, inhaled, or in contact with skin.[1][2][5]
-
Skin and Eye Irritation: Likely to cause significant irritation upon contact.[1][2][3][4]
-
Sensitization: Potential for allergic skin reactions upon repeated exposure.[3][6]
-
Aquatic Toxicity: May be harmful to aquatic life.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile)[7] | Laboratory coat[7] | Required if dust is generated. Use a NIOSH-approved respirator with a particulate filter.[8] |
| Conducting Reactions | Chemical splash goggles and face shield[1] | Chemical-resistant gloves (e.g., Nitrile)[7] | Laboratory coat or chemical-resistant apron[7][9] | Work within a certified chemical fume hood.[10] |
| Handling Waste | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile)[7] | Laboratory coat[7] | As needed, based on the potential for aerosol or dust generation. |
Note on Gloves: No single glove material offers universal protection.[11] It is crucial to select gloves tested for resistance to the specific chemicals being used. For nitrophenols, nitrile gloves are a common recommendation.[7][10] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[12]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]
-
Keep the container tightly closed.
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
3.2. Experimental Workflow:
The following diagram illustrates the essential steps for safely handling this compound during a typical experimental workflow.
Step-by-Step Protocol:
-
Pre-Experiment Planning: Before beginning any work, review this guide and the safety information for all other chemicals involved in your procedure.[11] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[10]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Setup: All reactions should be carried out in a chemical fume hood.[10]
-
Post-Reaction Workup: Allow the reaction mixture to cool before any workup procedures.
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[8][12]
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all liquid and solid waste in designated, properly labeled, and sealed hazardous waste containers.[10] Do not dispose of this chemical down the drain.[12]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, must also be disposed of as hazardous waste. Place these items in a sealed bag and then into the solid hazardous waste container.
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous waste.[13]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory.
References
- BenchChem. (n.d.). Personal protective equipment for handling o-Nitrosophenol.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- BenchChem. (2025). Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2012). Safety Data Sheet: 2-Amino-5-nitrophenol.
- Cefic. (n.d.). Poster for the SAFE USE of PHENOL.
- Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- Thermo Fisher Scientific. (2015). Safety Data Sheet: 4-Nitrophenol.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2-nitrophenol.
- TCI Chemicals. (2025). Safety Data Sheet: 2,6-Dibromo-4-nitrophenol.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Polytechnic University of Turin. (2016). Guide to Safety in Chemical Laboratories.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-nitrophenol.
- Fisher Scientific. (n.d.). 4-Nitrophenol Safety Data Sheet.
- Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
